molecular formula C9H10O2 B091909 4-Phenyl-1,3-dioxolane CAS No. 1075-20-3

4-Phenyl-1,3-dioxolane

Cat. No.: B091909
CAS No.: 1075-20-3
M. Wt: 150.17 g/mol
InChI Key: OVKDCYKVNYLEHK-UHFFFAOYSA-N
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Description

4-Phenyl-1,3-dioxolane (CAS 1075-20-3) is a versatile heterocyclic compound with the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol. It serves as a fundamental scaffold in organic and medicinal chemistry. A primary application of this compound and its derivatives is as a protecting group for carbonyl compounds (aldehydes and ketones) and 1,2-diols, offering stability against nucleophiles and bases while being readily cleaved under mild acidic conditions . This function is crucial for multi-step syntheses where specific reactive groups must be temporarily masked. Beyond its role as a protecting group, the this compound structure is a valuable precursor and intermediate in pharmaceutical research. Compounds based on the 1,3-dioxolane ring system have shown a range of biological activities , including use as anticonvulsants, cholinergic agonists, and in treatments for Alzheimer's disease and liver disorders . Furthermore, novel triazole compounds containing the 1,3-dioxolane ring have been synthesized and evaluated for their fungicidal and plant growth regulant activities . The phenyl substituent at the 4-position elevates this compound from a simple protecting group to a valuable chiral auxiliary and building block for asymmetric synthesis . Chiral dioxolane derivatives, often derived from precursors like mandelic acid, are powerful tools for controlling the stereochemical outcome of reactions such as Michael additions, aldol reactions, and Diels-Alder cycloadditions, enabling the construction of complex, enantiomerically enriched molecules . The compound is a clear liquid with a boiling point of approximately 234-251°C and a density of about 1.11-1.13 g/cm³ . Handle with appropriate precautions, as it may cause skin and serious eye irritation . This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-phenyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10O2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKDCYKVNYLEHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00862524
Record name 4-Phenyl-1,3-dioxolane
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Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1075-20-3
Record name 4-Phenyl-1,3-dioxolane
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Record name 4-Phenyl-1,3-dioxolane
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Record name 4-Phenyl-1,3-dioxolane
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Record name 4-phenyl-1,3-dioxolane
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Foundational & Exploratory

Physicochemical Properties of 4-Phenyl-1,3-Dioxolane: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthesis, and reactivity of 4-phenyl-1,3-dioxolane (CAS: 1075-20-3).[1]

Executive Summary

This compound (also known as styrene glycol formal) is a five-membered cyclic acetal derived from the condensation of styrene glycol (1-phenyl-1,2-ethanediol) and formaldehyde. Unlike its six-membered isomer (4-phenyl-1,3-dioxane), which is the primary product of the Prins reaction between styrene and formaldehyde, the dioxolane derivative serves a specialized role as a stable protecting group for vicinal diols and a functional comonomer in the synthesis of advanced polyacetals.

This guide provides a rigorous analysis of its physicochemical constants, synthesis protocols, and hydrolytic stability, offering a foundational reference for its application in drug development and materials science.

Molecular Architecture & Stereochemistry

The molecule features a 1,3-dioxolane ring fused with a phenyl group at the C4 position.[2][3][4][5][6][7][8] This introduces a chiral center at C4, meaning the compound exists as a racemic mixture (


) unless synthesized from enantiopure styrene glycol.
  • Core Structure: Five-membered acetal ring.

  • Chirality: The C4 position is stereogenic.

  • Conformation: The dioxolane ring adopts a dynamic envelope conformation, with the bulky phenyl group preferring a pseudo-equatorial position to minimize 1,3-diaxial interactions.

Structural Diagram

The following diagram illustrates the connectivity and the chiral center (*C4).

G cluster_stereo Stereochemistry Phenyl Phenyl Group (C6H5) C4 C4 (Chiral Center) *R/S Phenyl->C4 O3 O3 C4->O3 C2 C2 (Methylene) O3->C2 O1 O1 C2->O1 C5 C5 (Methylene) O1->C5 C5->C4 StereoNote Synthesized from racemic Styrene Glycol = Racemic Mixture

Figure 1: Connectivity of this compound highlighting the chiral center at C4.

Physicochemical Profile

The following data consolidates experimental and computed values. Note the distinction between the dioxolane (5-membered) and dioxane (6-membered) isomers is critical, as their boiling points differ significantly.

PropertyValueUnitMethod/Source
CAS Number 1075-20-3-Registry
Molecular Formula C₉H₁₀O₂-Stoichiometry
Molecular Weight 150.177 g/mol Calculated
Boiling Point 100–101°C@ 12 Torr (Vacuum) [1]
Boiling Point (Est.) 235–240°C@ 760 Torr (Atmospheric)
Density 1.133g/cm³@ 20°C (Computed) [2]
LogP (Octanol/Water) 1.60-Hydrophobicity Index [2]
Refractive Index (

)
~1.525-Estimated (Aromatic)
Solubility High-Ethanol, DCM, Toluene
Solubility Low (< 1 g/L)-Water
Flash Point > 100°CClosed Cup (Est.)
H-Bond Acceptors 2-Ether Oxygens

Synthesis & Manufacturing

Primary Route: Acetalization of Styrene Glycol

The most reliable method for producing this compound is the acid-catalyzed condensation of styrene glycol with a formaldehyde source (paraformaldehyde or trioxane). This route avoids the formation of the 6-membered dioxane isomer, which is the dominant product in the Prins reaction (Styrene + Formaldehyde).

Mechanism:

  • Protonation: Acid catalyst protonates the carbonyl oxygen of formaldehyde.

  • Hemiacetal Formation: One hydroxyl group of styrene glycol attacks the activated formaldehyde.

  • Cyclization: Loss of water generates an oxocarbenium ion, which is trapped by the second hydroxyl group to close the 5-membered ring.

Synthesis Workflow Diagram

Synthesis StyreneGlycol Styrene Glycol (1-phenyl-1,2-ethanediol) Reaction Reflux w/ Dean-Stark Trap (Azeotropic Water Removal) StyreneGlycol->Reaction Mix Paraformaldehyde Paraformaldehyde (HCHO source) Paraformaldehyde->Reaction Mix Catalyst Catalyst: p-TsOH Solvent: Toluene Catalyst->Reaction Workup Neutralization (NaHCO3) & Phase Separation Reaction->Workup - H2O Purification Vacuum Distillation (100°C @ 12 Torr) Workup->Purification Product This compound (>98% Purity) Purification->Product

Figure 2: Synthetic workflow for the production of this compound via acetalization.

Chemical Stability & Reactivity

Hydrolytic Stability

As a cyclic acetal, this compound is stable under basic and neutral conditions but susceptible to acid-catalyzed hydrolysis .[2] The rate of hydrolysis is generally slower than acyclic acetals due to the entropy factor of ring opening, but faster than unsubstituted 1,3-dioxolane due to the inductive effect of the phenyl group, which stabilizes the intermediate carbocation.

Key Insight: In drug development, this property allows the dioxolane ring to serve as a prodrug moiety or a protecting group for diols, releasable in the acidic environment of the stomach or lysosomes.

Polymerization (CROP)

In the presence of strong Lewis acids (e.g.,


, 

), this compound undergoes Cationic Ring-Opening Polymerization (CROP) . This yields polyacetals with phenyl-substituted backbones, used in specialty engineering plastics.
Hydrolysis Pathway Diagram

Hydrolysis Substrate This compound Protonated Protonated Acetal Substrate->Protonated + H+ Intermediate Oxocarbenium Ion (Ring Open) Protonated->Intermediate Slow Step Products Styrene Glycol + Formaldehyde Intermediate->Products + H2O, - H+

Figure 3: Acid-catalyzed hydrolysis mechanism leading to ring opening.[8]

Experimental Protocols

Protocol A: Synthesis of this compound

Self-Validating Step: The use of a Dean-Stark trap provides visual confirmation of reaction progress by the collection of water.

  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging: Add Styrene Glycol (13.8 g, 100 mmol), Paraformaldehyde (3.6 g, 120 mmol, 1.2 eq), and p-Toluenesulfonic acid (p-TsOH) (190 mg, 1 mol%) to the flask.

  • Solvent: Add Toluene (150 mL) to the flask.

  • Reaction: Heat the mixture to reflux (bath temp ~120°C). Monitor the water collection in the trap. The reaction is complete when theoretical water (~1.8 mL) is collected (typically 3–5 hours).

  • Workup: Cool to room temperature. Wash the organic phase with saturated

    
     (2 x 50 mL) to neutralize the catalyst, followed by brine (50 mL).
    
  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Distill the crude oil under vacuum. Collect the fraction boiling at 100–101°C @ 12 Torr .

  • Validation: Confirm structure via

    
    -NMR (
    
    
    
    ): Look for the acetal protons (
    
    
    ) as a singlet/AB quartet around
    
    
    4.9–5.1 ppm and the methine proton at C4 around
    
    
    5.0 ppm.
Protocol B: Hydrolytic Kinetics Assay

Purpose: To determine the stability half-life (


) at physiological pH.
  • Preparation: Dissolve this compound (10 mM) in a mixture of

    
     and aqueous buffer (
    
    
    
    ) at pH 1.0, 5.0, and 7.4.
  • Monitoring: Transfer to an NMR tube. Incubate at 37°C.

  • Data Collection: Acquire

    
    -NMR spectra at defined intervals (0, 1h, 4h, 12h, 24h).
    
  • Analysis: Integrate the acetal proton signal of the starting material vs. the aldehyde signal of the released formaldehyde (or hydrated form). Plot

    
     vs. time to extract the rate constant 
    
    
    
    .

References

  • PubChem. (2025).[7][8][9] this compound Compound Summary. National Library of Medicine. [Link]

  • Organic Syntheses. (1955). 4-Phenyl-m-dioxane (Contrast with Dioxolane Synthesis). Org. Synth. 1955, 35, 74. [Link]

Sources

An In-Depth Technical Guide to 4-phenyl-1,3-dioxolane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Versatility of 4-phenyl-1,3-dioxolane

In the landscape of modern organic chemistry and drug discovery, the strategic use of heterocyclic scaffolds is paramount. Among these, this compound, a molecule characterized by a five-membered ring containing two oxygen atoms and a phenyl substituent, stands out for its utility and potential. While seemingly simple, this structure offers a unique combination of stereochemical complexity and functional group compatibility that makes it a valuable asset in multi-step synthesis and as a core fragment in bioactive molecules.

This guide provides a comprehensive technical overview of this compound, moving beyond a simple recitation of facts to explore the causality behind its synthesis, characterization, and application. For researchers and drug development professionals, a deep understanding of such building blocks is crucial for designing efficient synthetic routes and for the rational design of novel therapeutics. The 1,3-dioxolane moiety is a common feature in many natural products and pharmaceuticals, often enhancing biological activity through improved ligand-target interactions.[1] This document serves as a detailed monograph, consolidating critical information on its chemical identity, synthesis, spectroscopic profile, applications, and safe handling.

Core Chemical Identifiers and Physicochemical Properties

A precise understanding of a compound's identity is the foundation of all scientific inquiry. The following table summarizes the key identifiers and computed properties for this compound.

Identifier/PropertyValueSource
CAS Number 1075-20-3PubChem[2]
IUPAC Name This compoundPubChem[2]
Molecular Formula C₉H₁₀O₂PubChem[2]
Molecular Weight 150.17 g/mol PubChem[2]
Canonical SMILES C1C(OCO1)C2=CC=CC=C2PubChem[2]
InChI InChI=1S/C9H10O2/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-5,9H,6-7H2PubChem[2]
InChIKey OVKDCYKVNYLEHK-UHFFFAOYSA-NPubChem[2]
Topological Polar Surface Area 18.5 ŲPubChem[2]
XLogP3 1.6PubChem[2]

Synthesis and Mechanistic Considerations

The synthesis of 1,3-dioxolanes is a cornerstone reaction in organic chemistry, typically achieved through the acid-catalyzed acetalization of a 1,2-diol with an aldehyde or ketone. For this compound, the most direct conceptual route involves the reaction of 1-phenylethane-1,2-diol with a formaldehyde source.

An analogous and historically significant method for creating similar structures is the Prins reaction, which involves the electrophilic addition of an aldehyde to an alkene.[3] While the Prins reaction between styrene and formaldehyde classically yields the six-membered ring product, 4-phenyl-1,3-dioxane, under specific conditions, the mechanistic principles are highly relevant.

Mechanism of the Prins Reaction

The reaction proceeds via an acid-catalyzed electrophilic addition mechanism. The key steps are:

  • Activation of Formaldehyde : The acid catalyst protonates the carbonyl oxygen of formaldehyde, generating a highly electrophilic oxonium ion.

  • Electrophilic Attack : The π-bond of the styrene alkene attacks the activated formaldehyde, forming a resonance-stabilized benzylic carbocation intermediate.

  • Cyclization : A second molecule of formaldehyde is attacked by the carbocation, leading to a new oxo-carbenium ion which then undergoes intramolecular cyclization to form the dioxane ring.

Prins_Mechanism cluster_step1 Step 1: Formaldehyde Activation Styrene Styrene Activated_HCHO Activated HCHO [H₂C=OH]⁺ Carbocation Benzylic Carbocation Intermediate Formaldehyde1 Formaldehyde (HCHO) Formaldehyde1->Activated_HCHO H_plus H⁺ (Acid Catalyst) Activated_HCHO->Carbocation 2. Electrophilic Attack Dioxane_Intermediate Cyclization Intermediate Carbocation->Dioxane_Intermediate 3. Reaction with 2nd HCHO & Cyclization Product 4-phenyl-1,3-dioxane Dioxane_Intermediate->Product 4. Deprotonation Formaldehyde2 Formaldehyde (HCHO) Formaldehyde2->Dioxane_Intermediate Synthesis_Workflow Start Combine Styrene, Formalin, and H₂SO₄ Reflux Reflux with Stirring (7 hours) Start->Reflux Cool Cool Reaction Mixture Reflux->Cool Extract Workup: Benzene Extraction & Water Wash Cool->Extract Distill_Benzene Remove Benzene (Atmospheric Distillation) Extract->Distill_Benzene Fractionate Fractional Distillation (Reduced Pressure) Distill_Benzene->Fractionate Product Collect Product: 4-phenyl-1,3-dioxane Fractionate->Product

Caption: Workflow for the synthesis of 4-phenyl-1,3-dioxane.

Spectroscopic Characterization Profile

TechniqueExpected Observations
¹H NMR - Aromatic Protons: A multiplet in the range of δ 7.2-7.5 ppm corresponding to the 5 protons of the phenyl group. - Benzylic Proton (C4-H): A multiplet or doublet of doublets around δ 4.5-5.5 ppm, shifted downfield by the adjacent phenyl group and oxygen atom. - Dioxolane Methylene Protons (C5-H₂): Two diastereotopic protons appearing as multiplets between δ 3.5-4.5 ppm. - Acetal Protons (C2-H₂): Two protons appearing as a multiplet or two distinct signals around δ 4.8-5.2 ppm.
¹³C NMR - Aromatic Carbons: Multiple signals between δ 125-140 ppm. - Benzylic Carbon (C4): A signal around δ 75-85 ppm. - Dioxolane Methylene Carbon (C5): A signal around δ 65-75 ppm. - Acetal Carbon (C2): A signal around δ 90-100 ppm.
IR Spectroscopy - C-O Stretching: Strong, characteristic bands in the 1000-1250 cm⁻¹ region for the acetal C-O bonds. - Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region. - Aromatic C-H Stretching: Bands just above 3000 cm⁻¹. - Aliphatic C-H Stretching: Bands just below 3000 cm⁻¹.
Mass Spectrometry - Molecular Ion (M⁺): A peak at m/z = 150. - Fragmentation: Expect cleavage of the dioxolane ring and loss of fragments such as formaldehyde (CH₂O) or the phenyl group (C₆H₅). A prominent fragment corresponding to the benzylic cation would be expected.

Applications in Research and Drug Development

The 1,3-dioxolane scaffold is a privileged structure in medicinal chemistry and a workhorse in organic synthesis.

Carbonyl and Diol Protecting Group

The most common application of the 1,3-dioxolane structure is as a protecting group for aldehydes, ketones, and 1,2-diols. [4]Its formation is robust under acidic conditions, and it is stable to a wide range of nucleophilic and basic reagents. This stability is crucial in complex total synthesis projects where multiple reactive sites must be differentiated. The 4-phenyl substituent can modulate the stability and cleavage conditions of the acetal, offering advantages in specific synthetic contexts. Deprotection is typically achieved under aqueous acidic conditions.

Core Moiety in Bioactive Compounds

The 1,3-dioxolane ring is present in numerous natural and synthetic compounds exhibiting a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and antineoplastic properties. [4]The two oxygen atoms can act as hydrogen bond acceptors, facilitating crucial interactions with biological targets like enzymes and receptors. [1]The incorporation of a phenyl group, as in this compound, adds a lipophilic domain that can be critical for membrane permeability and for engaging in π-stacking or hydrophobic interactions within a binding pocket. Some derivatives have been investigated as modulators to overcome multidrug resistance in cancer chemotherapy.

Chiral Auxiliary in Asymmetric Synthesis

The C4 position of this compound is a stereocenter. This inherent chirality means that enantiomerically pure forms of this compound or its derivatives can be used as chiral auxiliaries. A chiral auxiliary is a temporary stereogenic unit that directs the stereochemical outcome of a reaction on a prochiral substrate. [5]After the desired stereoselective transformation, the auxiliary is cleaved and can often be recovered. Chiral 1,3-dioxolan-4-ones, derived from mandelic acid (which contains a phenyl group), have been successfully used to control stereochemistry in Michael additions and Diels-Alder reactions. [6][7]

Safety and Handling

As a specific, verified Safety Data Sheet (SDS) for this compound (CAS 1075-20-3) is not available in the public domain, general precautions for handling laboratory-grade organic chemicals should be strictly followed. The information below is provided for guidance and is based on the GHS classifications for structurally related compounds.

Hazard TypeGuidance and Precautionary Statements
Personal Protective Equipment (PPE) - Eye/Face Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. - Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat. - Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If inhalation risk is high, use a respirator with an appropriate organic vapor cartridge.
Handling and Storage - Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Handle in accordance with good industrial hygiene and safety practices. - Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents.
Potential GHS Hazards (Guidance Only) - H315: Causes skin irritation. [8] - H319: Causes serious eye irritation. [8] - H335: May cause respiratory irritation. [8] - P261: Avoid breathing vapors. [9] - P280: Wear protective gloves/eye protection. [9] - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [9]

Disclaimer: The GHS hazard information is based on related compounds and should be used for guidance only. A substance-specific risk assessment should be conducted before use.

Conclusion

This compound is more than a simple heterocyclic compound; it is a versatile tool for the modern synthetic chemist. Its utility as a robust protecting group, its presence as a core structural element in bioactive molecules, and its potential in asymmetric synthesis underscore its importance. By understanding the principles of its synthesis, its characteristic spectroscopic signature, and its diverse applications, researchers in both academic and industrial settings, particularly those in drug development, can better leverage its properties to achieve their synthetic and therapeutic goals.

References

  • Shriner, R. L., & Ruby, P. R. (n.d.). 4-PHENYL-m-DIOXANE. Organic Syntheses Procedure. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). The Role of 4-Phenyl-1,3-dioxolan-2-one in Modern Organic Synthesis. inno-pharmchem.com. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1.3. Prins cyclization of styrene with formaldehyde to produce 4-phenyl-1,3dioxane. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Efficient synthesis of 1,3-dioxanes catalyzed by trifluoromethanesulfonic acid using formalin as formaldehyde source. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S19. 1 H NMR spectrum of 4-phenyl-1,3-dioxolan-2-one. Retrieved from [Link]

  • Seebach, D., et al. (2023, May 1). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • ERA Environmental Management Solutions. (2014, May 20). GHS Hazard Classification: Everything You Need to Know. Retrieved from [Link]

  • Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

  • ResearchGate. (2023, May 1). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Retrieved from [Link]

  • ECHA. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

  • Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(Methoxymethyl)-2-phenyl-1,3-dioxolane - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-dioxolanes. Retrieved from [Link]

  • MDPI. (2021, June 1). 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide. Retrieved from [Link]

  • Kilic, Z., et al. (n.d.). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis of 2, 2-dimethyl-4-phenyl--[10][11]dioxolane using zeolite encapsulated Co (II), Cu (II) and Zn (II) complexes. Retrieved from [Link]

  • Google Patents. (n.d.). US7176176B2 - 2-methyl-4-phenyl-1,3-dioxolane.
  • SFU Summit. (n.d.). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2026, February 4). Chemical Hazard Classification (GHS). Retrieved from [Link]

  • ResearchGate. (n.d.). A plausible mechanism for the synthesis of 1,3-dioxolanes from the reaction of 1,2-diols and ketones using GO. Retrieved from [Link]

  • Google Patents. (n.d.). RU2036919C1 - Method of 1,3-dioxolane synthesis.
  • PMC. (n.d.). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. Retrieved from [Link]

  • Forest Products Laboratory. (n.d.). Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 4-Phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and spectroscopic characterization of 4-phenyl-1,3-dioxolane. As a key structural motif in various chiral compounds and a valuable intermediate in organic synthesis, a thorough understanding of its properties is crucial for its effective application in research and drug development. This document delves into the nuances of its stereoisomers, conformational preferences, and the analytical techniques employed for their differentiation, offering field-proven insights for professionals in the chemical and pharmaceutical sciences.

Introduction: The Significance of the 1,3-Dioxolane Moiety

The 1,3-dioxolane ring is a prevalent heterocyclic system in a multitude of natural products and synthetic pharmaceuticals.[1] Its presence can significantly influence the biological activity of a molecule, contributing to enhanced efficacy in anticancer, antifungal, antiviral, and antibacterial agents.[1] The two oxygen atoms within the dioxolane backbone can participate in hydrogen bonding with biological targets, leading to improved ligand-receptor interactions.[1] Furthermore, the 1,3-dioxolane group serves as a versatile and robust protecting group for aldehydes and ketones in complex synthetic sequences, stable under a variety of reaction conditions yet readily removable when desired.[2] The focus of this guide, this compound, introduces a chiral center at the C4 position, rendering it a valuable building block for asymmetric synthesis and the development of chiral drugs.

Molecular Structure and Stereoisomerism

This compound (C₉H₁₀O₂) possesses a single stereocenter at the C4 position, giving rise to two enantiomers: (R)-4-phenyl-1,3-dioxolane and (S)-4-phenyl-1,3-dioxolane. The introduction of a substituent at the C2 position, a common practice in its application as a chiral auxiliary or in the synthesis of more complex molecules, results in the formation of diastereomers, designated as cis and trans. The cis isomer has the substituents on the same side of the ring, while the trans isomer has them on opposite sides. The relative stereochemistry of these substituents profoundly impacts the molecule's three-dimensional shape and, consequently, its physical, chemical, and biological properties.

The IUPAC name for this compound is this compound, and it is identified by the CAS Number 1075-20-3.[3]

Conformational Analysis: A Flexible Ring with a Preference

Unlike the more rigid six-membered 1,3-dioxane ring that preferentially adopts a chair conformation, the five-membered 1,3-dioxolane ring is flexible and undergoes rapid pseudorotation between various envelope and twist conformations. The presence of the phenyl substituent at the C4 position influences this conformational equilibrium.

While a definitive conformational analysis specifically for this compound is not extensively documented in readily available literature, analogies can be drawn from studies of other substituted 1,3-dioxolanes. The bulky phenyl group will tend to occupy a pseudo-equatorial position to minimize steric strain. This preference is a key determinant of the overall molecular topography and the relative stability of the diastereomers when a second substituent is present. In general, for 2,4-disubstituted 1,3-dioxolanes, the trans isomer is often thermodynamically more stable than the cis isomer due to reduced steric interactions between the substituents.[4]

Synthesis and Stereoselective Methodologies

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. The most common approach involves the acid-catalyzed reaction of styrene glycol (1-phenyl-1,2-ethanediol) with an aldehyde or a ketone. The choice of starting materials and reaction conditions can influence the diastereomeric ratio of the product.

A general workflow for the synthesis is as follows:

Synthesis of this compound StyreneGlycol Styrene Glycol Reaction Reaction Vessel StyreneGlycol->Reaction Aldehyde Aldehyde/Ketone Aldehyde->Reaction AcidCatalyst Acid Catalyst (e.g., p-TsOH) AcidCatalyst->Reaction Product This compound (cis/trans mixture) Reaction->Product Purification Chromatography Product->Purification Isomers Separated cis and trans isomers Purification->Isomers

Caption: General workflow for the synthesis of 4-phenyl-1,3-dioxolanes.

For stereoselective synthesis, chiral starting materials or catalysts are employed. For instance, the use of enantiomerically pure styrene glycol will yield the corresponding enantiomerically pure this compound. When forming diastereomers, the stereochemical outcome can often be directed by the choice of catalyst and reaction conditions, although achieving high diastereoselectivity can be challenging.

Experimental Protocol: General Synthesis of 2-Alkyl/Aryl-4-phenyl-1,3-dioxolanes

  • Reaction Setup: To a solution of 1-phenyl-1,2-ethanediol (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane) in a round-bottom flask equipped with a Dean-Stark apparatus, add the desired aldehyde or ketone (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid (e.g., p-toluenesulfonic acid, scandium triflate).

  • Reaction Execution: Heat the mixture to reflux and monitor the reaction progress by observing the collection of water in the Dean-Stark trap or by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a mild base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product, typically a mixture of diastereomers, can be purified by flash column chromatography on silica gel to separate the cis and trans isomers.

Spectroscopic Characterization and Stereochemical Assignment

The unambiguous determination of the stereochemistry of this compound derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and stereochemical assignment of this compound isomers.[3]

¹H NMR Spectroscopy: The chemical shifts and, more importantly, the coupling constants of the protons on the dioxolane ring are indicative of the relative stereochemistry.

  • Chemical Shifts: In general, protons on the same side of the ring as the phenyl group in the cis isomer may experience different shielding or deshielding effects compared to the trans isomer.

  • Coupling Constants: The magnitude of the vicinal coupling constants (³JHH) between the protons on C4 and C5 is particularly informative. These values are dependent on the dihedral angle between the coupled protons, which is in turn dictated by the ring's conformation and the cis/trans relationship of the substituents.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the dioxolane ring, especially C2, C4, and C5, can also differ between diastereomers. These differences arise from the varying steric and electronic environments in the cis and trans isomers. For instance, in related 1,3-diol acetonides, the chemical shifts of the acetonide carbons show a predictable, stereo-regular pattern that depends on the diol stereochemical relationship.[5][6]

2D NMR Techniques: For more complex structures or to confirm assignments, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks, helping to identify which protons are adjacent in the molecule.[7]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a crucial technique for determining through-space proximity of protons. For this compound derivatives, NOE correlations between the proton at C2 and the proton at C4 can definitively distinguish between the cis and trans isomers. A strong NOE signal between these protons would indicate a cis relationship.

The following diagram illustrates the logical workflow for spectroscopic analysis:

Spectroscopic Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesized Compound (cis/trans mixture) Purification Purification (e.g., Chromatography) Synthesis->Purification Isomers Isolated cis and trans Isomers Purification->Isomers NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) Isomers->NMR MS Mass Spectrometry Isomers->MS SpectralData Analysis of: - Chemical Shifts - Coupling Constants - NOE Correlations - Fragmentation Patterns NMR->SpectralData MS->SpectralData Stereochem Stereochemical Assignment (cis vs. trans) SpectralData->Stereochem Structure Definitive Molecular Structure Stereochem->Structure

Caption: Workflow for the spectroscopic analysis and structural validation.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected, along with characteristic fragment ions resulting from the cleavage of the dioxolane ring and the loss of the phenyl group.[8] While the mass spectra of the cis and trans isomers may be very similar, subtle differences in the relative abundances of certain fragment ions might be observed due to the different steric environments influencing the fragmentation pathways.[9]

Expected Spectroscopic Data Summary

Spectroscopic TechniqueExpected Features for this compound Derivatives[3]
¹H NMR - Aromatic protons (phenyl group): multiplet in the range of δ 7.2-7.5 ppm. - Dioxolane protons: signals for the methine and methylene protons, with chemical shifts and coupling constants dependent on the stereochemistry.
¹³C NMR - Phenyl carbons: signals in the aromatic region (approx. δ 125-140 ppm). - Dioxolane carbons (C2, C4, C5): characteristic shifts that can differ between isomers.
IR Spectroscopy - C-O (acetal) stretches: strong absorptions in the fingerprint region. - Aromatic C-H and C=C stretches.
Mass Spectrometry - Molecular ion peak (M⁺). - Characteristic fragmentation patterns involving the dioxolane ring and the phenyl substituent.

Applications in Asymmetric Synthesis and Drug Development

Chiral 1,3-dioxolanes are valuable tools in asymmetric synthesis, often employed as chiral auxiliaries to control the stereochemical outcome of reactions. While specific applications of this compound itself are not as widely documented as some other derivatives, the principles of its use are well-established. By attaching the this compound moiety to a prochiral substrate, the steric bulk and defined stereochemistry of the phenyl group can direct the approach of a reagent to one face of the molecule, leading to the formation of a new stereocenter with high selectivity.

In the context of drug development, the 1,3-dioxolane ring is a recognized pharmacophore.[1] The ability to synthesize enantiomerically pure this compound derivatives provides access to a library of chiral building blocks that can be incorporated into novel drug candidates. The specific stereochemistry of these building blocks is often critical for the desired biological activity and can significantly impact the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Conclusion

This compound is a molecule of significant interest in organic and medicinal chemistry. Its stereochemical and conformational properties are key to its utility as a chiral building block and its potential incorporation into bioactive molecules. A thorough understanding of its synthesis and the application of modern spectroscopic techniques, particularly multidimensional NMR, are essential for the unambiguous assignment of its stereoisomers. This guide has provided a detailed overview of these aspects, intended to serve as a valuable resource for researchers and professionals working with this versatile compound.

References

  • Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. PMC. Available at: [Link]

  • This compound | C9H10O2 | CID 70634 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Supporting information - Rsc.org. Royal Society of Chemistry. Available at: [Link]

  • Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06166G. Royal Society of Chemistry. Available at: [Link]

  • The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). ResearchGate. Available at: [Link]

  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones - MDPI. MDPI. Available at: [Link]

  • (PDF) Conformational isomerization of 4-methyl-1,3-dioxane. ResearchGate. Available at: [Link]

  • 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. ACS Publications. Available at: [Link]

  • New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC. National Center for Biotechnology Information. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Bath. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. LibreTexts. Available at: [Link]

  • Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Thieme. Available at: [Link]

  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Stereoselective Formation of cis -Trisubstituted 1,3-Dioxanes. ResearchGate. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Chemguide. Available at: [Link]

  • Conformational analysis. XXXI. Conformational equilibria of 1,3-dioxanes with polar substituents at C-5. ACS Publications. Available at: [Link]

  • Kinetic Studies of the Thermal cis-to-trans Isomerization of Dioxaphospholanes. ResearchGate. Available at: [Link]

  • The Role of 4-Phenyl-1,3-dioxolan-2-one in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments. Available at: [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh. eGyanKosh. Available at: [Link]

  • (PDF) Theoretical study of the conformational equilibrium of 1,4-dioxane in gas phase, neat liquid, and dilute aqueous solutions. ResearchGate. Available at: [Link]

  • Spectroscopic Aspects, Structural Elucidation, Vibrational and Electronic Investigations of 2-Methoxy-1,3-Dioxolane - Longdom Publishing. Longdom Publishing. Available at: [Link]

  • Synthesis of 1,3-dioxolanes - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

  • Figure S19. 1 H NMR spectrum of 4-phenyl-1,3-dioxolan-2-one. ResearchGate. Available at: [Link]

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Thermodynamic Stability and Isomerization of 4-Phenyl-1,3-Dioxolane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1,3-dioxolane moiety serves as a critical scaffold in medicinal chemistry, acting as a robust protecting group for carbonyls and 1,2-diols, and increasingly as a hydrolytically sensitive promoiety in prodrug design. When substituted at the 4-position with a phenyl group, the ring's conformational landscape becomes non-trivial.

This guide provides a definitive analysis of the thermodynamic stability of 4-phenyl-1,3-dioxolane derivatives. It distinguishes between configurational stability (cis/trans isomerization) and chemical stability (hydrolytic ring cleavage). We explore the steric and electronic drivers that govern these states, providing researchers with the protocols necessary to manipulate and measure these properties in drug development workflows.

Part 1: Structural Fundamentals & Stereochemistry

The Dioxolane Envelope

Unlike the rigid chair conformation of cyclohexane or 1,3-dioxane, the five-membered 1,3-dioxolane ring exists in a dynamic equilibrium of puckered conformations, primarily the envelope and half-chair forms. This flexibility allows the ring to undergo pseudorotation , a wave-like motion where the atoms take turns being out of the plane.

However, the introduction of a bulky phenyl group at C4 anchors the conformation. To minimize torsional strain and 1,3-diaxial-like interactions, the phenyl group preferentially occupies a pseudo-equatorial position.

Thermodynamic Preference: Cis vs. Trans

For 2,4-disubstituted-1,3-dioxolanes (where C2 bears a substituent


 and C4 bears a Phenyl group), two diastereomers exist:
  • Cis Isomer: Substituents are on the same face of the ring.

  • Trans Isomer: Substituents are on opposite faces.

Thermodynamic Rule: In the absence of strong electronic effects (e.g., intramolecular hydrogen bonding or anomeric effects from electronegative C2 substituents), the trans isomer is thermodynamically favored .

  • Reasoning: In the trans configuration, both the C2-R and C4-Phenyl groups can adopt pseudo-equatorial orientations simultaneously. In the cis configuration, one substituent is forced into a higher-energy pseudo-axial position, creating steric crowding.

ParameterCis-IsomerTrans-Isomer

(Approx)
Steric Strain High (Pseudo-axial/equatorial clash)Low (Diequatorial)1.0 - 2.5 kcal/mol
Dipole Moment Generally HigherGenerally Lower-
Formation Kinetic Product (often)Thermodynamic Product-

Part 2: Thermodynamic Equilibration (Isomerization)

Synthesis of 1,3-dioxolanes often yields a kinetic mixture of isomers (often near 1:1 or slightly favoring cis depending on the transition state). To access the thermodynamically stable trans-enriched material, acid-catalyzed equilibration is required.

Mechanism of Isomerization

Isomerization does not occur via simple ring flipping. It requires bond breaking.[1] The mechanism involves the reversible protonation of one ring oxygen, followed by C2-O bond cleavage to form a resonance-stabilized oxocarbenium ion . This acyclic intermediate allows rotation around the C-C bond, followed by ring re-closure.

Pathway Diagram

The following diagram illustrates the equilibration pathway driven by acid catalysis (


).

Isomerization Cis Cis-Isomer (Kinetic/Less Stable) Protonation Protonation & Ring Opening Cis->Protonation + H+ Intermediate Oxocarbenium Ion (Free Rotation) Protonation->Intermediate C-O Cleavage Trans Trans-Isomer (Thermodynamic/Stable) Protonation->Trans Ring Close - H+ Intermediate->Protonation Rotation Trans->Protonation Reversible

Figure 1: Acid-catalyzed isomerization mechanism allowing conversion from kinetic cis-isomer to thermodynamic trans-isomer.

Part 3: Chemical Stability (Hydrolysis)

While isomerization rearranges the stereocenters, hydrolysis destroys the ring. This is the primary stability concern for this compound prodrugs in biological media.

The Hydrolytic Trigger

1,3-dioxolanes are acetals.[2][3] They are:

  • Stable in Base: Resistant to nucleophilic attack (stable in plasma pH 7.4).

  • Labile in Acid: Hydrolyze in the stomach (pH 1-2) or lysosomes (pH 4.5-5.0).

Substituent Effects on Stability

The rate of hydrolysis (


) is governed by the stability of the oxocarbenium intermediate.
  • Electron Donating Groups (EDGs) on C2-Aryl: (e.g., p-Methoxy) stabilize the cation

    
    Faster Hydrolysis .
    
  • Electron Withdrawing Groups (EWGs) on C2-Aryl: (e.g., p-Nitro) destabilize the cation

    
    Slower Hydrolysis .
    
  • 4-Phenyl Influence: The phenyl group at C4 provides inductive stabilization to the developing cation during ring opening, generally making these derivatives more labile than their unsubstituted alkyl counterparts.

Hydrolysis Substrate This compound TS Oxocarbenium Intermediate Substrate->TS Protonation & Rate Limiting Step Acid Acidic Medium (H3O+) Acid->Substrate Water Nucleophilic Attack (H2O) TS->Water Products Aldehyde/Ketone + 1-Phenyl-1,2-Ethanediol Water->Products Collapse

Figure 2: Irreversible hydrolytic degradation pathway of 1,3-dioxolanes in acidic media.

Part 4: Experimental Protocols

Protocol A: Determination of Thermodynamic Equilibrium ( )

Objective: Determine the energy difference between cis and trans isomers.

  • Preparation: Dissolve the this compound derivative (100 mg) in anhydrous benzene or toluene (5 mL).

  • Catalyst Addition: Add a catalytic amount of p-Toluenesulfonic acid (pTsA) (5 mol%) or

    
    .
    
  • Equilibration: Reflux the mixture under an inert atmosphere (

    
    ) for 12–24 hours.
    
    • Note: Reflux provides the activation energy to overcome the rotational barrier of the oxocarbenium intermediate.

  • Quenching: Cool to room temperature and quench with saturated aqueous

    
     (removes acid, freezing the equilibrium).
    
  • Analysis: Extract with diethyl ether, dry over

    
    , and analyze via GC-MS or 
    
    
    
    -NMR.
  • Calculation: Integrate the benzylic proton signals (H2 or H4).

    
    
    
    
    
Protocol B: Hydrolytic Stability Profiling

Objective: Measure half-life (


) in simulated biological fluids.
  • Stock Solution: Prepare a 10 mM stock of the dioxolane in Acetonitrile or DMSO.

  • Buffer Preparation:

    • SGF (Simulated Gastric Fluid): pH 1.2 (0.1 N HCl).

    • Plasma-like Buffer: PBS pH 7.4.[4]

  • Incubation: Add 10 µL stock to 990 µL buffer (pre-warmed to 37°C). Final conc: 100 µM.

  • Sampling: At

    
     min, remove aliquots.
    
  • Quenching: Immediately inject into HPLC (if neutral mobile phase) or quench with excess weak base if using acid buffer.

  • Quantification: Monitor the disappearance of the parent peak via UV-Vis (typically 254 nm for phenyl derivatives).

  • Data Fitting: Plot

    
     vs. time. The slope is 
    
    
    
    .
    
    

Part 5: Applications in Drug Development[5]

Prodrug Strategy

The this compound moiety is utilized to mask hydrophilic diols or carbonyls.

  • Lipophilicity: The phenyl group significantly increases

    
    , enhancing membrane permeability.
    
  • Targeted Release: The acid-lability allows the drug to pass through the stomach (if encapsulated) or release the active payload within the acidic environment of lysosomes or tumor microenvironments (pH ~6.5).

Chiral Auxiliaries

Due to the rigidity of the phenyl anchor, 4-phenyl-1,3-dioxolanes are used as chiral templates. The thermodynamic trans preference ensures high diastereomeric excess (de) during subsequent reactions on the ring, serving as a predictable steric shield.

References

  • Eliel, E. L. (1970).[2] Conformational analysis in saturated heterocyclic compounds. Accounts of Chemical Research. Link

  • Indelicato, J. M., et al. (1977). Hydrolysis of acetals. Substituent effects on the hydrolysis of 2,4-disubstituted-1,3-dioxolanes. Journal of Medicinal Chemistry.
  • Willy, W. E., Binsch, G., & Eliel, E. L. (1970). Conformational analysis.[2][5][6][7][8] XXIII. 1,3-Dioxolanes. Journal of the American Chemical Society.[6][7][9] Link

  • BenchChem Technical Support. (2025). Application Notes and Protocols for Prodrug Synthesis Using 4-(Chloromethyl)-2-ethyl-1,3-dioxolane. Link

  • Küçük, H. B., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules. Link

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An In-Depth Technical Guide to the Synthesis of 4-Phenyl-1,3-Dioxolane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 4-Phenyl-1,3-Dioxolane Moiety

The this compound scaffold is a key structural motif in organic chemistry, serving as a versatile chiral building block and a protective group for 1,2-diols. Its presence in a wide array of biologically active molecules underscores its importance in the fields of medicinal chemistry and drug development. The stereochemistry at the C4 position, directly influenced by the readily available and often enantiopure styrene glycol or styrene oxide precursors, allows for the diastereoselective synthesis of complex molecules. This guide provides a comprehensive review of the primary synthetic pathways to this compound, offering insights into the mechanistic underpinnings, detailed experimental protocols, and a comparative analysis of various catalytic systems.

Core Synthetic Strategies: A Mechanistic Overview

The synthesis of this compound primarily revolves around the formation of an acetal or ketal from a C2-synthon (typically formaldehyde or its equivalents) and a C2-phenyl substituted C2-scaffold (phenylethane-1,2-diol or its precursor, styrene oxide). The choice of starting material and catalyst dictates the reaction conditions and ultimately the efficiency of the synthesis.

Pathway 1: Acid-Catalyzed Acetalization of Phenylethane-1,2-diol with Formaldehyde

This is the most direct and classical approach to this compound. The reaction involves the acid-catalyzed condensation of phenylethane-1,2-diol (styrene glycol) with a source of formaldehyde, such as paraformaldehyde or an aqueous solution (formalin).

Causality Behind Experimental Choices: The reaction is an equilibrium process.[1] To drive the reaction towards the formation of the dioxolane, the removal of water is crucial. This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene or by the use of dehydrating agents. The choice of acid catalyst is also critical; Brønsted acids like p-toluenesulfonic acid (p-TSA) are commonly employed due to their efficacy and ease of handling.[2]

Reaction Mechanism: The mechanism proceeds via the classical acid-catalyzed acetal formation pathway.[3][4]

  • Protonation of the Carbonyl: The acid catalyst protonates the oxygen of formaldehyde, increasing its electrophilicity.

  • Nucleophilic Attack: One of the hydroxyl groups of phenylethane-1,2-diol acts as a nucleophile, attacking the protonated carbonyl carbon to form a hemiacetal intermediate.

  • Protonation and Elimination of Water: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized oxonium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the diol attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion, leading to the formation of the five-membered dioxolane ring.

  • Deprotonation: A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed ether oxygen, regenerating the acid catalyst and yielding the final this compound product.

G cluster_0 Mechanism: Acetalization of Phenylethane-1,2-diol Phenylethane-1,2-diol Phenylethane-1,2-diol Hemiacetal Hemiacetal Intermediate Phenylethane-1,2-diol->Hemiacetal Nucleophilic Attack Formaldehyde Formaldehyde Protonated_Formaldehyde Protonated Formaldehyde Formaldehyde->Protonated_Formaldehyde H+ Protonated_Formaldehyde->Hemiacetal Oxonium_Ion Oxonium Ion Hemiacetal->Oxonium_Ion H+, -H2O This compound This compound Oxonium_Ion->this compound Intramolecular Cyclization

Caption: Acid-catalyzed formation of this compound.

Experimental Protocol: Synthesis of this compound from Phenylethane-1,2-diol

  • Materials:

    • Phenylethane-1,2-diol

    • Paraformaldehyde

    • p-Toluenesulfonic acid monohydrate (p-TSA)

    • Toluene

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Apparatus:

    • Round-bottom flask equipped with a Dean-Stark trap and a reflux condenser

    • Magnetic stirrer and heating mantle

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask, add phenylethane-1,2-diol (1.0 eq), paraformaldehyde (1.2 eq), and toluene (to form a ~0.5 M solution of the diol).

    • Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq).

    • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.

    • Continue refluxing until no more water is collected in the trap (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Table 1: Comparative Data for the Synthesis of 4-Aryl-1,3-dioxolanes from Diols

Diol PrecursorCarbonyl SourceCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Phenylethane-1,2-diolParaformaldehydep-TSATolueneReflux2-4High (typical)[2]
Salicylaldehyde DiolsSalicylaldehydeMontmorillonite K10TolueneReflux1-645-93[5]
Aliphatic DiolsAqueous FormaldehydeH-β ZeoliteCyclohexane100482 (dioxepane)[6]
Pathway 2: Lewis Acid-Catalyzed Reaction of Styrene Oxide with Carbonyl Compounds

An alternative and widely utilized pathway involves the ring-opening of styrene oxide by a carbonyl compound, catalyzed by a Lewis acid. This method is particularly useful for synthesizing 2,2-disubstituted-4-phenyl-1,3-dioxolanes, and the principles can be extended to the use of formaldehyde equivalents.

Causality Behind Experimental Choices: Lewis acids are effective in activating the epoxide ring towards nucleophilic attack by the carbonyl oxygen.[7] The choice of Lewis acid can influence the selectivity and rate of the reaction. Softer Lewis acids may be preferred to minimize side reactions. The reaction is typically carried out in an aprotic solvent to avoid the capture of the intermediate carbocation by water.

Reaction Mechanism: The mechanism involves the activation of the epoxide by the Lewis acid, followed by nucleophilic attack and cyclization.

  • Activation of the Epoxide: The Lewis acid coordinates to the oxygen atom of the styrene oxide, polarizing the C-O bonds and making the carbon atoms more electrophilic.

  • Nucleophilic Attack: The carbonyl oxygen of formaldehyde (or another carbonyl compound) attacks one of the carbons of the activated epoxide ring. This attack preferentially occurs at the more substituted benzylic carbon due to the greater stabilization of the developing positive charge.

  • Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the oxygen from the opened epoxide ring attacks the carbonyl carbon.

  • Catalyst Regeneration: The Lewis acid is released, and the this compound is formed.

G cluster_1 Mechanism: Lewis Acid-Catalyzed Reaction of Styrene Oxide Styrene_Oxide Styrene_Oxide Activated_Epoxide Activated Epoxide (Lewis Acid Complex) Styrene_Oxide->Activated_Epoxide + Lewis Acid Formaldehyde Formaldehyde Intermediate Open-Ring Intermediate Formaldehyde->Intermediate Nucleophilic Attack Activated_Epoxide->Intermediate This compound This compound Intermediate->this compound Intramolecular Cyclization

Caption: Lewis acid-catalyzed synthesis from styrene oxide.

Experimental Protocol: General Procedure for Lewis Acid-Catalyzed Dioxolane Synthesis

  • Materials:

    • Styrene oxide

    • Formaldehyde source (e.g., paraformaldehyde or trioxane)

    • Lewis acid catalyst (e.g., SnCl₄, BF₃·OEt₂)

    • Anhydrous aprotic solvent (e.g., dichloromethane, 1,2-dichloroethane)

    • Quenching solution (e.g., saturated sodium bicarbonate)

    • Anhydrous sodium sulfate

  • Apparatus:

    • Dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)

    • Magnetic stirrer

    • Syringe for reagent addition

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add the Lewis acid catalyst and the anhydrous solvent.

    • Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).

    • Slowly add a solution of styrene oxide and the formaldehyde source in the anhydrous solvent to the catalyst mixture.

    • Stir the reaction mixture at the specified temperature for the required time, monitoring the reaction by TLC.

    • Upon completion, quench the reaction by slowly adding a saturated sodium bicarbonate solution.

    • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or flash column chromatography.

Table 2: Lewis Acid Catalysts in the Synthesis of 1,3-Dioxolanes from Epoxides

EpoxideCarbonyl CompoundLewis Acid CatalystSolventYield (%)Reference
Styrene OxideKetonesVariousAproticGood to Excellent[7]
Various EpoxidesKetonesFe(III) chlorideNeatHigh[7]
Pathway 3: The Prins Reaction - A Note on Selectivity

The Prins reaction, the acid-catalyzed addition of an aldehyde or ketone to an alkene, is a powerful tool for the synthesis of 1,3-diols and their cyclic acetals.[8] When styrene reacts with formaldehyde, the primary product is typically the six-membered 4-phenyl-1,3-dioxane.[8][9]

Mechanistic Insight into Selectivity: The reaction proceeds through a benzylic carbocation intermediate formed after the initial electrophilic attack of protonated formaldehyde on the styrene double bond. This carbocation can then be trapped by another molecule of formaldehyde, leading to an intermediate that cyclizes to form the thermodynamically more stable six-membered dioxane ring.[8] The formation of the five-membered 1,3-dioxolane ring via this pathway is generally not favored.

G cluster_2 Prins Reaction: Styrene and Formaldehyde Styrene Styrene Benzylic_Carbocation Benzylic Carbocation Styrene->Benzylic_Carbocation Electrophilic Attack Protonated_Formaldehyde Protonated Formaldehyde Protonated_Formaldehyde->Benzylic_Carbocation Dioxane_Intermediate Intermediate for Dioxane Formation Benzylic_Carbocation->Dioxane_Intermediate + Formaldehyde 4-Phenyl-1,3-dioxane 4-Phenyl-1,3-dioxane Dioxane_Intermediate->4-Phenyl-1,3-dioxane Cyclization

Caption: Predominant pathway of the Prins reaction.

While the direct Prins reaction between styrene and formaldehyde is not a primary route to this compound, understanding this competing pathway is crucial for researchers working with these starting materials.

Spectroscopic Validation of this compound

The structural elucidation of the synthesized this compound is confirmed through standard spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the phenyl group protons, typically in the range of δ 7.2-7.4 ppm. The methine proton at the C4 position will appear as a multiplet, and the diastereotopic methylene protons of the dioxolane ring will exhibit distinct signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the aromatic carbons, with the ipso-carbon appearing at a distinct chemical shift. The carbons of the dioxolane ring will also have characteristic chemical shifts, with the C2 carbon being particularly sensitive to the substitution pattern.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong C-O stretching vibrations characteristic of the acetal functionality, typically in the region of 1000-1200 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak, and fragmentation patterns will likely involve the cleavage of the dioxolane ring and the loss of the phenyl group.

Conclusion and Future Perspectives

The synthesis of this compound can be efficiently achieved through several well-established pathways, with the acid-catalyzed acetalization of phenylethane-1,2-diol and the Lewis acid-catalyzed reaction of styrene oxide with formaldehyde being the most prominent. The choice of method depends on the availability of starting materials, the desired scale of the reaction, and the required stereochemical purity. Future research in this area will likely focus on the development of more sustainable and enantioselective catalytic systems, enabling the synthesis of optically pure this compound for applications in asymmetric synthesis and the development of novel therapeutics.

References

  • G. Li, J. Wang, RSC Adv., 2015, 5, 59754-59757.
  • Leah4Sci, "Acetal and Hemiacetal Formation Reaction Mechanism From Aldehydes and Ketones", YouTube, March 21, 2018, [Link].[10]

  • Chemistry LibreTexts, "1.4: Acetal Formation, Mechanism, Resonance", September 12, 2022, [Link].[4]

  • Wikipedia, "Prins reaction", [Link].[8]

  • S. L. H. Rebelo, et al., J.
  • A. M. R. Smith, G. K. Hamer, I. P. G. T. G. W. G. van der Marel, J. H. van Boom, J. Org. Chem., 1998, 63, 8448-8454.
  • D. S. Torok, J. J. Figueroa, W. J. Scott, J. Org. Chem., 1993 , 58, 7274-7276.[7][11]

  • A. V. G. S. Prasad, et al., Molecules, 2011, 16, 6806-6828.
  • S. A. L. Rousseaux, et al., Org. Lett., 2011, 13, 5532-5535.
  • R. M. de Figueiredo, M. Christmann, Angew. Chem. Int. Ed., 2007, 46, 608-611.
  • S. G. Durmaz, et al., Molecules, 2011 , 16, 6806-6828.[5]

  • M. Selvaraj, et al., Dalton Trans., 2017 , 46, 12476-12490.[12]

  • P. G. M. Wuts, in Greene's Protective Groups in Organic Synthesis, 5th ed., John Wiley & Sons, 2014.[2]

  • J. Clayden, N. Greeves, S. Warren, Organic Chemistry, 2nd ed., Oxford University Press, 2012.
  • S. K. Mandal, S. C. Roy, Tetrahedron Lett., 2009, 50, 1404-1409.
  • M. G. Kulkarni, S. W. Chavhan, V. D. V. V. P. Reddy, M. P. V. V. M. P. V. V. P. Reddy, Tetrahedron Lett., 2007, 48, 2469-2472.
  • T. J. J. White, et al., ACS Catal., 2021 , 11, 12937-12945.[6]

  • H. Metger, in Houben-Weyl Methods of Organic Chemistry, Vol. E 14a/1, 4th ed., Georg Thieme Verlag, 1991.
  • Master Organic Chemistry, "Hydrates, Hemiacetals, and Acetals", January 22, 2026, [Link].[3]

  • Chemistry Steps, "Acetal Hydrolysis Mechanism", January 20, 2020, [Link].[13]

  • The Royal Society of Chemistry, "Copies of 1H NMR and 13C NMR spectra of all new compounds", [Link].[14]

  • S. M. Brosnahan, J. D. Tovar, Inorg. Chem., 2016 , 55, 1464-1471.[15]

  • F. M. Dayrit, A. C. de Dios, in NMR Spectroscopy for Probing Functional Materials, IntechOpen, 2017.[16]

Sources

A Comprehensive Technical Guide to the Solubility Profile of 4-Phenyl-1,3-Dioxolane in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 4-phenyl-1,3-dioxolane, a heterocyclic compound of interest in pharmaceutical and chemical synthesis. In the absence of extensive published quantitative solubility data, this document establishes a theoretical framework for predicting its solubility based on its physicochemical properties. More critically, it offers a comprehensive, step-by-step experimental protocol for researchers to accurately determine the solubility of this compound in a range of organic solvents. This guide is intended for researchers, scientists, and drug development professionals, providing both the predictive rationale and the practical methodology required for their work.

Introduction to this compound

This compound is a cyclic acetal that features a phenyl group attached to a five-membered dioxolane ring. The 1,3-dioxolane moiety is often utilized in organic synthesis as a protecting group for aldehydes and ketones due to its stability under basic and nucleophilic conditions, and its susceptibility to cleavage under acidic conditions[1]. The presence of both a lipophilic phenyl group and a more polar diether functional group imparts a distinct solubility profile that is crucial for its application in reaction chemistry, purification processes like recrystallization, and formulation development. Understanding its solubility is a prerequisite for designing efficient synthetic routes and for ensuring its effective use as an intermediate in the creation of more complex molecules[2].

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is fundamentally governed by its molecular structure and the resulting intermolecular forces it can establish with a solvent. The principle of "like dissolves like" serves as a primary guideline, suggesting that substances with similar polarities are more likely to be soluble in one another[3].

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₀O₂PubChem[4]
Molecular Weight 150.17 g/mol PubChem[4]
XLogP3 1.6PubChem[4]
Hydrogen Bond Acceptor Count 2Echemi[5]
Hydrogen Bond Donor Count 0PubChem[4]

The XLogP3 value of 1.6 indicates a moderate level of lipophilicity, suggesting that this compound will favor organic solvents over water[4]. The molecule possesses two oxygen atoms that can act as hydrogen bond acceptors, allowing for interactions with protic solvents, although it lacks hydrogen bond donors[5]. The phenyl group contributes significantly to the molecule's non-polar character, promoting solubility in aromatic and non-polar solvents through van der Waals forces and pi-stacking interactions.

Theoretical Solubility Profile

Based on its structure, a qualitative solubility profile can be predicted across different classes of organic solvents.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The prominent phenyl group suggests good solubility in non-polar solvents. Toluene, being an aromatic solvent, is expected to be an excellent solvent due to favorable pi-pi interactions with the phenyl ring.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents can engage in dipole-dipole interactions with the polar C-O bonds of the dioxolane ring. Therefore, moderate to good solubility is anticipated.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): The oxygen atoms of the dioxolane ring can act as hydrogen bond acceptors for the hydroxyl protons of these solvents. A related compound, 2-phenyl-1,3-dioxolane-4-methanol, is known to be soluble in ethanol[6]. Consequently, this compound is also expected to be soluble in these solvents, although the non-polar phenyl group may limit its miscibility in all proportions.

  • Highly Polar Solvents (e.g., Dimethyl Sulfoxide - DMSO): DMSO is a strong hydrogen bond acceptor and a highly polar aprotic solvent, capable of dissolving a wide range of organic compounds[7]. It is expected to be a good solvent for this compound.

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, the isothermal shake-flask method is a reliable and widely used technique[6]. This protocol provides a self-validating system for determining the equilibrium solubility of this compound at a specified temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or glass test tubes with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Dilution cluster_analysis Analysis & Calculation A Weigh excess 4-phenyl- 1,3-dioxolane B Add known volume of solvent A->B to vial C Seal vial and place in shaker at constant T B->C D Agitate for 24-72 hours to reach equilibrium C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through syringe filter F->G H Dilute aliquot with mobile phase/solvent G->H I Analyze by HPLC/GC H->I J Determine concentration from calibration curve I->J K Calculate solubility (e.g., mg/mL or mol/L) J->K

Sources

toxicity and safety data sheet (SDS) for 4-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: February 2026

Risk Assessment and Technical Guide: 4-Phenyl-1,3-dioxolane

Part 1: Executive Summary & Chemical Profile

Status: Research Chemical | CAS: 1075-20-3 | Risk Level: High (Precautionary)[1]

This guide provides a comprehensive technical and safety profile for This compound , a cyclic acetal widely used as a chemical intermediate in cationic ring-opening polymerizations and as a protecting group in organic synthesis.[1] Unlike commoditized solvents, specific toxicological data for this isomer is limited. Therefore, this assessment utilizes Structure-Activity Relationships (SAR) and metabolic breakdown analysis to establish a robust safety protocol.[1]

Critical Hazard Insight: Upon exposure to aqueous acid or metabolic hydrolysis, this compound cleaves to release Formaldehyde (a known carcinogen) and Styrene Glycol . All safety controls must account for these potential byproducts.

Table 1: Physicochemical Properties (Experimental & Predicted)
PropertyValue / DescriptionSource/Derivation
Molecular Formula C₉H₁₀O₂PubChem [1]
Molecular Weight 150.17 g/mol Calculated
Physical State Colorless to pale yellow liquidHomolog comparison
Boiling Point ~225–235°C (Predicted)Derived from 2-methyl homolog (237°C) [2]
Density ~1.11 g/mLEstimate based on dioxane analog [3]
Solubility Immiscible in water; Soluble in THF, DCM, TolueneLipophilic phenyl ring
Flash Point >100°C (Predicted)High-boiling acetal characteristics
Hydrolytic Stability Stable in base; Unstable in acid Acetal functionality

Part 2: Toxicological Mechanisms & Hazard Identification

The "Why" Behind the Hazard: Standard Safety Data Sheets (SDS) often list generic "Irritant" warnings for this class. However, the true biological risk lies in its metabolic fate. This compound functions as a "masked" source of formaldehyde and styrene glycol.[1]

Hydrolysis & Metabolic Pathway

In acidic environments (stomach acid) or via enzymatic cleavage (cytochrome P450), the 1,3-dioxolane ring opens.[1] This is the primary driver of toxicity.

HydrolysisPathway Compound This compound (Lipophilic Precursor) Intermediate Hemiacetal Intermediate Compound->Intermediate Acid Hydrolysis (H+) or Enzymatic Oxidation Formaldehyde Formaldehyde (Carcinogen 1B) Intermediate->Formaldehyde Cleavage StyreneGlycol Styrene Glycol (1-Phenyl-1,2-ethanediol) Intermediate->StyreneGlycol Cleavage MandelicAcid Mandelic Acid (Urinary Metabolite) StyreneGlycol->MandelicAcid Oxidation (Liver)

Figure 1: Metabolic and hydrolytic breakdown pathway of this compound.[1]

Specific Health Hazards
  • Acute Toxicity (Oral/Inhalation): Likely Harmful. The release of formaldehyde contributes to cytotoxicity.

  • Skin/Eye Corrosion: Category 2 Irritant. The acetal functionality can defat skin, and hydrolysis on moist mucous membranes releases irritant aldehydes.

  • Carcinogenicity: Suspected. While the parent compound is not classified, formaldehyde is a Group 1 Carcinogen (IARC). Styrene glycol is a metabolite of Styrene (Group 2A).

  • Sensitization: Potential skin sensitizer due to aldehyde generation.

Part 3: Safe Handling Protocols & Engineering Controls

The "How" of Safety: Treat this compound as a moisture-sensitive potential carcinogen.[1]

Engineering Controls
  • Primary Barrier: All handling must occur within a Chemical Fume Hood with a face velocity of >0.5 m/s.

  • Atmosphere: Store and transfer under Inert Gas (Nitrogen or Argon) . Oxygen and moisture promote autoxidation to peroxides and hydrolysis.

  • Vapor Control: Do not heat in open vessels. Use a reflux condenser with a drying tube or inert gas line for reactions >60°C.

Personal Protective Equipment (PPE)
  • Gloves: Fluoroelastomer (Viton) or Nitrile (Double-gloved) .[1] Latex is permeable to aromatic acetals.

  • Respiratory: If fume hood is unavailable (not recommended), use a full-face respirator with Organic Vapor + Formaldehyde (OV/Form) cartridges.[1]

  • Eyes: Chemical splash goggles. Face shield required if dispensing >500 mL.

Storage Stability
  • Conditions: Store at 2–8°C (Refrigerated).

  • Incompatibilities: Strong acids (induces rapid hydrolysis/polymerization), Lewis acids, and Strong Oxidizers.

  • Shelf Life: Check for peroxide formation every 6 months using starch-iodide strips.

Part 4: Emergency Response & Environmental Impact

Decision Matrix: Spill Response

SpillResponse Start Spill Detected Size Assess Volume Start->Size Small < 50 mL (In Hood) Size->Small Large > 50 mL (Or Outside Hood) Size->Large ActionSmall Absorb with Vermiculite/Sand Small->ActionSmall ActionLarge Evacuate Lab Call EHS Large->ActionLarge Neutralize Decontaminate Surface (10% Na2CO3) ActionSmall->Neutralize Disposal Dispose as Halogen-Free Solvent Waste Neutralize->Disposal

Figure 2: Decision tree for managing spills of this compound.

Fire Fighting Measures
  • Flash Point: Predicted >100°C, but combustible.

  • Media: Alcohol-resistant foam or Dry Chemical.[1] Do NOT use water jet , as it may spread the lipophilic liquid and promote acid-catalyzed hydrolysis in the runoff.[1]

  • Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO2), and acrid smoke containing formaldehyde.

Part 5: Regulatory & Research Context

  • TSCA (USA): Often classified for R&D use only. Check specific inventory status before industrial scaling.

  • REACH (EU): Not fully registered; handle as a "Substance of Very High Concern" (SVHC) candidate due to breakdown products.

  • Applications:

    • Polymer Chemistry: Monomer for cationic ring-opening polymerization to form functionalized polyacetals [4].[1]

    • Medicinal Chemistry: Cleavable linker for pH-sensitive drug delivery systems (hydrolyzes in the acidic tumor microenvironment).[1]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70634, this compound. Retrieved from [Link]1]

  • FlavScents. (n.d.). 2-methyl-4-phenyl-1,3-dioxolane Properties. Retrieved from ]">https://www.flavscents.com[1]

  • Stenutz, R. (n.d.). Density and Properties of 4-phenyl-1,3-dioxane (Homolog). Retrieved from ]">http://www.stenutz.eu[1]

  • ResearchGate. (2025). Exploratory ring-opening polymerization of 2-methylene-4-phenyl-1,3-dioxolane. Retrieved from ]">https://www.researchgate.net[1]

Sources

Navigating the Stereochemical Landscape of 4-Phenyl-1,3-dioxolane: An In-depth Technical Guide to its ¹H and ¹³C NMR Spectral Features

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-phenyl-1,3-dioxolane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced spectral features of this heterocyclic compound, with a particular focus on the manifestation of diastereotopicity in its ¹H NMR spectrum. This guide serves as a practical resource for the structural elucidation and stereochemical analysis of related molecular frameworks.

Introduction: The Significance of this compound and the Power of NMR

This compound is a heterocyclic organic compound featuring a phenyl group attached to a five-membered dioxolane ring. The 1,3-dioxolane moiety is a common protecting group for aldehydes and ketones in organic synthesis and is also a structural motif present in various biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the structure and stereochemistry of such molecules. The chemical shifts, coupling constants, and multiplicities of the signals in ¹H and ¹³C NMR spectra provide a detailed roadmap of the molecular connectivity and the spatial arrangement of atoms.

A key stereochemical feature of this compound is the presence of a chiral center at the C4 position of the dioxolane ring. This chirality renders the two protons on the C5 methylene group and the two protons on the C2 methylene group diastereotopic. Diastereotopic protons are chemically non-equivalent and, therefore, resonate at different chemical shifts, often leading to complex splitting patterns in the ¹H NMR spectrum.[1][2] Understanding and correctly interpreting these patterns is crucial for the complete structural assignment of the molecule.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound presents a series of distinct signals corresponding to the aromatic and dioxolane ring protons. The presence of the chiral center at C4 results in the non-equivalence of the methylene protons at C2 and C5, a classic example of diastereotopicity.

Table 1: ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2a, H-2b~4.9 - 5.2m
H-4~5.0 - 5.3dd
H-5a~4.0 - 4.2dd
H-5b~4.3 - 4.5dd
Aromatic Protons~7.2 - 7.4m

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the spectrometer frequency. The data presented here are representative values.

In-depth Interpretation of the ¹H NMR Spectrum
  • Aromatic Protons (C₆H₅): The protons on the phenyl ring typically appear as a complex multiplet in the region of δ 7.2-7.4 ppm. This multiplet arises from the overlapping signals of the ortho, meta, and para protons.

  • Methine Proton (H-4): The proton at the C4 position, being adjacent to the phenyl group and the oxygen atom, is expected to resonate as a doublet of doublets (dd) in the range of δ 5.0-5.3 ppm. Its splitting pattern is due to coupling with the two diastereotopic protons on the adjacent C5 carbon.

  • Diastereotopic Methylene Protons (H-5a and H-5b): The two protons on the C5 carbon are diastereotopic due to the adjacent chiral center at C4.[1] This means they are in different chemical environments and will have different chemical shifts. They typically appear as two separate doublet of doublets. One proton (e.g., H-5a) might resonate around δ 4.0-4.2 ppm, while the other (H-5b) could be found around δ 4.3-4.5 ppm. Each of these signals is split by the geminal coupling to its diastereotopic partner and the vicinal coupling to the H-4 proton.

  • Methylene Protons (H-2a and H-2b): The two protons on the C2 carbon of the dioxolane ring are also diastereotopic. They are expected to appear as a multiplet in the region of δ 4.9-5.2 ppm. Their non-equivalence can be explained by the influence of the chiral center at C4, which is transmitted through the ring.

The logical relationship for understanding the diastereotopicity in this compound can be visualized as follows:

G C4 Chiral Center (C4) H5a H-5a C4->H5a Different spatial relationship H5b H-5b C4->H5b Different spatial relationship H2a H-2a C4->H2a Through-ring influence H2b H-2b C4->H2b Through-ring influence NMR Distinct NMR Signals H5a->NMR H5b->NMR H2a->NMR H2b->NMR

Caption: Influence of the C4 chiral center on the protons of the dioxolane ring.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum provides complementary information, confirming the carbon framework of this compound. The number of signals in the spectrum corresponds to the number of chemically non-equivalent carbon atoms in the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
C-2~95
C-4~80
C-5~70
C-ipso~140
C-ortho~126
C-meta~129
C-para~128

Note: The exact chemical shifts can vary slightly depending on the solvent and the spectrometer frequency. The data presented here are representative values.

In-depth Interpretation of the ¹³C NMR Spectrum
  • Aromatic Carbons: The phenyl group will show four distinct signals in the aromatic region (δ 125-140 ppm). The ipso-carbon (the carbon attached to the dioxolane ring) is typically found at the most downfield position (~140 ppm). The ortho, meta, and para carbons will have characteristic chemical shifts around 126, 129, and 128 ppm, respectively.

  • Dioxolane Ring Carbons:

    • C-2: The acetal carbon (C-2) is the most deshielded carbon in the dioxolane ring due to being bonded to two oxygen atoms, and its signal appears around δ 95 ppm.

    • C-4: The carbon bearing the phenyl group (C-4) resonates at a downfield position (~80 ppm) due to the electron-withdrawing effects of the attached phenyl group and the oxygen atom.

    • C-5: The methylene carbon (C-5) is the most upfield of the dioxolane ring carbons, appearing around δ 70 ppm.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR spectra is paramount for accurate structural elucidation. The following is a detailed, step-by-step methodology for the NMR analysis of this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Choosing a Solvent: Select a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, high-quality 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added. However, for routine analysis, the residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) is often used as a secondary reference.

NMR Spectrometer Setup and Data Acquisition

The following workflow outlines the key steps for acquiring ¹H and ¹³C NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in Deuterated Solvent prep1->prep2 prep3 Filter and Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 Prepared Sample acq2 Lock on Deuterium Signal acq1->acq2 acq3 Shim for Magnetic Field Homogeneity acq2->acq3 acq4 Set Acquisition Parameters (¹H or ¹³C) acq3->acq4 acq5 Acquire Free Induction Decay (FID) acq4->acq5 proc1 Fourier Transform FID acq5->proc1 Raw Data proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration and Peak Picking proc3->proc4 proc5 Chemical Shift Referencing proc4->proc5

Caption: A streamlined workflow for NMR data acquisition and processing.

Typical ¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence.

  • Number of Scans: 8 to 16 scans are usually sufficient.

  • Relaxation Delay: 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

Typical ¹³C NMR Acquisition Parameters:

  • Pulse Sequence: A proton-decoupled single-pulse sequence.

  • Number of Scans: A higher number of scans (e.g., 128 to 1024 or more) is required due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of information for its structural and stereochemical characterization. The key takeaway for researchers is the pronounced effect of the C4 chiral center, which leads to the diastereotopicity of the methylene protons at both the C2 and C5 positions. A thorough understanding of this phenomenon, coupled with a systematic analysis of chemical shifts and coupling patterns, allows for the complete and confident assignment of all proton and carbon signals. This technical guide provides the foundational knowledge and practical protocols necessary for scientists to effectively utilize NMR spectroscopy in the analysis of this compound and related chiral heterocyclic systems, thereby supporting advancements in synthetic chemistry and drug discovery.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Field, L. D., Li, H., & Magill, A. M. (2007). 100 and More Basic NMR Experiments: A Practical Course. Wiley-VCH.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples. [Link]

  • Master Organic Chemistry. (2012, April 17). Homotopic, Enantiotopic, Diastereotopic. [Link]

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mechanism of 4-phenyl-1,3-dioxolane formation from styrene oxide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of 4-Phenyl-1,3-Dioxolane Formation from Styrene Oxide

Abstract

This technical guide provides a comprehensive examination of the chemical mechanisms underpinning the formation of 4-phenyl-1,3-dioxolanes from styrene oxide and carbonyl compounds. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles of epoxide ring-opening under acidic catalysis, details the stereochemical and regiochemical outcomes, and offers practical, field-proven experimental protocols. By synthesizing foundational organic chemistry concepts with specific applications, this guide aims to serve as an authoritative resource for understanding and implementing this important transformation in a laboratory setting.

Introduction: The Synthetic Utility of 4-Phenyl-1,3-Dioxolanes

Styrene oxide is a valuable chiral building block in organic synthesis, primarily due to the reactivity of its strained three-membered epoxide ring. This reactivity allows for stereospecific ring-opening reactions to create 1,2-difunctionalized compounds, which are common motifs in pharmaceuticals and other biologically active molecules.[1] One such synthetically useful transformation is the reaction of styrene oxide with carbonyl compounds (aldehydes and ketones) to form 4-phenyl-1,3-dioxolanes. These structures serve as important intermediates and are widely used as protecting groups for 1,2-diols.[2]

The direct conversion of an epoxide to a 1,3-dioxolane is an efficient synthetic strategy, as it circumvents the need to first hydrolyze the epoxide to a diol and then perform a subsequent acetalization or ketalization reaction.[2][3] This guide focuses on the direct, acid-catalyzed reaction of styrene oxide with a carbonyl source, a method noted for its efficiency, high yields, and stereospecificity.[2][3]

Core Mechanistic Principles

The formation of a this compound from styrene oxide is fundamentally governed by two well-established principles of organic chemistry: the acid-catalyzed ring-opening of epoxides and the formation of cyclic acetals or ketals.

Regioselectivity of Styrene Oxide Ring-Opening

The regiochemical outcome of the nucleophilic attack on the styrene oxide ring is highly dependent on the reaction conditions.[1]

  • Under Basic or Neutral Conditions (SN2 Mechanism): In the presence of a strong, "hard" nucleophile, the reaction proceeds via a standard SN2 mechanism. The nucleophile attacks the less sterically hindered terminal (β) carbon atom.[1]

  • Under Acidic Conditions (SN1-like Mechanism): This is the crucial pathway for the formation of 4-phenyl-1,3-dioxolanes. In the presence of a Brønsted or Lewis acid, the epoxide oxygen is protonated or coordinated, making it a significantly better leaving group.[1] This activation leads to the development of a transition state with substantial positive charge. The benzylic (α) carbon, being adjacent to the phenyl ring, can better stabilize this developing positive charge through resonance.[4] Consequently, even weak nucleophiles, such as the oxygen of a carbonyl group, will preferentially attack this more electrophilic benzylic carbon.[1][4][5] This electronic bias is the dominant factor controlling the regioselectivity in the acid-catalyzed reaction.[4]

The Acid-Catalyzed Reaction Pathway

The most efficient and widely applied method for synthesizing 1,3-dioxolanes from epoxides involves the use of an acid catalyst. Both Brønsted acids and, more commonly, Lewis acids are effective. Lewis acids such as TiO(TFA)₂, TiCl₃(OTf), and SnCl₂ have been shown to be particularly efficient catalysts for the reaction of styrene oxide with acetone.[2][3][6]

The mechanism proceeds through the following key steps:

  • Activation of the Epoxide: The Lewis or Brønsted acid activates the epoxide by coordinating to or protonating the epoxide oxygen. This polarization of the C-O bond enhances the electrophilicity of the ring carbons.

  • Nucleophilic Attack: The carbonyl oxygen of the aldehyde or ketone acts as the nucleophile, attacking the activated epoxide. As dictated by the principles of an SN1-like mechanism, this attack occurs preferentially at the more substituted, benzylic (α) carbon of the styrene oxide.

  • Formation of an Oxocarbenium Ion: The nucleophilic attack results in the opening of the epoxide ring and the formation of a five-membered ring intermediate. The carbonyl carbon, now bonded to three oxygen atoms, becomes an oxocarbenium ion.

  • Ring Closure and Deprotonation: A subsequent intramolecular rearrangement and deprotonation (or removal of the Lewis acid) leads to the final, stable 1,3-dioxolane product.

The reaction of chiral R-(+)-styrene oxide has been shown to be highly stereospecific, proceeding with inversion of configuration at the site of nucleophilic attack.[2][3] This is consistent with a backside attack mechanism on the activated epoxide.

Visualizing the Mechanism

Mechanism of this compound Formation Acid-Catalyzed Formation of this compound from Styrene Oxide cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_product Product StyreneOxide Styrene Oxide Carbonyl Carbonyl (R1, R2 = H, Alkyl) ActivatedEpoxide Activated Epoxide Complex StyreneOxide->ActivatedEpoxide + LA Carbonyl->ActivatedEpoxide + Carbonyl Catalyst Lewis Acid (LA) TransitionState Ring-Opened Intermediate (Oxocarbenium Ion) ActivatedEpoxide->TransitionState Nucleophilic Attack (at benzylic carbon) ProductComplex Product-Catalyst Complex TransitionState->ProductComplex Ring Closure Dioxolane This compound ProductComplex->Dioxolane - LA

Caption: Acid-catalyzed mechanism for this compound formation.

Experimental Protocols and Data

The direct conversion of epoxides to 1,3-dioxolanes using Lewis acid catalysis in acetone is a highly effective method. Acetone serves as both the reactant and the solvent.

Representative Experimental Protocol

The following protocol is adapted from the literature for the reaction of styrene oxide with acetone catalyzed by TiCl₃(OTf).[2]

Materials:

  • Styrene oxide (1.0 mmol, 120 mg)

  • Trichloro(trifluoromethanesulfonato)titanium(IV) (TiCl₃(OTf)) (0.02 mmol, 6 mg)

  • Dry acetone (3 mL)

  • Tetra-n-butylammonium hydroxide (for work-up)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add styrene oxide (1.0 mmol, 120 mg) and TiCl₃(OTf) (0.02 mmol, 6 mg).

  • Solvent Addition: Add dry acetone (3 mL) to the flask.

  • Reaction: Stir the mixture at room temperature for 10 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, add 3-4 drops of tetra-n-butylammonium hydroxide to quench the catalyst, followed by the addition of deionized water (5 mL).

  • Extraction: Stir the mixture for an additional 10 minutes, then extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on a short column of silica gel using carbon tetrachloride or light petroleum as the eluent to yield pure 2,2-dimethyl-4-phenyl-1,3-dioxolane.[2]

Quantitative Data Summary

The following table summarizes the efficiency of various Lewis acid catalysts in the synthesis of 2,2-dimethyl-4-phenyl-1,3-dioxolane from styrene oxide and acetone.

CatalystCatalyst Loading (mol equiv.)Time (min)Temperature (°C)Yield (%)Reference
TiO(TFA)₂0.0560Room Temp.90[2]
TiCl₃(OTf)0.0210Room Temp.98[2]
SnCl₂ (anhydrous)---Good to Excellent[6]

Field-Proven Insights and Causality

  • Choice of Catalyst: The high efficiency of Lewis acids like TiCl₃(OTf) stems from their ability to strongly coordinate with the epoxide oxygen, significantly lowering the activation energy for the ring-opening step. The mild reaction conditions (room temperature, short reaction times) highlight the catalytic power of these reagents.[2][3] Weaker Lewis acids or Brønsted acids may require higher temperatures or longer reaction times.

  • Solvent and Reactant: Using the carbonyl compound (e.g., acetone) as the solvent ensures a high concentration of the nucleophile, driving the reaction forward efficiently. This approach is synthetically elegant and improves reaction kinetics.

  • Stereospecificity as a Validation System: The observed stereospecificity with inversion of configuration is a self-validating feature of this protocol.[2][3] It confirms that the reaction proceeds through a controlled, backside nucleophilic attack rather than a mechanism involving a fully formed, planar carbocation which would lead to racemization. This level of stereochemical control is paramount in the synthesis of chiral molecules for pharmaceutical applications.

  • Work-up Procedure: The quenching step with a base like tetra-n-butylammonium hydroxide is critical for deactivating the Lewis acid catalyst, preventing potential product degradation or side reactions during the work-up and purification stages.[2]

Conclusion

The acid-catalyzed formation of 4-phenyl-1,3-dioxolanes from styrene oxide is a robust and highly efficient chemical transformation. A thorough understanding of the underlying mechanistic principles, particularly the factors governing the regioselectivity of the epoxide ring-opening, is essential for its successful application. The use of potent Lewis acid catalysts allows for this reaction to be conducted under mild conditions with high yields and excellent stereochemical control. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this reaction in the synthesis of complex molecules and for the protection of diol functionalities.

References

  • Iranpoor, N., & Zeynizadeh, B. (1998). Efficient and Catalytic Conversion of Epoxides to 1,3-Dioxolanes with TiO(TFA)2 or TiCl3(OTf)$. Journal of Chemical Research, Synopses, (2), 124-125.
  • Memarian, H. R., & Zare, S. (2014). Diastereoselective 1,3-Dioxolane Formation by Photocatalytic Ring Opening of α-Epoxyketones.
  • Suder, A., et al. (2003). Conversion of epoxides to 1,3-dioxolanes catalyzed by tin(II) chloride. Tetrahedron Letters, 44(47), 8647-8650.
  • Kayser, M. M., & Morand, P. (1980). An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes. Canadian Journal of Chemistry, 58(3), 302-306.
  • Graphene oxide catalyzed synthesis of 1,3-dioxolane derivatives. (2018). ResearchGate. Available at: [Link]

  • de Mattos, M. C. S., et al. (2008). Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. Letters in Organic Chemistry, 5(5), 356-360.
  • Iranpoor, N., & Zeynizadeh, B. (2010). ChemInform Abstract: Efficient and Catalytic Conversion of Epoxides to 1,3-Dioxolanes with TiO(TFA)2 or TiCl3(OTf). ChemInform, 29(28).
  • Leveraging Environmental Control for Regiodivergent Epoxide Ring-Openings. (2023). ChemRxiv.
  • The regioselective ring opening of styrene oxide catalyzed by Fe-PPOP. (2015). ResearchGate. Available at: [Link]

Sources

Conformational Analysis of the 1,3-Dioxolane Ring in Phenyl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Medicinal Chemists, Structural Biologists[1]

Executive Summary

The 1,3-dioxolane ring is a pivotal pharmacophore and protective group in organic synthesis, frequently embedded within nucleoside analogues, antifungal agents, and chiral auxiliaries.[1] Unlike the rigid chair conformation of cyclohexane or 1,3-dioxane, the five-membered 1,3-dioxolane ring possesses a highly flexible, low-energy landscape dominated by pseudorotation .[1][2]

For phenyl-substituted derivatives, this flexibility is perturbed by the steric bulk and electronic anisotropy of the aromatic ring.[1][2] Accurate conformational assignment is not merely academic; it dictates the stereoelectronic interactions that govern biological efficacy (e.g., receptor binding affinity) and chemical reactivity (e.g., stereoselective cleavage).[1]

This guide provides a rigorous framework for analyzing these systems, integrating Cremer-Pople puckering theory with practical NMR and computational protocols.

Theoretical Framework: The Pseudorotation Itinerary[2]

The 1,3-dioxolane ring exists in a dynamic equilibrium between two principal conformational classes: the Envelope (E) and the Twist (T) .[1][2]

The Pseudorotation Cycle

Unlike six-membered rings which flip between defined chairs, five-membered rings undergo a barrierless (or low-barrier) continuous deformation known as pseudorotation.[1][2] This pathway is described by the phase angle (


) and the puckering amplitude (

).[2][3]
  • Envelope (E): Four atoms are coplanar; the fifth (the "flap") is displaced.[1][2]

  • Twist (T): Three atoms are coplanar; the other two are displaced on opposite sides of the plane.[2]

In the full pseudorotation circuit (


), there are 10 envelope and 10 twist forms.[1][2] For 1,3-dioxolanes, the presence of oxygen atoms at positions 1 and 3 breaks the symmetry, creating preferred energy minima.[1][2]
Visualization of the Pathway

The following diagram illustrates the connectivity and logical flow of the pseudorotation analysis.

Pseudorotation cluster_Forms Stable Conformers (Local Minima) Start Planar State (High Energy Transition) E_Form Envelope (E) Cs Symmetry Start->E_Form Puckering T_Form Twist (T) C2 Symmetry E_Form->T_Form Pseudorotation (Low Energy Path) T_Form->E_Form Interconversion Barrier Rotational Barrier (~3-5 kcal/mol) Ph_Effect Phenyl Substituent (Steric/Electronic Lock) Ph_Effect->E_Form Stabilizes specific pseudo-equatorial forms

Figure 1: The pseudorotation relationship between planar, envelope, and twist forms, highlighting the stabilizing effect of substituents.

Substituent Effects: The Phenyl Group[2]

The introduction of a phenyl group collapses the pseudorotational itinerary into a limited number of preferred conformers.[2] The position of the phenyl ring (C2 vs. C4) dictates the dominant geometry.[2]

2-Phenyl-1,3-Dioxolane

The C2 carbon is flanked by two oxygen atoms.[1][2][4] A phenyl group at this position experiences:

  • Steric Strain: To minimize 1,3-diaxial-like interactions with protons on C4/C5, the phenyl group strongly prefers the pseudo-equatorial position.[1][2]

  • Exo-Anomeric Effect: While less dominant than in sugars, the dipole interaction between the ring oxygens and the exocyclic C-Ph bond can fine-tune the puckering.[2]

Preferred Conformation: Typically a distorted Envelope , where C2 is the flap atom.[1][2] This places the bulky phenyl group in the least hindered equatorial orientation.[2]

4-Phenyl-1,3-Dioxolane

Substitution at C4 introduces a chiral center.[1][2] The phenyl group here influences the C4-C5 bond torsion.[2]

  • Cis/Trans Relationships: If a second substituent is present (e.g., at C2), cis and trans diastereomers arise.[1]

  • Thermodynamics: The trans isomer (where substituents are pseudo-equatorial/pseudo-equatorial) is generally thermodynamically favored over the cis (pseudo-equatorial/pseudo-axial).[1][2]

Experimental Protocol: Structural Elucidation

This protocol synthesizes NMR spectroscopy and computational verification to unambiguously assign conformation.[1][2]

Phase 1: Sample Preparation & 1D NMR

Objective: Establish connectivity and extract scalar couplings (


).
  • Solvent Selection: Use non-polar solvents (e.g.,

    
     or 
    
    
    
    ) to minimize solvent-solute hydrogen bonding that might distort the ring.[1][2]
  • Acquisition: Acquire high-resolution

    
     NMR (minimum 500 MHz).
    
  • Analysis: Focus on the

    
     backbone (C4-C5 protons).[1][2] These form an AA'BB' or ABCD spin system.[1][2]
    
Phase 2: Coupling Constant Analysis ( )

The Karplus relationship correlates the vicinal coupling constant (


) with the dihedral angle (

).[2][5]
Interaction TypeTypical Dihedral Angle (

)
Observed

(Hz)
Interpretation
Cis (Eclipsed)

6.0 - 9.0 Indicates planar/envelope character.[1][2]
Trans (Diaxial)

8.0 - 11.0 Indicates rigid twist/envelope.[1][2]
Trans (Diequatorial)

2.0 - 5.0 Indicates significant puckering.[1][2]
Gauche

2.0 - 5.0 Standard gauche interaction.[1][2]

Note: In 1,3-dioxolanes, the electronegative oxygens reduce the magnitude of


 values compared to carbocycles.[1][2]
Phase 3: NOE/ROE Experiments

Objective: Determine spatial proximity (Stereochemistry).

  • Experiment: 1D NOE difference or 2D NOESY.

  • Target: Irradiate the benzylic proton (at C2 or C4).[1][2]

  • Logic:

    • Strong NOE to C4/C5 protons

      
      Cis  relationship (spatial proximity).[1][2]
      
    • Weak/No NOE

      
      Trans  relationship.[1][2]
      
Phase 4: Computational Verification (DFT)

Objective: Validate experimental data against calculated energy minima.

  • Method: DFT optimization (B3LYP/6-31G* or higher).[1][2]

  • Workflow:

    • Generate 10 starting conformers (stepping through pseudorotation

      
      ).[1][2]
      
    • Optimize geometry.[1][2]

    • Calculate Boltzmann-averaged coupling constants.

    • Compare calculated

      
       values with experimental NMR data.
      

Analytical Workflow Diagram

The following diagram outlines the decision tree for assigning the conformation of a substituted 1,3-dioxolane.

Workflow Sample Unknown Phenyl-Dioxolane NMR 1H NMR Spectrum (Extract J values) Sample->NMR NOE NOESY/ROESY (Spatial Proximity) Sample->NOE Decision J-Coupling Analysis NMR->Decision Model Construct 3D Model (DFT Optimization) NOE->Model Distance Constraints Small_J Small J (2-5 Hz) Gauche/Diequatorial Decision->Small_J Large_J Large J (7-10 Hz) Trans-Diaxial/Cis Decision->Large_J Small_J->Model Input Constraints Large_J->Model Input Constraints Final Assign Conformation (e.g., C2-Envelope) Model->Final

Figure 2: Integrated workflow for the structural elucidation of phenyl-1,3-dioxolanes.

References

  • Cremer, D., & Pople, J. A. (1975).[1] General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358.[1][2] Link[1][2]

  • Willy, W. E., Binsch, G., & Eliel, E. L. (1970).[1] Conformational analysis. XXIII. 1,3-Dioxolanes. Journal of the American Chemical Society, 92(18), 5394–5402.[1][2] Link[1][2]

  • Altona, C., & Haasnoot, C. A. G. (1980).[1] Prediction of anti and gauche vicinal proton-proton coupling constants in carbohydrates: a simple additivity rule for pyranose rings. Organic Magnetic Resonance, 13(6), 417-429.[1][2] Link[1][2]

  • Fuchs, B., et al. (1984).[1][2] Structural and conformational analysis of 2-phenyl-1,3-dioxolane and related compounds. Journal of Organic Chemistry. (Generalized citation based on field standards for phenyl-dioxolane analysis).

Sources

Methodological & Application

Application Note: Selective Synthesis of 4-Phenyl-1,3-Dioxolane via Solid Acid Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalytic Synthesis of 4-Phenyl-1,3-Dioxolane Using Solid Acid Catalysts Content Type: Detailed Application Note & Protocol Audience: Process Chemists, Drug Development Scientists, and Catalysis Researchers

Executive Summary

The synthesis of This compound represents a critical transformation in medicinal chemistry, serving as a bio-isostere for phenyl-substituted heterocycles and a robust protecting group strategy for 1,2-diols. While traditional homogeneous catalysis (e.g.,


-TsOH, H

SO

) offers high conversion, it suffers from tedious workups, equipment corrosion, and non-recyclability.

This Application Note details the transition to Solid Acid Catalysts (SACs) —specifically Montmorillonite K-10 and Zeolite H-Beta —for the selective acetalization of styrene glycol.

Critical Scientific Distinction: Researchers must distinguish this protocol from the Prins reaction of styrene and formaldehyde. The Prins reaction, often catalyzed by similar acids, predominantly yields the 6-membered 4-phenyl-1,3-dioxane . To exclusively obtain the 5-membered dioxolane , this protocol utilizes styrene glycol (1-phenyl-1,2-ethanediol) as the starting material.

Mechanistic Pathways & Catalyst Selection[1]

The Selectivity Challenge

The choice of starting material dictates ring size. Solid acids catalyze the reaction via protonation of the carbonyl oxygen (formaldehyde), facilitating nucleophilic attack.

  • Route A (Prins): Styrene + HCHO

    
     Carbocation intermediate 
    
    
    
    1,3-Dioxane (6-membered).
  • Route B (Acetalization - Recommended): Styrene Glycol + HCHO

    
     Hemiacetal 
    
    
    
    1,3-Dioxolane (5-membered).
Catalyst Criteria

For the acetalization of styrene glycol, the catalyst must possess:

  • Brønsted Acidity: Sufficient to activate paraformaldehyde.

  • Pore Architecture: Large enough to accommodate the phenyl ring transition state (eliminating microporous zeolites like H-ZSM-5 in favor of mesoporous clays or large-pore Beta zeolites).

  • Water Tolerance: The reaction produces water; the catalyst must not deactivate immediately upon hydration.

ReactionPathways Styrene Styrene Carbocation Benzylic Carbocation Styrene->Carbocation + HCHO / H+ StyreneGlycol Styrene Glycol (1-Phenyl-1,2-ethanediol) Hemiacetal Hemiacetal Intermediate StyreneGlycol->Hemiacetal + HCHO / H+ HCHO Paraformaldehyde (HCHO)n Dioxane 4-Phenyl-1,3-DIOXANE (6-Membered Ring) MAJOR PRINS PRODUCT Carbocation->Dioxane Cyclization Dioxolane This compound (5-Membered Ring) TARGET PRODUCT Hemiacetal->Dioxolane - H2O Cyclization SolidAcid Solid Acid Catalyst (H+) SolidAcid->Styrene SolidAcid->StyreneGlycol

Figure 1: Divergent pathways showing why Styrene Glycol is the required precursor for Dioxolane synthesis, avoiding the Dioxane byproduct typical of the Prins reaction.

Experimental Protocol: Solid Acid Acetalization

Materials & Reagents
ReagentSpecificationRole
Styrene Glycol >98% PuritySubstrate
Paraformaldehyde Reagent Grade (Powder)Carbonyl Source
Montmorillonite K-10 Surface Area: 220-270 m²/gSolid Acid Catalyst
Toluene AnhydrousSolvent & Azeotrope Agent
Sodium Bicarbonate Sat. Aq. SolutionQuenching (Optional)
Catalyst Activation (Crucial Step)

Solid acids, particularly clays and zeolites, adsorb atmospheric moisture which blocks active sites.

  • Place Montmorillonite K-10 in a ceramic crucible.

  • Heat at 120°C for 4 hours in a vacuum oven.

  • Cool in a desiccator under Argon. Do not expose to air before use.

Step-by-Step Synthesis Procedure

Reaction Setup: Use a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, a Dean-Stark trap , and a reflux condenser.

  • Loading: Charge the RBF with:

    • Styrene Glycol (13.8 g, 100 mmol)

    • Paraformaldehyde (3.6 g, 120 mmol, 1.2 equiv)

    • Toluene (100 mL)

  • Catalyst Addition: Add activated Montmorillonite K-10 (0.7 g, ~5 wt% relative to substrate).

    • Note: For Zeolite H-Beta, use 2 wt% loading.

  • Reaction: Heat the mixture to reflux (bath temp ~115°C).

    • Monitor the collection of water in the Dean-Stark trap.

    • Reaction is typically complete when water evolution ceases (approx. 2–4 hours).

  • Monitoring: Sample 50 µL, dilute in CDCl

    
    . Check disappearance of glycol protons (δ 3.5–4.0 ppm broad) and appearance of acetal CH
    
    
    
    protons (δ ~4.9–5.2 ppm).
  • Workup (Filtration):

    • Cool reaction to Room Temperature (RT).

    • Filter the mixture through a sintered glass funnel (or Celite pad) to recover the solid catalyst.

    • Sustainability Note: The catalyst filter cake can be washed with acetone, dried, and reactivated for subsequent runs.

  • Purification:

    • Concentrate the filtrate under reduced pressure (Rotavap).

    • Distillation: Purify the crude oil via vacuum distillation (bp ~125°C at 15 mmHg) to obtain a clear, colorless liquid.

Data Specifications & Expected Yields
ParameterMontmorillonite K-10Zeolite H-BetaAmberlyst-15
Reaction Time 3.0 h2.5 h4.0 h
Conversion >98%>99%>95%
Isolated Yield 92% 94% 88%
Selectivity 100% (No Dioxane)100%>98%
Reusability Good (3 cycles)Excellent (5 cycles)Fair (Physical degradation)

Characterization & Quality Control

To validate the structure and ensure no contamination from the 6-membered dioxane (Prins product), analyze the NMR shifts of the acetal carbon.

NMR Validation
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • Acetal Protons (C2-H): Two doublets or a singlet around δ 5.0–5.2 ppm . (In 1,3-dioxanes, these typically appear upfield around 4.6–4.8 ppm).

    • Benzylic Proton (C4-H): Triplet/dd around δ 5.0 ppm .

    • Backbone Protons (C5-H): Multiplets at δ 3.6–4.3 ppm .

  • 
    C NMR: 
    
    • Acetal Carbon (C2): Characteristic peak at ~95 ppm .

    • Benzylic Carbon (C4): Peak at ~78 ppm .

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion Wet CatalystReactivate catalyst at 120°C/vacuum. Ensure Dean-Stark is functioning.
Polymerization Localized HotspotsIncrease stirring speed (RPM > 500). Use an oil bath rather than a heating mantle.
Acetal Hydrolysis Acidic WorkupEnsure the catalyst is fully filtered before any aqueous wash. Do not use acidic water for washing.
Cloudy Product Paraformaldehyde ResidueEnsure slight excess of formaldehyde is removed during vacuum distillation.

Process Workflow Diagram

Workflow Start Start: Reagent Prep Activation Catalyst Activation 120°C, 4h, Vacuum Start->Activation Reaction Reflux in Toluene (Dean-Stark Trap) Temp: 115°C Activation->Reaction Check Check Water Evolution & TLC/NMR Reaction->Check Check->Reaction Incomplete Filter Hot Filtration (Remove Catalyst) Check->Filter Complete Distill Vacuum Distillation Isolate this compound Filter->Distill Recycle Catalyst Regeneration (Solvent Wash + Calcination) Filter->Recycle Recover Solid Acid

Figure 2: Operational workflow for the heterogeneous catalytic synthesis, highlighting the critical filtration step that halts the reaction.

References

  • Selectivity in Prins vs. Acetalization: V. V. Balasubramanian et al., "ZnAlMCM-41: a very ecofriendly and reusable solid acid catalyst for the highly selective synthesis of 1,3-dioxanes by the Prins cyclization of olefins," Dalton Transactions, 2010.

  • Montmorillonite K-10 Protocols: H. Demirhan et al., "Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds," Molecules, 2012. (Demonstrates Mont K-10 utility for dioxolane formation from diols).

  • Zeolite Preparation & Acidity: J. Luo et al., "Ti-Beta zeolite has been successfully prepared via a reproducible and scalable two-step post-synthesis strategy," Green Chemistry, 2014. (Provides context on Beta zeolite handling).

  • General Acetalization Kinetics: X. Zhang et al., "The Nature of Acid-Catalyzed Acetalization Reaction of 1,2-Propylene Glycol and Acetaldehyde," Chemical Engineering & Technology, 2018.

Application Notes and Protocols for the Cationic Ring-Opening Polymerization of 4-Phenyl-1,3-Dioxolane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cationic ring-opening polymerization (CROP) of cyclic acetals is a powerful technique for the synthesis of polyacetals, a class of polymers known for their biodegradability and unique chemical properties. Among these, poly(4-phenyl-1,3-dioxolane) offers the potential for materials with tailored thermal and mechanical properties due to the presence of the bulky phenyl substituent. This document provides a detailed protocol and scientific rationale for the cationic ring-opening polymerization of this compound, intended for researchers in polymer chemistry and materials science.

The polymerization of cyclic acetals like 1,3-dioxolane is known to be susceptible to side reactions, including the formation of cyclic oligomers and chain transfer to the polymer, which can broaden the molecular weight distribution.[1][2] Therefore, careful control over reaction parameters such as temperature, monomer concentration, and initiator selection is crucial for achieving well-defined polymers. This protocol is designed based on established principles for the CROP of related cyclic acetals, with specific considerations for the this compound monomer.

Reaction Mechanism and Scientific Rationale

The cationic ring-opening polymerization of this compound is initiated by a strong electrophile, typically a protonic acid or a Lewis acid in the presence of a proton source. The polymerization can proceed through two primary mechanisms: the Activated Chain End (ACE) mechanism and the Activated Monomer (AM) mechanism.[2]

In the ACE mechanism , the initiator protonates the oxygen atom of the monomer, leading to the formation of a tertiary oxonium ion. This active chain end then propagates by nucleophilic attack of a monomer molecule.

Conversely, the AM mechanism involves the protonation of the monomer, which is then attacked by a neutral initiator molecule (e.g., an alcohol) or the hydroxyl end-group of a growing polymer chain. The AM mechanism is often favored for producing polymers with controlled molecular weights and narrower polydispersity, as it can suppress side reactions like cyclization.[2]

The presence of the phenyl group at the 4-position is expected to influence the polymerization in several ways:

  • Steric Hindrance: The bulky phenyl group may influence the regioselectivity of the ring-opening and the overall rate of polymerization.

  • Electronic Effects: The electron-donating nature of the phenyl group could stabilize the cationic intermediates, potentially affecting the polymerization kinetics.

This protocol will focus on conditions that favor a controlled polymerization process, drawing parallels from the well-studied CROP of 1,3-dioxolane.[1][3]

Materials and Reagents

ReagentGradeSupplierNotes
This compound≥98%VariousSee monomer purification protocol below.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich, AcrosShould be dried and distilled prior to use.
Trifluoromethanesulfonic acid (TfOH)≥99%Sigma-AldrichHandle with extreme care in a fume hood.
Triethylamine≥99.5%Sigma-AldrichFor quenching the polymerization.
MethanolACS gradeFisher ScientificFor polymer precipitation and washing.
Diethyl etherAnhydrousFisher ScientificFor polymer precipitation.
Calcium Hydride (CaH₂)Reagent gradeAcrosFor drying solvents and monomer.

Experimental Protocols

Monomer and Solvent Purification: A Critical First Step

The success of cationic polymerization is highly dependent on the purity of the monomer and solvent, as trace amounts of water can act as an initiator or chain transfer agent, leading to poor control over the polymerization.

Protocol for Dichloromethane Purification:

  • Reflux dichloromethane over calcium hydride (CaH₂) for at least 4 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Distill the dichloromethane directly into the reaction vessel or a flame-dried storage flask containing molecular sieves (3 Å).

Protocol for this compound Purification:

  • Stir the this compound monomer over calcium hydride (CaH₂) overnight at room temperature under an inert atmosphere.[4]

  • Vacuum distill the monomer to remove CaH₂ and any non-volatile impurities. Collect the fraction boiling at the correct temperature and pressure.

  • Store the purified monomer under an inert atmosphere and over molecular sieves.

Cationic Ring-Opening Polymerization of this compound

This protocol aims for a target molecular weight by controlling the monomer-to-initiator ratio. The reaction is performed at a low temperature to minimize side reactions.[3]

Step-by-Step Protocol:

  • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a glass stopper.

  • Place the flask under a positive pressure of dry nitrogen.

  • Using a gas-tight syringe, transfer the desired amount of purified, anhydrous dichloromethane into the flask.

  • Cool the flask to -40 °C using a dry ice/acetone bath.

  • Inject the purified this compound monomer into the flask via syringe. A typical initial monomer concentration is between 1 and 1.5 mol L⁻¹.[3]

  • Prepare a stock solution of the triflic acid initiator in anhydrous dichloromethane (e.g., 0.1 M).

  • Initiate the polymerization by injecting the calculated amount of the triflic acid solution into the stirred monomer solution. The amount of initiator will determine the theoretical molecular weight of the polymer.

  • Allow the polymerization to proceed at -40 °C for the desired reaction time (e.g., 2-24 hours). The progress of the reaction can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.

  • Quench the polymerization by adding an excess of triethylamine (e.g., 5-10 fold molar excess relative to the initiator).[5]

  • Allow the reaction mixture to warm to room temperature.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol or diethyl ether with vigorous stirring.[5]

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove any unreacted monomer and residual salts.

  • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization and Data Analysis

A thorough characterization of the resulting poly(this compound) is essential to confirm its structure, molecular weight, and thermal properties.

TechniquePurposeExpected Observations
¹H and ¹³C NMR Structural confirmation and determination of monomer conversion.Characteristic peaks for the polymer backbone and the phenyl side chains. Comparison of monomer and polymer peaks allows for conversion calculation.[6][7]
Gel Permeation Chromatography (GPC/SEC) Determination of number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).A monomodal distribution is desired. The PDI provides insight into the control of the polymerization.[6]
Differential Scanning Calorimetry (DSC) Determination of the glass transition temperature (T₉) and melting temperature (Tₘ).The T₉ is expected to be relatively high due to the bulky phenyl side group. For comparison, poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] has a T₉ of 132 °C.[6]
Thermogravimetric Analysis (TGA) Evaluation of the thermal stability of the polymer.Provides the onset of decomposition temperature.

Troubleshooting

ProblemPossible CauseSolution
Low or no polymer yield Impurities (water) in monomer or solvent; Inactive initiator.Ensure rigorous purification and drying of all reagents and glassware. Use a freshly opened or purified initiator.
Broad polydispersity (PDI > 1.5) Chain transfer reactions; High reaction temperature.Lower the reaction temperature. Consider using a proton scavenger.[3]
Formation of oligomers Intramolecular or intermolecular transacetalization.Decrease the monomer concentration and/or the reaction temperature.[3]
Insoluble polymer formation Cross-linking side reactions.This is less common for dioxolanes but could indicate side reactions involving the phenyl ring under harsh conditions. Re-evaluate initiator choice and concentration.

Visualizing the Process

Experimental Workflow

G cluster_prep Preparation cluster_rxn Polymerization cluster_workup Work-up & Purification cluster_analysis Characterization Purify_DCM Purify Dichloromethane (DCM) over CaH₂ Add_Monomer Add Monomer and Solvent Purify_DCM->Add_Monomer Purify_Monomer Purify this compound over CaH₂ and distill Purify_Monomer->Add_Monomer Setup Assemble Flame-Dried Glassware under N₂ Cool Cool to -40 °C Setup->Cool Cool->Add_Monomer Initiate Initiate with Triflic Acid Add_Monomer->Initiate Polymerize Polymerize for 2-24 hours Initiate->Polymerize Quench Quench with Triethylamine Polymerize->Quench Precipitate Precipitate in Methanol/Ether Quench->Precipitate Filter_Wash Filter and Wash Precipitate->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry NMR ¹H & ¹³C NMR Dry->NMR GPC GPC/SEC Dry->GPC DSC_TGA DSC & TGA Dry->DSC_TGA

Caption: Experimental workflow for the cationic ring-opening polymerization of this compound.

Reaction Mechanism

G Initiator H⁺ (from TfOH) Monomer This compound Initiator->Monomer Initiation Protonated_Monomer Protonated Monomer (Oxonium Ion) Ring_Opened Ring-Opened Carbocation Protonated_Monomer->Ring_Opened Ring Opening Growing_Chain Propagating Chain (Active Chain End) Ring_Opened->Growing_Chain Propagation Another_Monomer Monomer Growing_Chain->Another_Monomer Attack on new monomer Longer_Chain Elongated Chain

Caption: Simplified representation of the Activated Chain End (ACE) mechanism for CROP.

References

  • Reibel, L., Durand, C. P., & Franta, E. (1985). Cationic polymerization of 1,3-dioxolane and 1,3-dioxepane. Application to graft and block copolymer synthesis. Canadian Journal of Chemistry, 63(2), 264-269. [Link]

  • Reibel, L., Durand, C. P., & Franta, E. (1985). Cationic polymerization of 1,3-dioxolane and 1,3-dioxepane. Application to graft and block copolymer synthesis. ResearchGate. [Link]

  • Uyar, T., & Hacaloglu, J. (2001). Synthesis and characterization of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate-styrene copolymers and thermal degradation of poly((2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate). Journal of Applied Polymer Science, 82(2), 342-351. [Link]

  • Van den Berg, S. A., van der Mee, M. A. J., de Geus, M., van der Meulen, I., & Koning, C. E. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Polymer Chemistry, 11(12), 2129-2139. [Link]

  • Jedrinsky, P. (1975). Cationic polymerization of 4-ethyl-1,3-dioxolane. Die Makromolekulare Chemie, 176(1), 215-227. [Link]

  • Csorba, A., et al. (2013). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 18(12), 14697-14713. [Link]

  • Chapman, A. M., et al. (2017). Understanding the ring-opening polymerisation of 1,3-dioxolan-4-ones. Polymer Chemistry, 8(43), 6645-6656. [Link]

  • Van den Berg, S. A., et al. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. RSC Publications. [Link]

  • Ranucci, E., et al. (2020). 1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA. Polymers, 12(10), 2385. [Link]

Sources

Advanced Protocol: Cationic Ring-Opening Copolymerization of 4-Phenyl-1,3-Dioxolane

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: pH-Responsive Hydrophobic Modification of Polyacetals for Drug Delivery

Executive Summary

Objective: This guide details the synthesis, purification, and copolymerization of 4-phenyl-1,3-dioxolane (4-Ph-DXL) with 1,3-dioxolane (DXL). Significance: Unmodified poly(1,3-dioxolane) is water-soluble and lacks the hydrophobicity required to encapsulate lipophilic drugs. By incorporating 4-Ph-DXL as a comonomer, researchers can synthesize amphiphilic, pH-responsive polyacetals. These copolymers exhibit acid-triggered degradation (hydrolysis of the acetal linkage) in the tumor microenvironment (pH 5.0–6.5) or endosomes, making them ideal candidates for "smart" drug delivery systems. Mechanism: The polymerization proceeds via Cationic Ring-Opening Polymerization (CROP) , driven by the relief of ring strain and catalyzed by strong Brønsted or Lewis acids.

Scientific Foundation & Mechanism[1]
2.1 The Monomer: this compound

Unlike the radical-polymerizable 2-methylene-1,3-dioxolane derivatives (used to introduce ester linkages into vinyl polymers), This compound is a saturated cyclic acetal.[1]

  • Role: Acts as the hydrophobic unit in the copolymer backbone.

  • Structure: A five-membered ring containing two oxygens (positions 1,3) and a phenyl group at position 4.[2][3]

  • Degradation: Upon hydrolysis, it yields formaldehyde and 1-phenyl-1,2-ethanediol (styrene glycol) .

    • Note: While formaldehyde is toxic, the slow release kinetics and low molar fraction in copolymers often render it acceptable for specific preclinical controlled-release applications, though rigorous toxicity screening is required.

2.2 Cationic Ring-Opening Polymerization (CROP)

The reaction is initiated by a protonic acid (e.g., Triflic acid) or an alkylating agent (e.g., triethyloxonium tetrafluoroborate).

  • Active Species: The propagating species is an oxonium ion.

  • Equilibrium: The polymerization of 1,3-dioxolanes is an equilibrium process characterized by a ceiling temperature (

    
    ). The introduction of the bulky phenyl group lowers the 
    
    
    
    , often necessitating copolymerization with unsubstituted DXL to drive high conversion and molecular weight.

Mechanism Diagram:

CROP_Mechanism Monomer This compound (Monomer) Oxonium Active Oxonium Ion (Propagating Species) Monomer->Oxonium Initiation (TfOH) Initiator Initiator (H+ or R+) Initiator->Oxonium Oxonium->Oxonium Propagation (+ DXL / 4-Ph-DXL) Polymer Poly(4-Ph-DXL-co-DXL) (Copolymer) Oxonium->Polymer Termination (Pyridine/MeOH) Hydrolysis Acid Hydrolysis (pH < 6.0) Polymer->Hydrolysis Biological Environment Products Degradation Products: Styrene Glycol + Formaldehyde Hydrolysis->Products

Figure 1: Mechanism of Cationic Ring-Opening Polymerization and subsequent hydrolytic degradation.

Experimental Protocol: Monomer Synthesis

Since this compound is not always commercially available in polymer-grade purity, in-house synthesis is recommended.

Materials Required
  • Styrene Glycol (1-phenyl-1,2-ethanediol): >98% purity.

  • Paraformaldehyde: Source of formaldehyde.

  • p-Toluenesulfonic acid (pTSA): Catalyst.[4]

  • Toluene: Solvent (for azeotropic distillation).[4]

  • Calcium Hydride (CaH₂): Drying agent.

Step-by-Step Synthesis
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Reaction:

    • Add Styrene Glycol (13.8 g, 0.1 mol), Paraformaldehyde (3.6 g, 0.12 mol, 1.2 eq), and pTSA (0.19 g, 1 mol%) to Toluene (200 mL).

    • Reflux at 110°C–120°C. Monitor water collection in the Dean-Stark trap.

    • Endpoint: Reaction is complete when water evolution ceases (approx. 4–6 hours).

  • Workup:

    • Cool to room temperature.

    • Wash the organic phase with saturated NaHCO₃ (2 x 50 mL) to neutralize pTSA.

    • Wash with brine (1 x 50 mL) and dry over anhydrous MgSO₄.

    • Remove toluene via rotary evaporation.

  • Purification (Critical for Polymerization):

    • The crude oil must be distilled.

    • Perform fractional distillation under reduced pressure (vacuum).

    • Drying: Stir the distilled monomer over CaH₂ for 24 hours and distill again immediately prior to polymerization.

    • Target Purity: >99.5% (Check by GC-MS or 1H NMR). Impurities like water or alcohols will terminate the cationic chain.

Experimental Protocol: Copolymerization

This protocol describes the copolymerization of 4-Ph-DXL with DXL to create a random copolymer.

Reagents
  • Monomer A: this compound (Purified).

  • Monomer B: 1,3-Dioxolane (Distilled over CaH₂).[5]

  • Initiator: Trifluoromethanesulfonic acid (Triflic Acid, TfOH) or Boron trifluoride diethyl etherate (BF₃·OEt₂).

  • Solvent: Dichloromethane (DCM), anhydrous (dried over CaH₂).

  • Terminator: Triethylamine (Et₃N) or Pyridine.

Polymerization Workflow

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_workup Workup Phase Dry Dry Monomers & Solvent (over CaH2, 24h) Schlenk Flame-dry Schlenk Flask (Argon Purge x3) Dry->Schlenk Mix Add Monomers + DCM (Total Conc: 2.0 - 4.0 M) Schlenk->Mix Init Inject Initiator (TfOH) (0°C, under Argon) Mix->Init Polymerize Polymerize (0°C to RT, 24-48h) Init->Polymerize Quench Quench with Et3N (Excess relative to acid) Polymerize->Quench Precip Precipitate into Cold Methanol (-20°C) Quench->Precip DryPoly Vacuum Dry (RT, 24h) Precip->DryPoly

Figure 2: Step-by-step workflow for the cationic copolymerization process.

Detailed Procedure
  • Inert Atmosphere: Perform all steps under a dry Argon or Nitrogen atmosphere using Schlenk techniques or a glovebox. Moisture is the enemy of CROP.

  • Loading:

    • In a flame-dried Schlenk flask, add 4-Ph-DXL (e.g., 1.50 g, 10 mmol) and DXL (e.g., 2.96 g, 40 mmol) for a 20:80 feed ratio.

    • Add anhydrous DCM to achieve a total monomer concentration of 3.0–5.0 M. (Higher concentration favors polymer formation over cyclization).

  • Initiation:

    • Cool the flask to 0°C using an ice bath.

    • Add TfOH initiator (approx.[4] 0.1–0.5 mol% relative to total monomer) via a gas-tight syringe.

  • Propagation:

    • Stir at 0°C for 1 hour, then allow to warm to room temperature.

    • Reaction time: 24–48 hours. Viscosity should increase noticeably.

  • Termination:

    • Add excess Triethylamine (Et₃N) (approx. 5 eq relative to TfOH) to quench the oxonium ions. Stir for 30 mins.

  • Purification:

    • Pour the polymer solution slowly into cold Methanol (-20°C) or n-Hexane under vigorous stirring.

    • Decant the supernatant and redissolve the polymer in a minimum amount of DCM.

    • Reprecipitate to remove unreacted monomer and cyclic oligomers.

    • Dry under high vacuum at room temperature for 24 hours.

Characterization & Data Analysis
5.1 Nuclear Magnetic Resonance (¹H NMR)

Dissolve 10 mg of polymer in CDCl₃.

  • Key Peaks:

    • δ 7.2–7.4 ppm: Phenyl protons (from 4-Ph-DXL units).

    • δ 4.8–5.2 ppm: Acetal protons (-O-CH ₂-O-). Note the splitting or broadening due to the random copolymer sequence.

    • δ 3.5–4.2 ppm: Backbone ether protons (-O-CH ₂-CH ₂-O- and -O-CH (Ph)-CH ₂-O-).

  • Composition Calculation: Integrate the phenyl region (5H) vs. the acetal region (2H per unit). Use these ratios to determine the actual copolymer composition (

    
    ), which often differs from the feed ratio (
    
    
    
    ) due to reactivity differences.
5.2 Gel Permeation Chromatography (GPC)[2][5]
  • Eluent: THF or DMF (with 0.1% LiBr if aggregation occurs).

  • Standards: Polystyrene standards.

  • Expected Results:

    
     typically ranges from 5,000 to 50,000  g/mol  depending on the [M]/[I] ratio. Dispersity (Đ) is usually 1.5–2.0 for CROP.
    
5.3 Thermal Analysis (DSC)
  • Poly(1,3-dioxolane): Semi-crystalline,

    
    C, 
    
    
    
    C.
  • Copolymer: Increasing 4-Ph-DXL content disrupts crystallinity (lowering

    
     until amorphous) and increases the Glass Transition Temperature (
    
    
    
    ) due to the rigidity of the phenyl ring.

Data Summary Table: Expected Properties

ParameterPoly(DXL) HomopolymerPoly(4-Ph-DXL-co-DXL) (20% Ph)
Solubility (Water) SolubleInsoluble / Colloidal Dispersion
Solubility (DCM/THF) SolubleSoluble
Glass Transition (Tg) -60°C-40°C to -20°C (Tunable)
Hydrolysis Rate (pH 5.0) Fast (Hours)Slower (Days) - Steric Shielding
Physical State Semi-crystalline SolidViscous Gum or Amorphous Solid
Troubleshooting & Optimization
  • Problem: Low Yield / No Polymerization.

    • Cause: Moisture contamination.

    • Solution: Re-dry monomers over CaH₂. Ensure Schlenk lines are leak-proof. Increase initiator concentration slightly.

  • Problem: High Polydispersity (> 2.5).

    • Cause: Transacetalization (back-biting) reactions.

    • Solution: Stop the reaction at lower conversion (<60%). Lower the reaction temperature to -10°C or 0°C.

  • Problem: Insoluble Gel Formation.

    • Cause: Cross-linking (rare for this system) or extremely high MW.

    • Solution: Ensure strictly monofunctional initiator and pure monomers.

References
  • Synthesis of this compound

    • Source: Acetals and Ketals.[4][6][7] In Protective Groups in Organic Synthesis.

    • Context: Standard protocol for acetalization of 1-phenyl-1,2-ethanediol with formaldehyde using acid c
    • Verification:

  • Cationic Ring-Opening Polymerization of 1,3-Dioxolane

    • Title: Formation of cyclic structures in the cationic ring-opening polymeriz
    • Source:Polymer Chemistry (RSC), 2020.
    • URL:[Link]

  • Degradable Polyacetals for Drug Delivery

    • Title: Biodegradable Polymers in Drug Delivery: A Detailed Review.
    • Source:Asian Journal of Pharmaceutical Research, 2025.[8]

    • URL:[Link]

  • Copolymerization Kinetics & Transacetalization

    • Title: Cationic Ring-Opening Copolymerization of Cyclic Acetals and 1,3-Dioxolan-4-ones.[9]

    • Source:Macromolecules (ACS), 2023.
    • URL:[Link]

  • Monomer Properties (this compound)

    • Source: PubChem Compound Summary.
    • URL:[Link] (Reference for base dioxolane structure and analogs).

Sources

Green Chemistry Approaches to the Synthesis of 4-Phenyl-1,3-Dioxolane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Greener Syntheses

The synthesis of 4-phenyl-1,3-dioxolane, a valuable intermediate in the pharmaceutical and fragrance industries, has traditionally relied on methods that often involve harsh acidic catalysts, toxic solvents, and significant energy consumption. In alignment with the principles of green chemistry, there is a pressing need for the development of more sustainable and environmentally benign synthetic routes. This document provides detailed application notes and protocols for two distinct green chemistry methods for the synthesis of this compound, designed for researchers, scientists, and professionals in drug development. These protocols emphasize the use of recyclable catalysts, alternative energy sources, and improved reaction efficiency to minimize environmental impact.

Method 1: Heterogeneous Catalysis Using a Recyclable Solid Acid Catalyst

This method employs a solid acid catalyst, Amberlyst-15, for the acetalization of benzaldehyde with ethylene glycol. The use of a heterogeneous catalyst simplifies product purification and allows for catalyst recycling, significantly reducing waste generation.

Expertise & Experience: The Rationale Behind the Method

The core of this protocol is the principle of heterogeneous catalysis. Unlike homogeneous catalysts that are dissolved in the reaction mixture and require extensive separation processes, solid catalysts like Amberlyst-15 can be easily removed by simple filtration.[1] Amberlyst-15 is a sulfonic acid-functionalized polystyrene resin, which provides acidic sites for the reaction to occur, mimicking the role of traditional mineral acids but in a solid, reusable form.[2] The reaction is an acid-catalyzed nucleophilic addition of ethylene glycol to the carbonyl group of benzaldehyde, followed by an intramolecular cyclization to form the 1,3-dioxolane ring.[3][4] The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the product side. This is efficiently achieved using a Dean-Stark apparatus.

Protocol: Amberlyst-15 Catalyzed Synthesis of this compound

Materials:

  • Benzaldehyde (99%)

  • Ethylene glycol (99.8%)

  • Amberlyst-15 ion-exchange resin

  • Toluene (anhydrous)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer with hotplate

  • Dean-Stark apparatus and condenser

  • Round-bottom flask (250 mL)

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • Catalyst Activation: Prior to use, activate the Amberlyst-15 resin by washing it with methanol and then drying it under vacuum at 60 °C for 4 hours.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10.6 g, 100 mmol), ethylene glycol (7.4 g, 120 mmol), and activated Amberlyst-15 (2.0 g).

  • Solvent Addition: Add 100 mL of anhydrous toluene to the flask.

  • Reaction Execution: Assemble the Dean-Stark apparatus and condenser with the reaction flask. Heat the mixture to reflux with vigorous stirring. The toluene-water azeotrope will begin to collect in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The reaction is typically complete within 2-4 hours when the theoretical amount of water (1.8 mL) has been collected.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Remove the Amberlyst-15 catalyst by filtration. The catalyst can be washed with toluene, dried, and stored for reuse.

  • Work-up: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any residual acidic impurities, followed by a final wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Data Presentation: Quantitative Analysis
ParameterValue
Benzaldehyde100 mmol
Ethylene Glycol120 mmol
Amberlyst-152.0 g
Toluene100 mL
Reaction Time2-4 hours
Yield>90%
Visualization: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Activate Amberlyst-15 B Charge reactants and catalyst A->B C Reflux with Dean-Stark trap B->C D Monitor water collection C->D E Filter to remove catalyst D->E F Aqueous wash E->F G Dry and concentrate F->G H Vacuum distillation G->H I This compound H->I

Caption: Workflow for Amberlyst-15 catalyzed synthesis.

Method 2: Ultrasound-Assisted Synthesis Using a Graphene Oxide Catalyst

This innovative approach utilizes the synergistic effect of ultrasound irradiation and a graphene oxide (GO) catalyst for the synthesis of this compound from styrene glycol and paraformaldehyde. Ultrasound provides the necessary energy for the reaction to proceed at lower temperatures and shorter times, while GO acts as a recyclable, metal-free catalyst.

Expertise & Experience: The Rationale Behind the Method

Ultrasound-assisted organic synthesis is a cornerstone of green chemistry, as it often leads to higher yields, shorter reaction times, and milder reaction conditions.[5] The acoustic cavitation generated by ultrasound creates localized hot spots with extremely high temperatures and pressures, which can accelerate chemical reactions.[6] Graphene oxide, a two-dimensional material with oxygen-containing functional groups, can act as a carbocatalyst with acidic sites, promoting the acetalization reaction.[7] Its high surface area and dispersibility in certain solvents make it an effective catalyst.[8] This method avoids the use of bulk organic solvents and high temperatures, making it a more energy-efficient and environmentally friendly alternative.

Protocol: Ultrasound-Assisted Graphene Oxide Catalyzed Synthesis

Materials:

  • Styrene glycol (1-phenyl-1,2-ethanediol) (98%)

  • Paraformaldehyde (95%)

  • Graphene oxide (prepared via modified Hummer's method or commercially available)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Catalyst Preparation (if not commercially available): Graphene oxide can be synthesized from graphite powder using an improved Hummer's method, which is a greener alternative to the original method.[7]

  • Reaction Setup: In a 50 mL flask, disperse graphene oxide (50 mg) in DMF (10 mL) by sonication for 15 minutes.

  • Reactant Addition: To the GO dispersion, add styrene glycol (1.38 g, 10 mmol) and paraformaldehyde (0.33 g, 11 mmol).

  • Ultrasonic Irradiation: Place the flask in an ultrasonic bath and irradiate the mixture at 60 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Catalyst Separation: After completion, the reaction mixture is centrifuged to separate the graphene oxide catalyst. The supernatant containing the product is carefully decanted. The GO catalyst can be washed with ethyl acetate, dried, and reused.

  • Work-up: The supernatant is diluted with ethyl acetate (50 mL) and washed with water (3 x 20 mL) to remove DMF.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation: Quantitative Analysis
ParameterValue
Styrene Glycol10 mmol
Paraformaldehyde11 mmol
Graphene Oxide50 mg
DMF10 mL
Reaction Time1-2 hours
Yield~85-95%
Visualization: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Disperse Graphene Oxide in DMF B Add reactants A->B C Ultrasonic irradiation at 60 °C B->C D Monitor by TLC C->D E Centrifuge to separate catalyst D->E F Solvent extraction E->F G Dry and concentrate F->G H Column chromatography (optional) G->H I This compound H->I

Caption: Workflow for Ultrasound-Assisted GO Catalyzed Synthesis.

Comparative Analysis and Green Metrics

To provide a comprehensive evaluation of these two green methods, a comparison based on key green chemistry metrics is presented below.

MetricMethod 1: Amberlyst-15Method 2: Ultrasound-Assisted GO
Catalyst Heterogeneous, recyclable solid acidHeterogeneous, recyclable carbocatalyst
Solvent Toluene (requires azeotropic removal of water)DMF (used in smaller quantity, requires removal)
Energy Input Conventional heating (reflux)Ultrasound irradiation (often more energy-efficient)
Reaction Time 2-4 hours1-2 hours
Atom Economy HighHigh
E-Factor Low (due to catalyst and solvent recycling)Potentially lower (less solvent used)

Both methods offer significant advantages over traditional synthetic routes by employing recyclable catalysts and, in the case of Method 2, an alternative energy source. The choice between the two may depend on the specific laboratory setup and desired throughput.

Conclusion

The protocols detailed in this application note provide viable and sustainable alternatives for the synthesis of this compound. By embracing heterogeneous catalysis and ultrasound technology, researchers and drug development professionals can significantly reduce the environmental footprint of their synthetic processes. These methods not only align with the principles of green chemistry but also offer practical benefits such as simplified work-up procedures and the potential for catalyst reuse, leading to more cost-effective and efficient syntheses.

References

  • Chemistry Steps. (2025, July 6). Formation and Reactions of Acetals. Retrieved from [Link]

  • Green Chemistry Toolkit. METRICS. Retrieved from [Link]

  • Google Patents. (n.d.). CN102276575B - Method for preparing 1,3-dioxolane.
  • Gawande, M. B., et al. (2013). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC. Retrieved from [Link]

  • Scientific Update. (2019, September 4). Useful Green Chemistry Metrics. Retrieved from [Link]

  • ResearchGate. (2018, March 2). Ultrasound Assisted Green Synthesis and Characterization of Graphene Oxide. Retrieved from [Link]

  • YouTube. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Ultrasound Assisted the Synthesis of 1,3-Dioxolane Derivatives from the Reaction of Epoxides or 1,2-Diols with Various Ketones Using Graphene Oxide Catalyst. Retrieved from [Link]

  • ResearchGate. (2015, September 23). Amberlyst-15 in Organic Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 12). 1.4: Acetal Formation, Mechanism, Resonance. Retrieved from [Link]

  • PubMed Central. (2016, November 9). Double Intramolecular Transacetalization of Polyhydroxy Acetals: Synthesis of Conformationally-Restricted 1,3-Dioxanes with Axially-Oriented Phenyl Moiety. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, March 2). Green Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst for the Conversion of Carbonyl Compounds to 1,3-Oxathiolanes. Retrieved from [Link]

  • Nottingham ePrints. (2021, March 13). On the Rapid Synthesis of Reduced Graphene Oxide via Ultrasound-Promoted Eco-Friendly Reduction Approach and Its Effects on Physicochemical Properties. Retrieved from [Link]

  • MDPI. (2015, September 25). PEG 1000 -Based Dicationic Acidic Ionic Liquid Catalyzed One-Pot Synthesis of 4-Aryl-3-Methyl-1-Phenyl-1H-Benzo[h]pyrazolo [3,4-b]quinoline-5,10-Diones via Multicomponent Reactions. Retrieved from [Link]

  • Carl ROTH. (n.d.). Green Chemistry. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (2022, May 17). Amberlyst 15 catalyzed prenylation of phenols: one-step synthesis of benzopyrans. Retrieved from [Link]

  • Nottingham ePrints. (2021, March 13). main.pdf. Retrieved from [Link]

  • Google Patents. (n.d.). RU2036919C1 - Method of 1,3-dioxolane synthesis.
  • European Patent Office. (n.d.). EP 0413558 A2 - Method for production of 1,3-dioxolanes. Retrieved from [Link]

  • MDPI. (2020, November 14). Graphene Synthesis by Ultrasound Energy-Assisted Exfoliation of Graphite in Various Solvents. Retrieved from [Link]

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application of 4-phenyl-1,3-dioxolane in fragrance and flavor chemistry

[1][2]

Executive Summary

4-Phenyl-1,3-dioxolane (CAS: 1075-20-3) is a specialized cyclic acetal used in high-performance fragrance formulations. Unlike its more common 2-substituted analogs (e.g., Jacinthaflor), this compound offers a distinct "Rose-Jasmine-Indolic" profile with significant green and vegetable nuances. Its primary utility lies in its alkali stability, making it an excellent fixative and modifier for functional perfumery (soaps, detergents) where traditional aldehydes or esters might degrade.

Critical Regulatory Note: This compound is NOT FEMA GRAS listed and is strictly for Fragrance Use Only . It must not be used in flavor applications.[1]

Chemical Identity & Properties

PropertySpecification
IUPAC Name This compound
CAS Number 1075-20-3
Molecular Formula C₉H₁₀O₂
Molecular Weight 150.17 g/mol
Odor Profile Strong, floral (Rose/Jasmine), Indolic, Green/Vegetable nuances.
Appearance Colorless to pale yellow liquid.
LogP ~1.8 - 2.2 (Estimated)
Stability High stability in alkaline media (pH > 7). Hydrolyzes in strong acids.

Synthesis Protocol: Acid-Catalyzed Acetalization

Objective: Synthesize high-purity (>98%) this compound from styrene glycol.

Reaction Mechanism

The synthesis proceeds via the condensation of 1-phenyl-1,2-ethanediol (styrene glycol) with formaldehyde (supplied as paraformaldehyde) under acid catalysis, with azeotropic removal of water to drive the equilibrium.

Workflow Diagram

SynthesisWorkflowReagentsReagents:Styrene Glycol + ParaformaldehydeReactionReflux (110°C)4-6 HoursReagents->ReactionCatalystCatalyst:p-TSA (0.5 mol%)Catalyst->ReactionSolventSolvent:Toluene (Dean-Stark)Solvent->ReactionQuenchQuench:NaHCO3 WashReaction->Quench- H2O (Azeotrope)PurificationFractional Distillation(Vacuum)Quench->PurificationProductThis compound(>98% Purity)Purification->Product

Caption: Figure 1.[2] Acid-catalyzed synthesis workflow for this compound using Dean-Stark water removal.

Detailed Procedure
  • Setup: Equip a 1L round-bottom flask with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Charging: Add Styrene Glycol (138.16 g, 1.0 mol), Paraformaldehyde (33.0 g, 1.1 mol eq), and Toluene (400 mL).

  • Catalysis: Add p-Toluenesulfonic acid monohydrate (p-TSA) (1.9 g, ~1 mol%).

  • Reflux: Heat the mixture to reflux (approx. 110°C). Monitor water collection in the Dean-Stark trap.

  • Completion: Continue reflux until water evolution ceases (theoretical: 18 mL).

  • Work-up:

    • Cool to room temperature.

    • Wash with 10% NaHCO₃ solution (2 x 100 mL) to neutralize the catalyst.

    • Wash with Brine (100 mL).

    • Dry organic layer over anhydrous MgSO₄ .

  • Purification: Concentrate the solvent via rotary evaporation. Perform fractional distillation under reduced pressure (approx. 10 mmHg). Collect the fraction boiling at ~115-120°C (verify specific BP based on vacuum).

Application Protocol: Fragrance Formulation

Objective: Utilize this compound to enhance the "green-floral" heart of a Hyacinth accord.

Olfactory Function
  • Primary Role: Heart note modifier.

  • Effect: Introduces a "vegetable-green" naturalness to synthetic floral accords, bridging the gap between sharp top notes (e.g., Phenylacetaldehyde) and heavy base notes.

  • Dosage: 0.1% to 5.0% in fragrance concentrate.

"Green Hyacinth" Accord Formulation

This protocol demonstrates the integration of this compound into a functional perfume base.

IngredientParts per 1000Function
Phenylethyl Alcohol300Base Floral (Rose)
Benzyl Acetate150Top Floral (Jasmine)
Cinnamic Alcohol100Fixative/Balsamic
This compound 40 Green/Indolic Modifier
Galbanum Resinoid (10% in DPG)20Green Top Note
Phenylacetaldehyde (50% in PEA)10Sharp Green
Indole (10% in DPG)5Animalic/Naturalizer
Dipropylene Glycol (DPG)375Solvent
Stability Testing Protocol

Since acetals are acid-sensitive, stability testing is mandatory for acidic bases (e.g., fabric softeners with pH < 4).

  • Sample Prep: Dose 0.5% of the pure compound into:

    • Base A: Liquid Soap (pH 9.0)

    • Base B: Fabric Softener (pH 3.5)

    • Base C: Ethanol (Neutral Perfume)

  • Incubation: Store samples at 40°C for 4 weeks.

  • Evaluation:

    • Olfactory: Check for "sour" off-notes (indicating hydrolysis to styrene glycol/formaldehyde).

    • Analytical: GC-MS quantification of remaining parent peak.

Analytical Protocol: GC-MS Identification

Objective: Confirm identity and purity of this compound in raw materials or formulations.

Instrument Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Injection: Split 50:1, Temp 250°C.

  • Oven Program: 60°C (hold 2 min) → 10°C/min → 240°C (hold 5 min).

Mass Spectrum Fragmentation (EI, 70eV)

The fragmentation pattern is distinct from the 2-phenyl isomer.

  • Molecular Ion (M+): m/z 150 (Weak)

  • Base Peak: m/z 120 (Loss of formaldehyde, [M-CH₂O]⁺ -> Styrene oxide radical cation rearrangement).

  • Key Fragment: m/z 91 (Tropylium ion, characteristic of benzyl/phenyl groups).

  • Differentiation: 2-phenyl-1,3-dioxolane (Benzaldehyde acetal) typically shows a strong m/z 105 (Benzoyl) or m/z 149, whereas this compound is characterized by the styrene-glycol backbone fragments.

Analytical Logic Diagram

GCMS_LogicSampleUnknown SampleGC_SeparationGC Separation(DB-5ms)Sample->GC_SeparationMS_DetectionMS Detection(EI 70eV)GC_Separation->MS_DetectionPeak_AnalysisPeak Analysis(Retention Time)MS_Detection->Peak_AnalysisFragment_CheckCheck Fragments:m/z 120 (Base)?m/z 91 (High)?Peak_Analysis->Fragment_CheckConclusion_PosConfirmed:This compoundFragment_Check->Conclusion_PosYesConclusion_NegRejection:Likely Isomer (2-Phenyl...)Fragment_Check->Conclusion_NegNo (e.g., m/z 105 dominant)

Caption: Figure 2. Decision tree for confirming this compound via GC-MS fragmentation patterns.

Safety & Toxicology

  • GHS Classification:

    • Skin Irrit. 2 (H315): Causes skin irritation.

    • Eye Irrit. 2A (H319): Causes serious eye irritation.[3]

  • Handling: Wear nitrile gloves and safety goggles. Perform synthesis in a fume hood due to formaldehyde usage.

  • Environmental: Avoid release to the environment; acetals can be persistent in alkaline waters but degrade in acidic environments.

References

  • Leffingwell, J. C. (2001). Chirality & Odour Perception: The 2-Methyl-4-phenyl-[1,3]dioxolanes. Leffingwell & Associates. Retrieved from [Link]

    • Context: Discusses the specific odor profiles of phenyl-dioxolane isomers and enantiomers, identifying the "Rose-Jasmine-Indole" character.
  • Context: Provides physical properties and general synthesis routes for dioxolanes.
  • The Good Scents Company. (2023).[4] Fragrance and Flavor Materials Information. Retrieved from [Link]

    • Context: Verification of regulatory status (Not FEMA GRAS)
  • ChemSrc. (2023). CAS 1075-20-3 Entry.[5] Retrieved from [Link]

    • Context: Confirmation of CAS number and chemical structure linkage to Styrene Glycol.

using 4-phenyl-1,3-dioxolane as a solvent in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 4-Phenyl-1,3-Dioxolane (4-PD) as a High-Performance Reaction Medium

Part 1: Executive Summary & Strategic Rationale

In the landscape of organic solvents, This compound (4-PD) represents an underutilized but highly potent medium for specialized transformations. While tetrahydrofuran (THF) and 1,4-dioxane are industry standards, they suffer from volatility issues (low boiling points) and specific toxicity concerns.

4-PD bridges the gap between polar aprotic ethers and high-boiling aromatics . Structurally, it combines a lipophilic phenyl ring with a polar dioxolane core. This dual nature allows it to solvate complex organometallic species that require Lewis basic coordination (via oxygen lone pairs) while maintaining solubility for large, non-polar aromatic substrates via


 stacking interactions.

Why Switch to 4-PD?

  • Thermal Headroom: With an estimated atmospheric boiling point >220°C, 4-PD allows for high-temperature kinetics at atmospheric pressure, eliminating the need for pressurized autoclaves in difficult cross-couplings.

  • Density Advantage: Unlike THF (

    
    ), 4-PD has a density of ~1.13 g/mL. In aqueous workups, it forms the bottom layer , facilitating unique extraction protocols and separation from lighter impurities.
    
  • Chemo-Orthogonality: It is stable to strong bases (Grignards, Lithiates) but labile to strong aqueous acids, offering a "switchable" degradation pathway for waste management or solvent removal.

Part 2: Physicochemical Profile

The following data consolidates experimental values and structural comparisons to standard solvents.

PropertyThis compound (4-PD)THF1,4-DioxaneToluene
CAS Number 1075-20-3109-99-9123-91-1108-88-3
Boiling Point ~225°C (est. atm); 101°C @ 12 Torr66°C101°C110.6°C
Density (20°C) 1.133 g/mL0.889 g/mL1.033 g/mL0.867 g/mL
Water Solubility Low (Immiscible)MiscibleMiscibleImmiscible
Dielectric Character Moderate (Ether-like + Aromatic)7.52.22.38
Flash Point >100°C (High Safety Profile)-14°C12°C4°C

Expert Insight: The high boiling point of 4-PD is its "killer feature." It permits reflux temperatures double that of THF, often accelerating reaction rates by 10-20x according to the Arrhenius equation, without the safety risks of pressurized vessels.

Part 3: Decision Logic & Mechanism

Before implementing 4-PD, researchers must evaluate the reaction environment. The solvent is an acetal; therefore, it is incompatible with strong Lewis Acids (e.g., TiCl₄, BF₃·OEt₂) which can trigger ring-opening polymerization or hydrolysis.

Workflow: Solvent Selection Decision Tree

SolventSelection cluster_legend Logic Key Start Reaction Requirement Analysis Temp Required Temp > 110°C? Start->Temp BaseStability Strong Base Present? (Grignard/Li-R) Temp->BaseStability Yes UseTHF Use THF or 2-MeTHF Temp->UseTHF No (Low Temp) LewisAcid Strong Lewis Acid Present? (TiCl4, AlCl3) BaseStability->LewisAcid Yes UseTol Use Toluene/Xylene BaseStability->UseTol No (Acidic/Neutral only) LewisAcid->UseTol Yes (Risk of Ring Opening) Use4PD Select this compound LewisAcid->Use4PD No (Safe Zone) High Temp + Base Stability = 4-PD Niche High Temp + Base Stability = 4-PD Niche

Figure 1: Decision matrix for selecting 4-PD over traditional ethereal or aromatic solvents.

Part 4: Experimental Protocols

Protocol A: High-Temperature Suzuki-Miyaura Coupling

Target Application: Coupling of sterically hindered aryl chlorides (typically sluggish in THF/Water).

Reagents:

  • Aryl Chloride (1.0 equiv)

  • Boronic Acid (1.2 equiv)

  • Pd(OAc)₂ (1 mol%) / S-Phos (2 mol%)

  • K₃PO₄ (2.0 equiv)

  • Solvent: this compound (Anhydrous)

Procedure:

  • Charge: In a dry reaction tube, add the aryl chloride, boronic acid, base, and Pd-catalyst system.

  • Solvation: Add 4-PD (concentration 0.5 M). Note the viscosity; vigorous stirring is required initially.

  • Activation: Heat the mixture to 130°C .

    • Note: In THF, this would require a sealed tube (pressure risk). In 4-PD, this is well below the boiling point (~225°C), allowing open-reflux under inert gas.

  • Monitoring: Monitor by HPLC. The high temperature typically drives conversion of hindered substrates within 2–4 hours.

  • Workup (Density Exploitation):

    • Cool to room temperature.[1]

    • Add Water (1:1 vol).

    • Phase Cut: The 4-PD layer will be on the BOTTOM (

      
      ). The aqueous layer (containing inorganic salts) will be on top.
      
    • Drain the organic (bottom) layer. This prevents the common issue of interface emulsions often seen with Toluene/Water systems.

  • Purification: 4-PD is high-boiling. Do not attempt rotary evaporation. Load the crude reaction mixture directly onto a silica flash column (eluting with Hexanes/EtOAc). The 4-PD will elute later than most non-polar products, or can be removed via Kugelrohr distillation if the product is non-volatile.

Protocol B: Grignard Formation & Reaction (High-Temp Initiation)

Target Application: Formation of Grignard reagents from unreactive aryl bromides/chlorides.

Mechanism: Ethereal solvents stabilize Grignard reagents (


) by coordinating to the Magnesium center. 4-PD provides this coordination via the dioxolane oxygens but allows temperatures that overcome the activation energy of Magnesium insertion.

Procedure:

  • Activation: Flame-dry magnesium turnings (1.2 equiv) under Argon. Add a crystal of Iodine.

  • Solvent: Add anhydrous 4-PD.

  • Initiation: Heat the system to 90°C . Add 10% of the aryl halide.

    • Observation: Initiation is usually rapid due to thermal energy.

  • Propagation: Add the remaining halide dropwise, maintaining an internal temperature of 90-100°C.

  • Reaction: Once the Grignard is formed, cool to desired temperature (e.g., 0°C or RT) and add the electrophile.

  • Quench: Quench with saturated NH₄Cl.

    • Caution: Avoid strong mineral acids (HCl/H₂SO₄) during quench if you wish to recover the solvent, as they will hydrolyze the dioxolane ring to benzaldehyde/styrene glycol derivatives.

Part 5: Safety & Stability (The "Self-Validating" System)

1. Peroxide Formation: Like all ethers, 4-PD can form peroxides upon prolonged exposure to air.

  • Validation: Test with starch-iodide paper before distillation.

  • Mitigation: Store over molecular sieves with a stabilizer (BHT) if not used for strictly air-sensitive catalysis.

2. Acid Sensitivity (The "Kill Switch"): The acetal linkage is the structural weak point.

  • Risk:[2] Contact with Lewis Acids (TiCl₄, AlCl₃) or strong Brønsted acids (pH < 1) will cleave the ring.

  • Strategic Advantage: This can be used to destroy the solvent if it interferes with product isolation. Treating the crude mixture with aqueous H₂SO₄/MeOH will hydrolyze 4-PD into Formaldehyde (volatile) and 1-Phenyl-1,2-ethanediol (Styrene Glycol, water-soluble/polar). The product can then be extracted into a non-polar solvent (Hexane), leaving the solvent degradation products in the polar phase.

3. Diagram: Stability Spectrum

Stability Solvent This compound Base Bases / Nucleophiles (NaOH, BuLi, Grignard) Solvent->Base WeakAcid Weak Acids (Acetic Acid, SiO2) Solvent->WeakAcid StrongAcid Strong Acids / Lewis Acids (HCl, TiCl4) Solvent->StrongAcid ResultStable STABLE (Ideal Reaction Zone) Base->ResultStable WeakAcid->ResultStable ResultCleave UNSTABLE (Ring Opening / Hydrolysis) StrongAcid->ResultCleave Degradation

Figure 2: Chemical stability profile. Note the specific vulnerability to strong acidic conditions.[3]

Part 6: References

  • PubChem. (2025).[4] this compound Compound Summary (CID 70634).[4] National Library of Medicine. [Link]

  • Organic Syntheses. (1963). Preparation of 4-Phenyl-m-dioxane (Related Acetal Synthesis). Org. Synth. 1963, 43, 66. [Link]

Sources

Enantioselective Synthesis of Chiral 4-Phenyl-1,3-Dioxolanes: A Guide to Protocols and Mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

Chiral 4-phenyl-1,3-dioxolanes are valuable building blocks in modern organic synthesis and drug development. Their rigid structure and defined stereochemistry make them crucial intermediates for the synthesis of complex molecules with specific biological activities. This guide provides an in-depth overview of established and innovative enantioselective protocols for the synthesis of these important chiral motifs, with a focus on the underlying principles and practical applications for researchers in the field.

The Significance of Chiral 4-Phenyl-1,3-Dioxolanes

The 1,3-dioxolane moiety serves as a versatile protecting group for 1,2-diols and a chiral auxiliary in asymmetric reactions. The presence of a phenyl group at the 4-position introduces a key stereocenter, and the ability to control its absolute configuration is paramount for the synthesis of enantiomerically pure target molecules. These structures are found in a variety of natural products and pharmacologically active compounds.

Key Strategies for Enantioselective Synthesis

The enantioselective synthesis of chiral 4-phenyl-1,3-dioxolanes can be broadly categorized into three main strategies:

  • Kinetic Resolution: This approach involves the selective reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted and thus enriched.

  • Asymmetric Acetalization: This strategy focuses on the direct formation of the chiral dioxolane from a prochiral diol and an aldehyde or ketone using a chiral catalyst.

  • Desymmetrization of Prochiral Diols: This elegant approach involves the selective functionalization of one of two enantiotopic hydroxyl groups in a symmetric diol, leading to a chiral product.

This guide will delve into the practical application of these strategies, providing detailed protocols and mechanistic insights.

Strategy 1: Organocatalytic Formal [3+2] Cycloaddition

A novel and efficient approach to chiral 1,3-dioxolanes involves an organocatalytic formal [3+2] cycloaddition. This method utilizes bifunctional organocatalysts, such as cinchona-alkaloid-thiourea-based catalysts, to promote the reaction between γ-hydroxy-α,β-unsaturated ketones and aldehydes.[1][2] The reaction proceeds through the formation of a hemiacetal intermediate, followed by an intramolecular cyclization.

Conceptual Workflow

cluster_0 Reaction Initiation cluster_1 Key Intermediate Formation cluster_2 Cyclization and Product Formation Start γ-Hydroxy-α,β-unsaturated Ketone + Aldehyde Hemiacetal Hemiacetal Intermediate Formation Start->Hemiacetal Organocatalyst Catalyst Cinchona-Alkaloid-Thiourea Bifunctional Organocatalyst Catalyst->Hemiacetal Cyclization Intramolecular Cyclization Hemiacetal->Cyclization Stereoselective Product Chiral 1,3-Dioxolane Cyclization->Product

Caption: Organocatalytic [3+2] Cycloaddition Workflow.

Detailed Protocol: Organocatalytic Synthesis of a 4-Phenyl-1,3-Dioxolane Derivative

This protocol is adapted from a general method for the synthesis of 1,3-dioxolanes using a quinidine-derived bifunctional catalyst.[2]

Materials:

  • (E)-4-Hydroxy-1-phenylbut-2-en-1-one

  • Benzaldehyde

  • Quinidine-derived bifunctional catalyst (e.g., 4a as described in the literature[2])

  • Cyclopentyl methyl ether (CPME), anhydrous

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add (E)-4-hydroxy-1-phenylbut-2-en-1-one (0.1 mmol, 1.0 equiv).

  • Add the quinidine-derived bifunctional catalyst (0.01 mmol, 10 mol%).

  • Dissolve the solids in anhydrous cyclopentyl methyl ether (CPME) (0.5 mL).

  • Add benzaldehyde (0.12 mmol, 1.2 equiv) to the reaction mixture.

  • Stir the reaction at 25 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the chiral this compound derivative.

Data Summary
EntryAldehydeCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)
1Cyclohexanecarboxaldehyde10CH₂Cl₂248385
2Cyclohexanecarboxaldehyde10CPME249295
3Benzaldehyde10CPME488592

Data adapted from related syntheses to illustrate typical results.

Causality Behind Experimental Choices:

  • Bifunctional Catalyst: The cinchona alkaloid scaffold provides a chiral environment, while the thiourea moiety activates the carbonyl group of the aldehyde through hydrogen bonding, and the tertiary amine of the quinidine activates the hydroxyl group of the enone. This dual activation is key to the high enantioselectivity.

  • Solvent: Ethereal solvents like cyclopentyl methyl ether (CPME) were found to enhance both yield and enantioselectivity compared to chlorinated solvents.[2] This is likely due to favorable solvation of the transition state.

Strategy 2: Desymmetrization of Glycerol Derivatives

The desymmetrization of prochiral glycerol is a powerful strategy for accessing chiral C3 building blocks.[3][4] This can be achieved through enzymatic or metal-catalyzed enantioselective functionalization of one of the primary hydroxyl groups. The resulting chiral mono-functionalized glycerol can then be converted to the corresponding 4-substituted-1,3-dioxolane.

Conceptual Workflow

cluster_0 Starting Material cluster_1 Enantioselective Functionalization cluster_2 Intermediate and Product Formation Glycerol Glycerol (Prochiral) Desymmetrization Enzymatic or Metal-Catalyzed Desymmetrization Glycerol->Desymmetrization Intermediate Chiral Mono-functionalized Glycerol Desymmetrization->Intermediate Catalyst Lipase or Chiral Metal Complex Catalyst->Desymmetrization Cyclization Cyclization to Dioxolane Intermediate->Cyclization Product Chiral 4-Substituted-1,3-Dioxolane Cyclization->Product Aldehyde Aldehyde Activated_Complex Activated Aldehyde-CLA Complex Aldehyde->Activated_Complex CLA Chiral Lewis Acid (CLA) CLA->Activated_Complex Coordination Nucleophilic_Attack Diastereoselective Nucleophilic Attack Activated_Complex->Nucleophilic_Attack Diol 1-Phenyl-1,2-ethanediol Diol->Nucleophilic_Attack Hemiacetal Chiral Hemiacetal Intermediate Nucleophilic_Attack->Hemiacetal Cyclization Intramolecular Cyclization Hemiacetal->Cyclization Product Chiral this compound Cyclization->Product

Sources

Application Note: A Comprehensive Guide to the Synthesis of 4-Phenyl-1,3-dioxolane via Acid-Catalyzed Acetalization

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and in-depth scientific background for the synthesis of 4-phenyl-1,3-dioxolane, a valuable heterocyclic compound. The primary method detailed is the acid-catalyzed acetalization of benzaldehyde with ethylene glycol. This application note is designed for researchers, chemists, and professionals in drug development, offering a robust methodology grounded in established chemical principles. The guide covers the reaction mechanism, a step-by-step experimental protocol, process optimization, troubleshooting, and characterization. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthesis.

Introduction and Scientific Principles

The 1,3-dioxolane ring system is a prevalent structural motif found in numerous biologically active molecules, including broad-spectrum antifungal agents like ketoconazole.[1][2] The compound this compound serves not only as a key synthetic intermediate but also as a protective group for carbonyls, valued for its stability under basic and nucleophilic conditions.[3][4]

The synthesis of this compound is a classic example of an acetalization reaction. This reaction involves the condensation of a carbonyl compound (benzaldehyde) with a diol (ethylene glycol). The process is acid-catalyzed and, critically, reversible.

The core principle governing this synthesis is Le Châtelier's principle. The reaction produces water as a byproduct. To drive the chemical equilibrium toward the formation of the desired acetal, this water must be continuously removed from the reaction mixture.[5][6] A common and highly effective technique for this is azeotropic distillation using a Dean-Stark apparatus.

Reaction Mechanism: Acid-Catalyzed Acetalization

The formation of the 1,3-dioxolane ring proceeds through a well-established multi-step mechanism initiated by an acid catalyst, such as p-toluenesulfonic acid (p-TsOH).

  • Protonation of the Carbonyl: The catalyst protonates the carbonyl oxygen of benzaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack (Hemiacetal Formation): One of the hydroxyl groups of ethylene glycol acts as a nucleophile, attacking the activated carbonyl carbon. This step results in the formation of a protonated hemiacetal intermediate.

  • Proton Transfer: A proton is transferred from the newly added hydroxyl group to the original carbonyl oxygen.

  • Formation of an Oxocarbenium Ion: The protonated hydroxyl group leaves as a molecule of water, a good leaving group. This generates a resonance-stabilized oxocarbenium ion.

  • Intramolecular Ring Closure: The second hydroxyl group of the ethylene glycol backbone attacks the electrophilic carbon of the oxocarbenium ion in an intramolecular fashion, closing the five-membered ring.

  • Deprotonation: The final step involves the deprotonation of the oxonium ion, yielding the neutral this compound product and regenerating the acid catalyst.

Visualization of the Reaction Mechanism

Acetalization_Mechanism Figure 1: Mechanism of Acid-Catalyzed Acetalization cluster_reactants Reactants cluster_products Products benzaldehyde Benzaldehyde protonated_benz Protonated Benzaldehyde benzaldehyde->protonated_benz + H⁺ glycol Ethylene Glycol H_plus H⁺ (Catalyst) hemiacetal Protonated O-alkyl Hemiacetal protonated_benz->hemiacetal + Ethylene Glycol oxocarbenium Oxocarbenium Ion hemiacetal->oxocarbenium - H₂O water H₂O hemiacetal->water protonated_acetal Protonated Acetal oxocarbenium->protonated_acetal Ring Closure dioxolane This compound protonated_acetal->dioxolane - H⁺ H_plus_regen H⁺ (Regenerated) protonated_acetal->H_plus_regen

Caption: Figure 1: Mechanism of Acid-Catalyzed Acetalization

Detailed Experimental Protocol

This protocol describes the synthesis on a laboratory scale, which can be adapted for larger quantities.

Materials and Equipment
Reagents & Materials Equipment
Benzaldehyde (C₇H₆O)Round-bottom flask (250 mL or 500 mL)
Ethylene glycol (C₂H₆O₂)Dean-Stark apparatus
Toluene (C₇H₈)Reflux condenser
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)Heating mantle with magnetic stirrer
Saturated Sodium Bicarbonate (NaHCO₃) solutionSeparatory funnel
Brine (saturated NaCl solution)Rotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Vacuum distillation setup or Flash chromatography system
Boiling chipsTLC plates and chamber
Step-by-Step Procedure
  • Apparatus Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Ensure all glassware is dry. Add a magnetic stir bar to the flask.

  • Charging Reactants: To the flask, add toluene (120 mL), benzaldehyde (10.6 g, 0.10 mol), and ethylene glycol (7.5 g, 0.12 mol).[3] Using a slight excess of the diol can help drive the reaction to completion.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 0.2 g, ~1 mol%).

  • Azeotropic Distillation: Heat the mixture to a gentle reflux using the heating mantle. Toluene and water will form a low-boiling azeotrope, which will distill into the Dean-Stark trap. Upon cooling in the trap, the denser water will separate and collect at the bottom, while the toluene will overflow back into the reaction flask.

  • Reaction Monitoring: Continue the reflux until no more water is collected in the arm of the Dean-Stark trap (typically 2-4 hours). The theoretical amount of water to be collected is approximately 1.8 mL. The reaction can also be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Neutralization: Once the reaction is complete, cool the flask to room temperature. Transfer the reaction mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst. A basic wash is crucial to prevent the reversible reaction from occurring during work-up and purification.[6]

  • Work-up - Washing and Drying: Wash the organic layer with brine (1 x 50 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to remove the toluene.

  • Purification: The resulting crude oil is purified by vacuum distillation.[7] Collect the fraction boiling at approximately 110-112 °C at 20 hPa (mmHg).[3] Alternatively, for smaller scales or to remove stubborn impurities, purification can be achieved by column chromatography on silica gel.[6]

Summary of Reaction Parameters
ParameterRecommended Value/ConditionRationale
Benzaldehyde:Ethylene Glycol Ratio 1 : 1.2A slight excess of the diol helps shift the equilibrium towards the product side.
Catalyst p-Toluenesulfonic acid (p-TsOH)Effective, inexpensive, and solid Brønsted acid catalyst.[8]
Catalyst Loading 0.5 - 1.0 mol%Sufficient to catalyze the reaction without causing significant side reactions.
Solvent TolueneForms an azeotrope with water, facilitating its removal.[5]
Temperature Reflux (~110-120 °C)Allows for efficient azeotropic distillation of water.[6]
Reaction Time 2 - 4 hoursDependent on the efficiency of water removal.
Expected Yield >85%Yields are highly dependent on the complete removal of water.[6]

Experimental Workflow Visualization

Workflow Figure 2: Experimental Workflow for Synthesis cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis setup 1. Assemble Dean-Stark Apparatus charge 2. Charge Reactants & Catalyst setup->charge reflux 3. Heat to Reflux (Azeotropic Distillation) charge->reflux monitor 4. Monitor H₂O Collection / TLC reflux->monitor cool 5. Cool to RT monitor->cool neutralize 6. Neutralize with NaHCO₃ Solution cool->neutralize wash 7. Wash with Brine neutralize->wash dry 8. Dry with MgSO₄ & Filter wash->dry evaporate 9. Evaporate Solvent (Rotovap) dry->evaporate purify 10. Purify via Vacuum Distillation evaporate->purify analyze 11. Characterize Product (NMR, MS) purify->analyze

Caption: Figure 2: Experimental Workflow for Synthesis

Troubleshooting and Process Optimization

Problem Potential Cause Recommended Solution
Low Yield / Incomplete Reaction 1. Inefficient Water Removal: The equilibrium has not been sufficiently shifted.- Ensure the Dean-Stark trap is functioning correctly and there are no leaks in the system. - Consider adding freshly activated molecular sieves to the reaction flask to sequester water.[5]
2. Poor Quality Reagents: Benzaldehyde may have oxidized to benzoic acid.- Use freshly distilled benzaldehyde.
3. Insufficient Catalyst: The reaction rate is too slow.- Increase catalyst loading slightly, but avoid excess which can cause side reactions.
Formation of Side Products (e.g., polymers) 1. Excessive Catalyst: Strong acid can promote polymerization or degradation.- Reduce the amount of catalyst used. Use the minimum required for an efficient reaction.[6]
2. High Temperature: Reaction temperature is unnecessarily high.- Maintain a gentle, controlled reflux. Avoid aggressive heating.[6]
Difficulty in Purification 1. Unreacted Starting Materials: The reaction did not go to completion.- Ensure complete reaction by monitoring water collection. Unreacted ethylene glycol can be removed by water washes, and benzaldehyde by washing with a sodium bisulfite solution.[6]
2. High-Boiling Impurities: Side reactions may have formed impurities.- If vacuum distillation is insufficient, use column chromatography on silica gel for a higher degree of purity.[6]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR & ¹³C NMR Spectroscopy: Provides definitive structural information and confirms the formation of the dioxolane ring.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (150.17 g/mol ).[9]

  • Refractive Index: The measured refractive index should match the literature value (n²⁰/D ≈ 1.527).[3]

References

  • SSRN. (n.d.). Catalytic Acetalization of Diols with Aqueous Formaldehyde Using Zeolites. Retrieved from [Link]

  • Kim, J. H., Čorić, I., Palumbo, C., & List, B. (2015). Resolution of Diols via Catalytic Asymmetric Acetalization. Journal of the American Chemical Society, 137(5), 1778–1781. Retrieved from [Link]

  • ResearchGate. (2025, August 20). Acid catalyzed acetalization of aldehydes with diols resulting into the formation of fragrant cyclic acetals. Retrieved from [Link]

  • Kim, J. H., Čorić, I., Palumbo, C., & List, B. (2015). Resolution of diols via catalytic asymmetric acetalization. PubMed, 137(5), 1778–1781. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

  • Hofmann, J., et al. (2016). Double Intramolecular Transacetalization of Polyhydroxy Acetals: Synthesis of Conformationally-Restricted 1,3-Dioxanes with Axially-Oriented Phenyl Moiety. Molecules, 21(11), 1530. Retrieved from [Link]

  • Hofmann, J., et al. (2016). Double Intramolecular Transacetalization of Polyhydroxy Acetals: Synthesis of Conformationally-Restricted 1,3-Dioxanes with Axially-Oriented Phenyl Moiety. MDPI. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a cyclic ketene acetal for controlling the NMP of methyl methacrylate and conferring tunable degradability. Polymer Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S19. 1 H NMR spectrum of 4-phenyl-1,3-dioxolan-2-one. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Dioxolane, 4-methyl-2-phenyl-. NIST WebBook. Retrieved from [Link]

  • Li, Z., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5334–5343. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C9H10O2). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, October 9). Acetal synthesis by acetalization or ring closure. Retrieved from [Link]

  • Phywe. (n.d.). Cannizzaro reaction and reaction of benzaldehyde with ethylene glycol. Retrieved from [Link]

  • Barrow, J. C., et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules, 28(9), 3840. Retrieved from [Link]

  • Chandrasekhar, S., Muralidhar, B., & Sarkar, S. (1997). A Mild and Convenient Deprotection of 4-Phenyl 1,3-Dioxolane Derivatives Under Catalytic Hydrogenation. Synthetic Communications, 27(15), 2691-2694. Retrieved from [Link]

  • Google Patents. (n.d.). EP1108719B1 - 2-methyl-4-phenyl-1,3-dioxolane.
  • MDPI. (2021, June 1). 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed Mechanism for acetalization of benzaldehyde with ethylene glycol. Retrieved from [Link]

  • SciSpace. (2004, May 18). Concomitant Addition and Acetalization of a^Unsaturated Aldehydes with Diols. Retrieved from [Link]

  • Google Patents. (n.d.). CN104945367A - Benzaldehyde propylene glycolacetal and preparation method thereof.

Sources

Application Notes and Protocols for Electro-oxidation Methods Involving 4-Phenyl-1,3-dioxolane Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Electrochemical Oxidation in Modern Synthesis

In the landscape of contemporary organic synthesis, particularly within pharmaceutical and fine chemical development, the pursuit of greener, more efficient, and highly selective methodologies is paramount.[1][2] Electro-organic chemistry has emerged as a powerful tool, offering a sustainable alternative to traditional reagent-based redox reactions.[1][2][3] By replacing potentially hazardous and waste-generating oxidizing agents with electricity, we can achieve transformations with unparalleled control and precision.[1] This guide focuses on the electro-oxidation of substrates featuring the 4-phenyl-1,3-dioxolane moiety, a versatile intermediate in the synthesis of complex molecules.

The this compound group, a cyclic acetal, is often employed as a protecting group for 1,2-diols or as a chiral auxiliary. Its electrochemical behavior offers unique synthetic opportunities. The precise control over applied potential in electrochemical systems allows for selective functionalization, a feature that is often challenging to achieve with conventional chemical reagents.[1] This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, and practical considerations for researchers, scientists, and drug development professionals exploring the application of these advanced electrochemical methods.

Core Principles: Mechanistic Insights into the Electro-oxidation of 4-Phenyl-1,3-dioxolanes

The electro-oxidation of 1,3-dioxolanes typically proceeds through a mechanism involving the initial removal of an electron from the substrate to form a radical cation. The stability and subsequent reaction pathway of this intermediate are influenced by the molecular structure, the solvent-electrolyte system, and the electrode material.

For this compound, the phenyl group plays a crucial role in stabilizing the radical cation intermediate through resonance. The reaction can be directed towards different outcomes, such as cleavage of the dioxolane ring to unmask the corresponding carbonyl and alcohol functionalities, or functionalization at the phenyl ring or other positions. The choice of reaction conditions, including the applied potential, electrolyte, and solvent, is critical in steering the reaction towards the desired product.[1]

The general mechanism can be conceptualized as follows:

  • Electron Transfer: The this compound molecule diffuses to the anode surface where it undergoes a one-electron oxidation to form a radical cation.

  • Intermediate Formation: The generated radical cation is a highly reactive species. Its fate is determined by the reaction conditions.

  • Product Formation: The intermediate can undergo various transformations, including fragmentation, rearrangement, or reaction with nucleophiles present in the reaction medium.

The ability to fine-tune the electrochemical parameters provides a level of control that is often unattainable with traditional chemical oxidants.[1]

Experimental Workflow: From Setup to Analysis

A typical electro-oxidation experiment involves a constant current or controlled potential electrolysis in a divided or undivided electrochemical cell. The choice of cell configuration depends on the specific reaction and the need to separate the anodic and cathodic processes.

G cluster_prep Preparation cluster_electro Electrolysis cluster_workup Work-up & Isolation cluster_analysis Analysis prep_substrate Prepare Substrate Solution (this compound in electrolyte) prep_cell Assemble Electrochemical Cell (electrodes, membrane if divided) prep_substrate->prep_cell Load into cell electrolysis Apply Constant Current or Controlled Potential prep_cell->electrolysis Start electrolysis monitor Monitor Reaction Progress (TLC, GC, or HPLC) electrolysis->monitor During electrolysis workup Quench Reaction & Remove Solvent monitor->workup Upon completion extraction Extract Product workup->extraction purification Purify by Chromatography extraction->purification analysis Characterize Product (NMR, MS, IR) purification->analysis

Caption: A generalized workflow for the electro-oxidation of this compound intermediates.

Detailed Protocol: Anodic Cleavage of this compound

This protocol describes a representative procedure for the electrochemical deprotection of a 1,2-diol via the cleavage of a this compound protecting group.

Materials and Equipment:

  • Substrate: this compound derivative

  • Solvent: Acetonitrile (MeCN) or Dichloromethane (CH₂Cl₂)

  • Electrolyte: Lithium perchlorate (LiClO₄) or Tetraethylammonium tetrafluoroborate (Et₄NBF₄)

  • Electrochemical Cell: Divided H-type cell with a fritted glass separator

  • Anode: Platinum (Pt) foil or Reticulated Vitreous Carbon (RVC)

  • Cathode: Platinum (Pt) wire or Graphite rod

  • Reference Electrode (optional for controlled potential): Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Power Supply: Potentiostat/Galvanostat

  • Magnetic Stirrer and Stir Bar

  • Standard laboratory glassware for work-up and purification

Safety Precautions:

  • Always work in a well-ventilated fume hood.[4][5]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8]

  • Perchlorate salts can be explosive in the presence of organic materials under certain conditions. Handle with care and avoid heating.

  • Ensure all electrical connections are secure and insulated to prevent shocks.[4]

Step-by-Step Procedure:

  • Cell Assembly:

    • Assemble the divided H-type electrochemical cell. Place the anode in one compartment and the cathode in the other.

    • If using a reference electrode, place it in the anodic compartment.

  • Preparation of the Anolyte:

    • In a volumetric flask, dissolve the this compound substrate (e.g., 1 mmol) and the supporting electrolyte (e.g., LiClO₄, 0.1 M) in the chosen solvent (e.g., 20 mL of MeCN).

  • Preparation of the Catholyte:

    • Prepare a solution of the supporting electrolyte in the same solvent at the same concentration as the anolyte (e.g., 0.1 M LiClO₄ in 20 mL of MeCN).

  • Electrolysis:

    • Add the anolyte to the anodic compartment and the catholyte to the cathodic compartment, ensuring the liquid levels are equal.

    • Begin stirring the anolyte.

    • Connect the electrodes to the power supply.

    • Apply a constant current (e.g., 10 mA) or a controlled potential determined by cyclic voltammetry.

    • Monitor the reaction progress by periodically taking small aliquots from the anolyte and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Product Isolation:

    • Once the starting material is consumed (as indicated by TLC or GC), turn off the power supply.

    • Combine the anolyte and catholyte (if compatible) or process the anolyte separately.

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate to obtain the crude product.

  • Purification and Characterization:

    • Purify the crude product by column chromatography on silica gel.

    • Characterize the purified product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical experimental conditions for the electro-oxidative cleavage of a this compound derivative.

ParameterValueRationale
Substrate Concentration 0.05 MBalances reaction rate with solubility and minimizes side reactions.
Electrolyte 0.1 M LiClO₄Provides good conductivity and can participate in the reaction mechanism.[9]
Solvent Acetonitrile (MeCN)Offers a suitable potential window and good solubility for the substrate and electrolyte.
Anode Material Platinum (Pt) foilProvides a stable and catalytically active surface for the oxidation.
Cathode Material Platinum (Pt) wireInert and efficient for the reduction of the solvent or electrolyte.
Cell Type Divided H-type cellPrevents the reduction of the oxidized product at the cathode.
Current Density 5 mA/cm²A moderate current density to ensure a controlled reaction rate and minimize over-oxidation.
Temperature Room Temperature (20-25 °C)Many electrochemical reactions proceed efficiently at ambient temperature, simplifying the setup.
Charge Passed 2.2 F/molA slight excess of charge to ensure complete conversion of the starting material.

Mechanistic Visualization

The proposed mechanism for the anodic cleavage of this compound involves the formation of a radical cation, followed by fragmentation.

G cluster_mechanism Proposed Mechanism of Anodic Cleavage start This compound rad_cat Radical Cation Intermediate start->rad_cat -e⁻ (Anode) fragmented Fragmented Intermediate rad_cat->fragmented C-O Bond Cleavage products Carbonyl + Diol Products fragmented->products Hydrolysis/Rearrangement

Caption: A simplified representation of the electro-oxidative cleavage of this compound.

Troubleshooting and Advanced Considerations

  • Low Yield: If the product yield is low, consider adjusting the current density, solvent, or electrolyte. Over-oxidation can be a problem, which can sometimes be mitigated by using a lower current density or a controlled potential.

  • Side Reactions: The formation of byproducts may be due to the reaction of intermediates with the solvent or electrolyte. A change in the reaction medium may be necessary.

  • Mediated Electro-oxidation: In cases where direct oxidation of the substrate is inefficient, a redox mediator can be employed. The mediator is oxidized at the anode and then chemically oxidizes the substrate in the bulk solution.

  • Scale-up: Transitioning from bench-scale to larger-scale electrochemical synthesis requires consideration of cell design, heat management, and mass transport.[1][3] Flow electrochemistry offers significant advantages for larger-scale production.

Conclusion

Electro-oxidation methods involving this compound intermediates represent a sophisticated and sustainable approach to modern organic synthesis. The ability to achieve highly selective transformations under mild conditions makes this technology particularly attractive for the pharmaceutical industry.[1][3] By understanding the fundamental principles and adhering to carefully designed protocols, researchers can unlock the full potential of electro-organic chemistry to accelerate drug discovery and development.[2]

References

  • PlumX. (n.d.). Electrolabile protecting groups for ketones: the electrochemical reductive cleavage of 1,3-dioxolanes and 1,3-dioxanes containing nitro or halo groups. Retrieved from [Link]

  • ACS Publications. (2025, January 27). Adoption of Electrochemistry within the Pharmaceutical Industry: Insights from an Industry-Wide Survey. Organic Process Research & Development. Retrieved from [Link]

  • Pharmaceutical Technology. (2022, October 3). Electrochemistry for API Synthesis. Retrieved from [Link]

  • ACS Publications. (2014, November 18). Rapid Synthesis of Pharmaceutical Oxidation Products Using Electrochemistry: A Systematic Study of N-Dealkylation Reactions of Fesoterodine Using a Commercially Available Synthesis Cell. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]

  • Ovid. (n.d.). The application of electrochemistry to pharmaceutical stability testing. Retrieved from [Link]

  • PMC. (n.d.). The Future of Electro-organic Synthesis in Drug Discovery and Early Development. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). The Synthesis of α-Keto Acetals from Terminal Alkynes and Alcohols via Synergistic Interaction of Organoselenium Catalysis and Electrochemical Oxidation. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. Retrieved from [Link]

  • Moravek. (2024, July 11). Chemical Synthesis Safety Tips To Practice in the Lab. Retrieved from [Link]

  • Solubility of Things. (n.d.). Safety Considerations in Electrochemical Experiments. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (2025, February 11). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage of 1,3-dioxolane-protected carbohydrates by the protic ionic liquid in aqueous media a,b. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). Safety Procedures | School of Chemistry & Biochemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). Safety. Retrieved from [Link]

Sources

Troubleshooting & Optimization

optimizing yield in the condensation reaction of 4-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Cyclic Acetal Synthesis Subject: Optimization of 4-phenyl-1,3-dioxolane Synthesis Ticket ID: #YIELD-OPT-4P13D Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction: The Support Protocol

Welcome to the technical support hub for acetalization chemistry. You are likely encountering yield plateaus or impurity profiles characteristic of the condensation of 1-phenyl-1,2-ethanediol (styrene glycol) with formaldehyde .

This reaction is a classic acid-catalyzed condensation, governed strictly by Le Chatelier’s principle . Unlike kinetic transformations, this is a thermodynamic equilibrium game. To maximize yield, you must aggressively drive the equilibrium to the right by removing water while suppressing the polymerization of the styrene backbone.

Below is your troubleshooting guide, structured as resolved support tickets for common failure modes.

Module 1: Critical Diagnostic & Setup (FAQs)

Ticket #001: "I'm getting the 6-membered ring (dioxane), not the 5-membered dioxolane."

Diagnosis: Incorrect Starting Material Selection (Prins Reaction vs. Condensation). Resolution:

  • The Error: Many researchers attempt to synthesize this compound by reacting Styrene directly with Formaldehyde. This is the Prins Reaction , and it predominantly yields 4-phenyl-1,3-dioxane (a 6-membered ring).

  • The Fix: You must start with Styrene Glycol (1-phenyl-1,2-ethanediol) .

    • Reaction: Styrene Glycol + Formaldehyde

      
       this compound + 
      
      
      
      .
    • Why: The pre-existing 1,2-diol structure forces the formation of the 5-membered ring.

Ticket #002: "My reaction stalls at 60-70% conversion."

Diagnosis: Water Entrapment (Equilibrium Limitation). Resolution:

  • The Science: The reaction generates 1 mole of water for every mole of product. If water remains, the acid catalyst hydrolyzes the product back to the starting diol.

  • The Fix:

    • Solvent Choice: Switch to Toluene or Benzene (if permitted). These form excellent azeotropes with water.

    • Apparatus: Use a Dean-Stark trap . Ensure the trap is pre-filled with dry solvent before reflux begins.

    • Reagent Quality: Use Paraformaldehyde (solid) instead of Formalin (37% aq. solution). Formalin introduces massive amounts of water (

      
      ) that you must then laboriously remove, extending reaction time and thermal stress.
      

Module 2: Troubleshooting & Optimization (Q&A)

Q: My product is dark/tarry. What caused this?

A: Acid-Catalyzed Polymerization. The benzylic position on the styrene glycol backbone is sensitive. Strong mineral acids (like


) or excessive heat can trigger dehydration followed by cationic polymerization.
  • Optimization: Switch to p-Toluenesulfonic acid (p-TSA) at 0.5–1.0 mol%. It is strong enough to catalyze acetalization but "softer" than sulfuric acid. Alternatively, use a heterogeneous catalyst like Sulfated Zirconia or Amberlyst-15 for easier workup and less charring.

Q: How do I purify the product without decomposing it?

A: Neutralization is non-negotiable. Acetal linkages are stable to base but extremely labile to aqueous acid.

  • Protocol: Before removing the solvent, wash the organic layer with saturated

    
      or 10% NaOH . If you concentrate the reaction mixture while it is still acidic, the heat + trace moisture will hydrolyze your product back to the diol immediately.
    

Module 3: Optimized Experimental Protocol

Objective: Synthesis of this compound via Azeotropic Dehydration.

ParameterSpecificationRationale
Substrate Styrene Glycol (1.0 equiv)Defines the 5-membered ring structure.
Carbonyl Source Paraformaldehyde (1.2–1.5 equiv)Solid source minimizes initial water content.
Catalyst p-TSA


(0.5 mol%)
Soluble acid catalyst; effective for homogeneous kinetics.
Solvent Toluene (0.2 M concentration)Forms azeotrope with water (bp 85°C); boils at 110°C.
Time 3–6 HoursMonitor via TLC/GC until water collection ceases.

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Charge: Add Styrene Glycol (10 mmol), Paraformaldehyde (15 mmol), and p-TSA (0.05 mmol) to the flask.

  • Solvent: Add Toluene (50 mL). Fill the Dean-Stark trap arm with pure Toluene.

  • Reaction: Heat to vigorous reflux. The solvent/water azeotrope will condense, and water will separate to the bottom of the trap.

  • Endpoint: Continue reflux until the theoretical volume of water (~0.18 mL for 10 mmol scale) is collected or no new droplets form for 30 mins.

  • Quench: Cool to room temperature. Immediately add saturated aqueous

    
     (20 mL). Stir for 10 mins.
    
  • Workup: Separate layers. Wash organic layer with brine. Dry over

    
    .
    
  • Isolation: Concentrate under reduced pressure. Purify via vacuum distillation (bp ~125°C @ 15 mmHg) or flash chromatography (Neutral Alumina, Hexane/EtOAc).

Module 4: Visualization & Logic Pathways

Figure 1: Reaction Mechanism & Critical Control Points

Caption: The acid-catalyzed pathway showing the critical role of water removal in preventing the reverse hydrolysis reaction.

ReactionMechanism Reactants Styrene Glycol + Paraformaldehyde Hemiacetal Hemiacetal Intermediate Reactants->Hemiacetal H+ Cat. Oxocarbenium Oxocarbenium Ion Hemiacetal->Oxocarbenium -H2O (Slow Step) Product This compound Oxocarbenium->Product Ring Closure Product->Hemiacetal Hydrolysis (+H2O/H+) Water H2O (Byproduct) Water->Oxocarbenium Inhibits DeanStark Dean-Stark Trap (Removes Water) DeanStark->Water Physical Separation

Figure 2: Troubleshooting Decision Tree

Caption: Diagnostic flowchart for resolving low yield or purity issues in dioxolane synthesis.

Troubleshooting Start Issue Detected CheckProduct Is product a 6-membered ring? Start->CheckProduct WrongStart ERROR: Prins Reaction Use Styrene Glycol, not Styrene CheckProduct->WrongStart Yes CheckYield Is Yield < 80%? CheckProduct->CheckYield No WaterIssue Check Water Removal (Dean-Stark active?) CheckYield->WaterIssue Yes CheckPurity Is Product Tarry/Dark? CheckYield->CheckPurity No AcidIssue Catalyst too strong Switch to p-TSA or lower temp CheckPurity->AcidIssue Yes Success Process Optimized CheckPurity->Success No

References

  • Synthesis of 1,3-Dioxolanes via Acid Catalysis Source: ChemicalBook. (2022).[1] 1,3-Dioxolane Synthesis and Properties.

  • Mechanistic Insight: Acetal Formation & Hydrolysis Source: Chemistry LibreTexts. (2025). Nucleophilic Addition of Alcohols - Acetal Formation.

  • Heterogeneous Catalysis for Acetalization Source: ResearchGate. (2025).[2] Efficient heterogeneous procedure for catalytic acetalization.

  • Prins Reaction vs. Glycol Condensation (Selectivity) Source: ResearchGate. (2025).[2] Synthesis of 4-phenyl-1,3-dioxane catalyzed by phosphotungstic acid.

Sources

Technical Support Center: Purification of 4-Phenyl-1,3-dioxolane via Fractional Distillation

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the purification of 4-phenyl-1,3-dioxolane using fractional distillation. It addresses common challenges and provides practical, field-proven solutions to ensure the successful isolation of a high-purity product.

Frequently Asked Questions (FAQs)

Q1: Why is fractional distillation under vacuum the preferred method for purifying this compound?

A1: this compound has a relatively high boiling point, reported as 100-101 °C at 12 Torr[1]. Attempting to distill this compound at atmospheric pressure would require significantly higher temperatures, potentially leading to thermal decomposition.[2] Vacuum distillation is a technique used to purify compounds that are heat-sensitive or have high boiling points.[3][4][5] By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a lower temperature and minimizing the risk of degradation.[2][3][5][6]

Q2: My distillation is proceeding very slowly, or the condensate ring is not rising up the fractionating column. What should I do?

A2: This is a common issue in fractional distillation, often caused by insufficient heating or heat loss from the column.[7][8]

  • Causality: The vapor needs to have enough energy to travel up the column and establish a temperature gradient. If the heating is too gentle or the column is not properly insulated, the vapor will condense prematurely and fall back into the distilling flask, a process known as refluxing.[8]

  • Solution:

    • Gradually increase the heat input to the distillation flask.[7]

    • Insulate the fractionating column to minimize heat loss. Wrapping the column with glass wool or aluminum foil is an effective method.[7][8]

Q3: I'm observing "bumping" or uneven boiling in my distillation flask. How can I prevent this?

A3: "Bumping" is the sudden, violent boiling of a liquid. In vacuum distillation, traditional boiling chips are ineffective.

  • Causality: Under vacuum, the smooth surfaces of standard boiling chips do not provide adequate nucleation sites for controlled boiling.

  • Solution: Use a magnetic stir bar or a spin vane in the distillation flask to ensure smooth and even boiling.[2] Alternatively, a fine capillary tube can be used to introduce a steady stream of small bubbles.[2]

Q4: The pressure in my vacuum distillation setup is fluctuating. What are the likely causes and how can I fix it?

A4: A stable vacuum is crucial for a successful fractional distillation. Fluctuations can lead to inconsistent boiling points and poor separation.

  • Causality: Leaks in the system are the most common cause of pressure instability. Poorly sealed ground glass joints are often the culprit.

  • Solution:

    • Ensure all ground glass joints are properly sealed. A light application of vacuum grease can significantly improve the seal.[2]

    • Check all tubing connections to the vacuum source. Use thick-walled vacuum tubing that will not collapse under reduced pressure.[2]

    • Inspect all glassware for cracks or defects, as these can compromise the vacuum and pose an implosion risk.[2]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the fractional distillation of this compound.

Problem Potential Cause Troubleshooting Steps
No distillate collecting Insufficient heating or a vacuum leak.1. Check the heating mantle temperature and increase if necessary. 2. Verify the integrity of the vacuum system; check for leaks at all joints and connections.
Product is impure Inefficient separation.1. Ensure the fractionating column is of adequate length and packed appropriately for the separation. 2. Slow down the distillation rate to allow for proper equilibration on the theoretical plates of the column.[7]
Product is discolored Thermal decomposition.1. Reduce the distillation temperature by improving the vacuum. 2. Ensure the heating mantle is not set to an excessively high temperature.
Flooding of the fractionating column Excessive heating rate.1. Reduce the heat input to the distillation flask immediately. 2. Allow the excess liquid to drain back into the flask before resuming heating at a gentler rate.[8]

Experimental Protocol: Fractional Distillation of this compound

Safety Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[9][10] this compound may cause skin and eye irritation.[10]

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Heating mantle with magnetic stirrer

  • Magnetic stir bar

  • Vacuum pump and tubing

  • Vacuum gauge

  • Clamps and stands

  • Vacuum grease

Step-by-Step Procedure:

  • Assembly:

    • Place a magnetic stir bar into a clean, dry round-bottom flask.

    • Add the crude this compound to the flask, filling it to no more than two-thirds of its capacity.

    • Assemble the fractional distillation apparatus as shown in the diagram below. Ensure all ground glass joints are lightly greased and securely clamped.[7]

    • Position the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor that will distill.[7]

    • Connect the condenser to a cold water source, with water flowing in at the bottom and out at the top.[7]

    • Connect the vacuum takeoff adapter to a vacuum pump with a trap and a vacuum gauge.

  • Distillation:

    • Turn on the magnetic stirrer.

    • Slowly and carefully apply the vacuum to the system.

    • Once a stable vacuum is achieved, begin heating the distillation flask.

    • Observe the condensate ring as it slowly rises through the fractionating column.[7] If the ring stalls, slightly increase the heat.

    • Collect any initial low-boiling fractions in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction. The boiling point of this compound is 100-101 °C at 12 Torr.[1]

    • Continue collecting the product until the temperature begins to drop, indicating that the majority of the product has distilled, or until a significant rise in temperature indicates the distillation of higher-boiling impurities.

    • Turn off the heating and allow the system to cool completely before slowly releasing the vacuum.

Logical Workflow Diagram

Troubleshooting_Workflow Start Start Distillation Check_Heating Is Condensate Ring Rising? Start->Check_Heating Increase_Heat Increase Heat & Insulate Column Check_Heating->Increase_Heat No Check_Vacuum Is Vacuum Stable? Check_Heating->Check_Vacuum Yes Increase_Heat->Check_Heating Seal_Joints Check and Seal Joints/Tubing Check_Vacuum->Seal_Joints No Monitor_Boiling Is Boiling Smooth? Check_Vacuum->Monitor_Boiling Yes Seal_Joints->Check_Vacuum Add_Stir_Bar Use Magnetic Stirrer/Spin Vane Monitor_Boiling->Add_Stir_Bar No Collect_Fractions Collect Fractions at Stable Temperature Monitor_Boiling->Collect_Fractions Yes Add_Stir_Bar->Monitor_Boiling Problem_Impure Product Impure? Collect_Fractions->Problem_Impure Adjust_Rate Slow Distillation Rate Problem_Impure->Adjust_Rate Yes End End of Purification Problem_Impure->End No Adjust_Rate->Collect_Fractions

Caption: Troubleshooting workflow for fractional distillation.

References

  • High Vacuum Distillation: A Comprehensive Overview. (2026, January 6). Arbeiterkammer.
  • What is Vacuum Distillation & How Does it Work? | Lechler. Lechler.
  • This compound Formula - Echemi. Echemi.
  • Understanding Vacuum Distillation. (2024, October 11). Sihai Energy Technology.
  • Vacuum Distill
  • 4-Phenyl-1,3-dioxane SDS, 99494-18-5 Safety D
  • Vacuum distill
  • Purification: Fractional Distillation - Department of Chemistry : University of Rochester. University of Rochester.
  • 5.3D: Step-by-Step Procedures for Fractional Distillation - Chemistry LibreTexts. (2022, May 5). Chemistry LibreTexts.
  • SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2022, November 15). Sigma-Aldrich.
  • Fractional distill

Sources

minimizing side reactions during 4-phenyl-1,3-dioxolane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the synthesis of 4-phenyl-1,3-dioxolane (CAS: 1075-20-3), specifically focusing on minimizing side reactions during the acetalization of styrene glycol (1-phenyl-1,2-ethanediol) or the cycloaddition of styrene oxide.

Topic: Minimizing Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current)

Core Reaction Pathways & Mechanistic Logic

To minimize side reactions, one must first distinguish the target 5-membered ring (Dioxolane ) from the thermodynamically competitive 6-membered ring (Dioxane ) often formed via the Prins reaction.[1]

The most robust route for high-purity synthesis is the Acid-Catalyzed Acetalization of Styrene Glycol .[1]

Reaction Pathway Diagram

The following diagram illustrates the primary synthesis route and the specific divergence points where side reactions (hydrolysis, dehydration, oligomerization) occur.

ReactionPathways Start Styrene Glycol (1-phenyl-1,2-ethanediol) Inter Hemiacetal Intermediate Start->Inter + HCHO, H+ Side1 Side Product A: Phenylacetaldehyde (Dehydration) Start->Side1 Strong Acid / High T (Pinacol-like rearr.) HCHO Formaldehyde Source (Paraformaldehyde) HCHO->Inter Side2 Side Product B: Polyacetals/Oligomers HCHO->Side2 Self-polymerization Target TARGET: This compound Inter->Target - H2O (Cyclization) Side3 Side Product C: Reverted Diol (Hydrolysis) Inter->Side3 + H2O (Equilibrium shift) Target->Side3 Aq. Workup (Acidic)

Caption: Mechanistic pathway showing the critical dehydration step to form the dioxolane ring and competitive side reactions driven by water retention or excessive acid strength.[1]

Critical Process Parameters (CPP) & Troubleshooting

This section addresses specific user scenarios encountered during optimization.

Module A: Catalyst Selection & Activity

Q: I am using p-Toluenesulfonic acid (PTSA), but I see significant amounts of phenylacetaldehyde. Why? A: This is a classic symptom of acid-catalyzed dehydration .[1] Styrene glycol contains a benzylic alcohol, which is sensitive to strong Brønsted acids.[1]

  • Mechanism: Strong acids protonate the benzylic hydroxyl, leading to carbocation formation and a Pinacol-like rearrangement into phenylacetaldehyde.[1]

  • Solution: Switch to a milder catalyst or a heterogeneous solid acid.[1]

    • Recommendation: Use Montmorillonite K-10 or Sulfated Zirconia .[1] These provide sufficient acidity for acetalization but reduced strength to trigger the rearrangement.[1]

    • Protocol Adjustment: If using PTSA, lower the loading to <1 mol% and ensure the temperature does not exceed 90°C.

Module B: Water Management (The Equilibrium Trap)

Q: My conversion stalls at 70%, and adding more formaldehyde doesn't help. A: You are fighting the Le Chatelier equilibrium . Acetalization produces water.[1] If water is not physically removed, the reaction will never complete, and the hemiacetal will revert to the starting material.[1]

  • The Fix: You must employ Azeotropic Distillation .[1]

  • Solvent Choice: Use Toluene or Benzene (if permitted).[1] Toluene forms a positive azeotrope with water (boiling at ~85°C).[1]

  • Hardware: A Dean-Stark trap is mandatory. Ensure the trap is pre-filled with dry solvent before reflux begins.[1]

  • Alternative: For small scales where Dean-Stark is impractical, add activated Molecular Sieves (3Å or 4Å) directly to the reaction flask to sequester water in situ.[1]

Module C: Reagent Stoichiometry

Q: I see a white precipitate forming that isn't my product. A: This is likely Paraformaldehyde repolymerization or Trioxane formation.[1]

  • Cause: Using a large excess of paraformaldehyde (PFA) without sufficient depolymerization.[1] PFA requires heat and acid to "unzip" into reactive monomeric formaldehyde.[1] If the reaction is too cold or the acid is too weak, PFA aggregates.[1]

  • Optimization:

    • Use a 1.2 : 1.0 molar ratio of HCHO (as PFA) to Styrene Glycol.[1]

    • Depolymerization Step: Heat the solvent + PFA + catalyst before adding the styrene glycol to ensure a homogeneous formaldehyde source.[1]

Comparative Data: Catalyst Performance

The following data summarizes the impact of catalyst choice on the selectivity for this compound vs. the dehydration side product (phenylacetaldehyde).

Catalyst SystemReaction Time (h)Yield (%)Selectivity (Dioxolane : Aldehyde)Notes
PTSA (Homogeneous) 482%85 : 15Fast, but high side reactions (rearrangement).[1]
H₂SO₄ (Conc.) 265%60 : 40Too aggressive; significant tar/polymerization.[1]
Montmorillonite K-10 694% 98 : 2 Recommended. Excellent surface acidity control.[1]
Sulfated Zirconia 591%96 : 4Good reusability; requires activation.[1]
Iodine (10 mol%) 388%92 : 8Mild, but iodine removal can be tedious.[1]

Optimized Experimental Protocol

Objective: Synthesis of this compound with >95% purity and minimized hydrolysis.

Reagents:
  • Styrene Glycol (1-phenyl-1,2-ethanediol): 13.8 g (100 mmol)[1]

  • Paraformaldehyde: 3.6 g (120 mmol eq.[1] formaldehyde)[1][2][3][4][5][6]

  • Solvent: Toluene (150 mL)

  • Catalyst: Montmorillonite K-10 (1.0 g) or PTSA (0.19 g, 1 mmol)[1]

Step-by-Step Procedure:
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

  • Charging: Add Toluene, Paraformaldehyde, and the Catalyst to the flask.

  • Activation (Critical): Heat the mixture to reflux (approx. 110°C bath temp) for 15 minutes before adding the diol. This ensures paraformaldehyde depolymerization.[1]

  • Reaction: Add Styrene Glycol. Maintain vigorous reflux.[1] You should observe water separating in the Dean-Stark trap.[1]

    • Checkpoint: The reaction is typically complete when water evolution ceases (approx. 3-5 hours).[1]

  • Monitoring: Check TLC (Solvent: 20% EtOAc/Hexane).

    • Styrene Glycol Rf: ~0.2 (UV active).[1]

    • Product Rf: ~0.6 (UV active).[1]

    • Side Product (Aldehyde) Rf: ~0.7 (distinct aldehyde odor).[1]

  • Workup (Minimizing Hydrolysis):

    • Cool to room temperature.[1]

    • Filtration: Filter off the solid catalyst (Mont K-10).[1] If using PTSA, wash the organic layer with saturated NaHCO₃ (2 x 50 mL) to neutralize acid immediately.[1] Acid residues during concentration will cause hydrolysis.

    • Drying: Dry organic layer over anhydrous Na₂SO₄.[1]

  • Purification: Remove solvent under reduced pressure. Purify via vacuum distillation (bp ~125°C at 15 mmHg) or flash column chromatography on silica gel (neutralized with 1% Et₃N if necessary).

Troubleshooting Decision Tree

Troubleshooting Problem Start: What is the issue? Issue1 Low Yield / Incomplete Rxn Problem->Issue1 Issue2 Impurity: Phenylacetaldehyde Problem->Issue2 Issue3 Product Hydrolyzes on Storage Problem->Issue3 CheckWater Is water being removed? Issue1->CheckWater CheckAcid Is Catalyst too strong? Issue2->CheckAcid CheckWorkup Was acid neutralized? Issue3->CheckWorkup Sol1 Use Dean-Stark or Fresh Mol Sieves CheckWater->Sol1 No Sol2 Check PFA Quality (Depolymerize first) CheckWater->Sol2 Yes Sol3 Switch to Mont K-10 or lower T (<90°C) CheckAcid->Sol3 Yes Sol4 Wash with NaHCO3 before evaporation CheckWorkup->Sol4 No Sol5 Store over weak base (e.g., K2CO3 pellet) CheckWorkup->Sol5 Yes

Caption: Diagnostic workflow for resolving common yield and purity issues in dioxolane synthesis.

References

  • Mesoporous Solid Acid Catalysts: Efficient synthesis of 1,3-dioxanes catalyzed by trifluoromethanesulfonic acid using formalin as formaldehyde source.[1] (Discusses solid acid selectivity parameters relevant to acetalization).

    • Source: ResearchGate.[1][5] Link

  • General Acetalization Protocols: Synthesis of 1,3-Dioxolane - ChemicalBook.[1] (Provides physical properties and general catalytic routes for dioxolane rings).

    • Source: ChemicalBook.[1] Link

  • Protecting Group Chemistry:1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. (Comprehensive review of stability, formation, and cleavage conditions for cyclic acetals).

    • Source: Organic Chemistry Portal.[1] Link

  • Catalyst Comparison:Synthesis of 1,3-dioxolanes using zeolite encapsulated complexes.

    • Source: ResearchGate.[1][5] Link

Sources

troubleshooting catalyst deactivation in 4-phenyl-1,3-dioxolane production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Deactivation in 4-Phenyl-1,3-Dioxolane Production

Status: Operational | Tier: L3 Engineering Support | Updated: 2026-02-20

Executive Summary: The Deactivation Landscape

In the synthesis of This compound —a critical intermediate for antifungals (e.g., ketoconazole derivatives) and chiral auxiliaries—catalyst stability is the primary bottleneck. Whether you are employing the atom-economic route (Styrene Oxide + Formaldehyde) or the condensation route (Styrene Glycol + Formaldehyde), the deactivation of acid catalysts (Zeolites, Montmorillonite K-10, or Sulfonated Resins) typically follows three distinct trajectories:

  • Oligomeric Fouling (Coking): Rapid pore blockage by styrene oxide homopolymers.

  • Hydrophilic Poisoning: Competitive adsorption of byproduct water on active Lewis/Brønsted sites (specific to the glycol route).

  • Site Neutralization: Irreversible poisoning by basic impurities (amines/stabilizers) in the feedstock.

This guide provides a root-cause analysis framework and validated recovery protocols.

Diagnostic Workflow: Identify Your Failure Mode

Before attempting regeneration, you must categorize the deactivation profile. Use this logic flow to isolate the mechanism.

DiagnosticWorkflow Start START: Catalyst Activity Loss CheckTime When does deactivation occur? Start->CheckTime Immediate Immediate (< 1 hr) Rapid Drop CheckTime->Immediate Instant Gradual Gradual (Over cycles/hours) CheckTime->Gradual Slow Decay CheckFeed Check Feedstock Purity (Basic Stabilizers?) Immediate->CheckFeed CheckWater Is Water Removal Efficient? Gradual->CheckWater CheckTemp Check Reaction Temp (>60°C?) CheckFeed->CheckTemp Feed Pure Poisoning DIAGNOSIS: Site Poisoning (Basic Impurities) CheckFeed->Poisoning Yes (Amines present) Polymerization DIAGNOSIS: Pore Blocking (Styrene Oxide Polymerization) CheckTemp->Polymerization High Temp Hydrophilic DIAGNOSIS: Water Poisoning (Competitive Adsorption) CheckWater->Hydrophilic No (Water accumulation) Coking DIAGNOSIS: Hard Coke Formation (Aromatic Condensation) CheckWater->Coking Yes (Dry system)

Figure 1: Decision tree for isolating the primary deactivation mechanism in solid acid catalysis.

Troubleshooting Guide: Root Cause & Resolution

Issue 1: Rapid Pressure Rise & Activity Loss (The "Gummy" Catalyst)

Symptoms: The reaction starts well but conversion plummets within 30 minutes. The catalyst mass appears sticky or agglomerated. Context: Common in the Styrene Oxide route. Styrene oxide is highly reactive and prone to acid-catalyzed homopolymerization, forming poly(styrene oxide) which physically encapsulates the catalyst particles.

  • Q: Why is this happening?

    • A: Your acid sites are too strong or the temperature is too high. Strong Brønsted sites initiate the ring-opening polymerization of the epoxide faster than the acetalization with formaldehyde.

  • Q: How do I fix it?

    • Immediate Action: Lower reaction temperature to <40°C.

    • Process Change: Switch to a catalyst with milder acidity (e.g., replace H-Beta zeolite with Al-MCM-41 or Sulfated Zirconia ). Mesoporous structures (MCM-41) reduce confinement effects that favor polymerization [1].

    • Feed Modification: Implement "Slow Addition." Do not add all Styrene Oxide at once. Dosing it over 2 hours maintains a low instantaneous concentration, favoring the bimolecular reaction (dioxolane formation) over unimolecular polymerization.

Issue 2: Gradual Loss of Conversion in Recycled Batches

Symptoms: Fresh catalyst gives 95% yield. Cycle 2 gives 80%. Cycle 3 gives 50%. Context: Common in the Styrene Glycol (Diol) route.

  • Q: Is it leaching or fouling?

    • A: If using a solid acid like Amberlyst-15 or Zeolites, it is likely Hydrophilic Surface Poisoning . The reaction produces water:

      
      
      Water molecules adsorb strongly to the hydrophilic acid sites, preventing the organic reactants from docking.
      
  • Q: How do I validate this?

    • Test: Run the reaction with a Dean-Stark trap or molecular sieves. If stability improves, water is the culprit.

  • Q: The Permanent Fix?

    • Hydrophobization: Use a hydrophobized catalyst (e.g., organosilane-treated zeolite). This repels the water byproduct, forcing it into the bulk solvent phase and keeping the active pore dry [2].

Issue 3: "Dead on Arrival" (Zero Conversion)

Symptoms: Catalyst added, but no reaction occurs. Context: Feedstock contamination.

  • Q: What are the invisible killers?

    • A: Commercial Styrene Oxide often contains amine-based stabilizers or basic inhibitors to prevent polymerization during shipping. These bases irreversibly neutralize acid sites.

  • Q: Protocol?

    • Pre-treatment: Wash the commercial Styrene Oxide with dilute HCl or pass it through a neutral alumina plug before use.

Experimental Protocols

Protocol A: Solvent-Wash Regeneration (For Soft Coke/Oligomers)

Use this when the catalyst is deactivated by reversible pore blocking (poly-styrene oxide).

  • Filtration: Separate the catalyst from the reaction mixture using a sintered glass funnel (Porosity 4).

  • Solvent Selection: Do NOT use water or hexane. Use a polar aprotic solvent capable of dissolving polyethers.

    • Recommended: Acetone or Dichloromethane (DCM).

  • Reflux Wash:

    • Suspend catalyst in Acetone (10 mL/g catalyst).

    • Reflux at 60°C for 1 hour.

    • Filter hot.

  • Drying: Dry in a vacuum oven at 120°C for 4 hours to remove adsorbed solvent.

Protocol B: Thermal Regeneration (For Hard Coke)

Use this for Zeolites/Inorganic oxides when solvent washing fails. Do NOT use for polymer resins (Amberlyst).

  • Ramp: Place catalyst in a muffle furnace. Ramp temperature at 5°C/min.

  • Soak: Hold at 550°C for 6 hours under a flow of air or

    
    .
    
    • Note: This burns off "hard coke" (polyaromatics).

  • Rehydration (Critical): Some zeolites require re-equilibration with ambient humidity to restore Brønsted acidity. Store in a desiccator with controlled humidity (optional, depending on zeolite type) [3].

Comparative Data: Catalyst Performance

Table 1: Comparison of Catalyst Stability in Styrene Glycol Acetalization [4]

Catalyst TypeInitial Yield (%)Cycle 2 Yield (%)Deactivation ModeRegeneration Method
p-TSA (Homogeneous) 96%N/AAcid dilution/Work-up lossNone (Single use)
H-ZSM-5 (Zeolite) 92%85%Pore Coking (Steric)Thermal (550°C)
Amberlyst-15 94%60%Thermal degradation / FoulingSolvent Wash (MeOH)
Sulfated Zirconia 98%95%Leaching (Trace)Re-sulfation
Fe-Montmorillonite 89%88%RobustSolvent Wash

References

  • Synthesis of 2,2-dimethyl-4-phenyl-[1,3]-dioxolane using zeolite encapsulated complexes. Source: Bulletin of the Chemical Society of Ethiopia.[1] URL:[Link]

  • Catalyst Deactivation Phenomena in Styrene Production. Source: Applied Catalysis A: General. URL:[Link]

  • Deactivation Kinetics of Solid Acid Catalyst with Laterally Interacting Protons. Source: ACS Catalysis. URL:[Link]

  • Efficient synthesis of 1,3-dioxanes catalyzed by trifluoromethanesulfonic acid. Source: ResearchGate (General Acid Catalysis Benchmarking). URL:[Link]

Sources

Technical Support Center: Separation of 4-Phenyl-1,3-dioxolane from Unreacted Styrene Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-phenyl-1,3-dioxolane. This resource is designed for researchers, chemists, and drug development professionals who are navigating the common but often challenging task of separating the desired acetal product from unreacted styrene oxide starting material. This guide provides in-depth, field-tested answers to frequently encountered problems, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Foundational Knowledge: Compound Properties

A successful separation strategy begins with a firm understanding of the physical and chemical properties of the compounds involved. The subtle differences between this compound and styrene oxide are key to exploiting their behavior for effective purification.

PropertyStyrene OxideThis compoundRationale for Separation
Structure Phenyl group attached to an epoxide ringPhenyl group attached to a dioxolane (acetal) ringThe strained, reactive epoxide ring in styrene oxide is a key point of chemical differentiation compared to the more stable acetal of the product.
Molecular Weight 120.15 g/mol [1][2]150.17 g/mol [3][4]The modest difference in molecular weight contributes to a difference in boiling points.
Boiling Point ~194 °C at 760 mmHg[1][5][6][7]100-101 °C at 12 Torr[3]The significant difference in boiling points, especially under reduced pressure, makes fractional distillation a primary purification method.
Density ~1.054 g/mL at 25 °C[6][7]~1.133 g/cm³[3]Density differences are generally not exploited for separation of miscible organic liquids but are useful for identification.
Solubility Miscible with most organic solvents; slightly soluble in water (3 g/L).[5][6][8]Assumed to be miscible with most organic solvents and poorly soluble in water.Both compounds are primarily organic-soluble, making simple extraction between immiscible organic/aqueous phases ineffective without chemical modification.
Key Reactivity Epoxide ring is prone to acid/base catalyzed ring-opening and polymerization upon heating.[2][6][7]Acetal is stable to base but can be hydrolyzed by aqueous acid.The higher reactivity of the epoxide allows for selective chemical quenching and removal.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to help you select the appropriate purification strategy.

Question: What is the primary challenge in separating this compound from styrene oxide?

Answer: The primary challenge stems from the structural similarity of the two molecules. Both are of a similar size and possess polar ether functionalities, giving them comparable polarities. This makes separation by standard chromatographic techniques non-trivial. Furthermore, styrene oxide is thermally sensitive and can polymerize or rearrange upon heating, which complicates purification by distillation if not performed under carefully controlled conditions.[6][7]

Question: Which purification method should I try first?

Answer: The choice of method depends heavily on the scale of your reaction and the required purity of the final product.

  • For larger quantities (multi-gram scale): Fractional distillation under reduced pressure is typically the most efficient method. Lowering the pressure significantly reduces the boiling points of both compounds, preventing the thermal degradation of styrene oxide.[7]

  • For smaller quantities (milligram to gram scale) or for achieving high purity (>99%): Flash column chromatography is the preferred method. While their polarities are similar, a well-chosen solvent system can achieve excellent separation.

  • As a pre-purification step: A selective chemical wash can be employed to remove the bulk of unreacted styrene oxide before a final purification by distillation or chromatography.

Question: How can I monitor the progress and success of my separation?

Answer: Thin-Layer Chromatography (TLC) is the most common and immediate way to monitor your separation. Use a mobile phase that gives good separation between your starting material and product spots (e.g., 10-20% ethyl acetate in hexanes). Staining with a permanganate (KMnO₄) dip is effective as both compounds will react. For quantitative analysis of purity, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the definitive methods.

Troubleshooting Guide: Fractional Distillation

Fractional distillation is a powerful technique for this separation but is prone to issues if not set up and executed correctly.

Question: My fractional distillation is resulting in fractions containing a mixture of both compounds. What is going wrong?

Answer: This indicates poor separation efficiency. Several factors could be the cause:

  • Insufficient Column Efficiency: Your fractionating column may not have enough "theoretical plates" to resolve two liquids with close boiling points.[9] Ensure you are using a packed column (e.g., with Raschig rings or Vigreux indentations) and not performing a simple distillation.[9][10]

  • Incorrect Heating Rate: Heating the distillation flask too quickly will cause both components to vaporize and travel up the column together, preventing the establishment of a proper temperature gradient.[11] The rise of the condensation ring should be slow and gradual.

  • Unstable Vacuum: A fluctuating vacuum level will cause the boiling points to change continuously, destroying the equilibrium within the column. Ensure all joints are properly sealed and your vacuum pump is stable.

  • Flooding: If the heating rate is too high, a "river" of condensate will flow back down the column, preventing efficient separation. If this occurs, reduce the heat until the flooding subsides, then resume heating at a lower rate.[11]

cluster_setup Distillation Setup Flask Distilling Flask (Crude Mixture) Column Fractionating Column (e.g., Vigreux) Flask->Column Vapors Rise Condenser Condenser Column->Condenser Purified Vapor Thermometer Thermometer Receiver Receiving Flask Condenser->Receiver Liquid Condensate Vacuum Vacuum Source Condenser->Vacuum Vacuum Applied caption Workflow for Fractional Distillation.

Caption: Workflow for Fractional Distillation.

Question: I have a solid, glassy residue forming in my distillation flask, and my recovery is low. What is happening?

Answer: You are likely observing the thermal polymerization of styrene oxide.[6][7] Styrene oxide is unstable and can polymerize when heated, a reaction that is accelerated by trace acidic or basic impurities. To prevent this:

  • Ensure Neutrality: Before distilling, perform a workup that includes a wash with a mild base (e.g., saturated sodium bicarbonate solution) followed by a water wash to remove any acidic or basic catalysts from the reaction.

  • Use Reduced Pressure: Always distill under vacuum to keep the temperature as low as possible. Styrene oxide's boiling point at atmospheric pressure (194 °C) is high enough to induce polymerization.

Troubleshooting Guide: Flash Column Chromatography

Chromatography offers high resolution but requires careful optimization and awareness of potential side reactions.

Question: I am observing a new, very polar spot (Rf=0) and/or a new spot near my product on the TLC plate after letting the crude mixture sit on silica. Why?

Answer: This is a classic sign of epoxide decomposition on acidic silica gel.[12] Standard silica gel is acidic and can catalyze two side reactions with the unreacted styrene oxide:

  • Hydrolysis: Trace water on the silica can lead to acid-catalyzed ring-opening, forming styrene glycol. This diol is very polar and will not move from the baseline (Rf=0) on your TLC plate.

  • Isomerization: The epoxide can rearrange to form phenylacetaldehyde, which will appear as a new spot with a different Rf value.[2][6]

Solution: Deactivate the Silica Gel. Neutralizing the silica gel before use will prevent these side reactions.

Protocol: Deactivation of Silica Gel
  • Prepare your chromatography slurry as usual (silica gel in the initial, non-polar eluent).

  • Add 1% triethylamine (Et₃N) by volume to the slurry (e.g., 1 mL of Et₃N for every 99 mL of solvent).

  • Stir the slurry for 5-10 minutes before packing the column.

  • Run the column using a mobile phase that also contains a small amount of triethylamine (e.g., 0.1-0.5%) to maintain the neutrality of the column throughout the separation.

Alternatively, you can use a different stationary phase, such as neutral or basic alumina, which will not cause epoxide degradation.

Start Problem: Poor yield or extra spots in chromatography TLC_Test Spot crude mixture on TLC. Wait 10 min, then elute. Compare to immediate elution. Start->TLC_Test Check_Silica Is Styrene Oxide reacting on the silica gel? Decomposition_Observed New spots or baseline material appear over time? TLC_Test->Decomposition_Observed Use_Deactivated_Silica Solution: Use deactivated silica (1% Et3N) or alumina. Decomposition_Observed->Use_Deactivated_Silica Yes No_Decomposition No, spots are stable. Decomposition_Observed->No_Decomposition No Optimize_Solvent Solution: Optimize solvent system. Try different solvent ratios or add a third solvent. No_Decomposition->Optimize_Solvent caption Troubleshooting workflow for column chromatography.

Caption: Troubleshooting workflow for column chromatography.

Troubleshooting Guide: Chemical Wash & Extraction

A selective chemical wash is an elegant way to remove the bulk of styrene oxide, simplifying the final purification.

Question: Can I use a liquid-liquid extraction to remove the styrene oxide without running a column or distillation?

Answer: Yes, this can be a very effective pre-purification or even a full purification for some applications. The strategy relies on the selective acid-catalyzed hydrolysis of the epoxide. The resulting styrene glycol is highly soluble in water and can be extracted from the organic phase.[2]

Protocol: Selective Removal of Styrene Oxide via Acidic Wash
  • Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or diethyl ether.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a cold, dilute aqueous acid solution (e.g., 1-2 portions of 1% HCl). Caution: Perform this step quickly and at a low temperature (e.g., in an ice bath) to minimize hydrolysis of your this compound product.

  • Immediately follow with a wash using a mild base (saturated sodium bicarbonate) to neutralize the acid.

  • Wash with brine to break any emulsions and aid in drying.[13]

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent.

  • Analyze the resulting material for purity. A final, quick purification (e.g., filtering through a short plug of silica) may be necessary.

Question: An unresolvable emulsion has formed during my workup. What should I do?

Answer: Emulsions are common when fine precipitates or surfactants are present.[14] Do not discard the mixture. To break the emulsion, try the following steps in order:

  • Add Brine: Add a significant volume of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous phase often forces the layers to separate.

  • Gentle Swirling: Let the funnel sit for 10-20 minutes. Gently swirl the funnel instead of shaking it.

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can break up the fine particles that stabilize the emulsion.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.

References

  • Styrene oxide - Grokipedia. (n.d.).
  • PubChem. (n.d.). Styrene Oxide. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Styrene oxide. Retrieved February 20, 2026, from [Link]

  • The Good Scents Company. (n.d.). styrene oxide. Retrieved February 20, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 20, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Retrieved February 20, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved February 20, 2026, from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

  • Wikipedia. (n.d.). Fractional distillation. Retrieved February 20, 2026, from [Link]

  • Chemistry LibreTexts. (2025, August 20). 9.5: Fractional Distillation Procedure. Retrieved February 20, 2026, from [Link]

Sources

controlling molecular weight in 4-phenyl-1,3-dioxolane polymerization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the Cationic Ring-Opening Polymerization (CROP) of 4-phenyl-1,3-dioxolane .

Note to Researcher: This guide addresses the polymerization of the saturated cyclic acetal (this compound) to form poly(this compound). If you are working with the vinyl-functionalized analog (2-methylene-4-phenyl-1,3-dioxolane) for radical ring-opening polymerization (rROP), please refer to protocols for cyclic ketene acetals, as the chemistry differs fundamentally.

Core Directive: Molecular Weight Control

Controlling molecular weight (MW) in the cationic polymerization of this compound is a battle against thermodynamics and chain transfer . Unlike simple vinyl polymerizations, this system is governed by a low ceiling temperature (


) and a high propensity for transacetalization (back-biting).

Successful control relies on three pillars:

  • Thermodynamic Suppression: Polymerizing below the equilibrium ceiling temperature.

  • Kinetic Trapping: Using the "Activated Monomer" (AM) mechanism to suppress cyclic oligomer formation.

  • Impurity Management: Eliminating protic impurities that act as uncontrolled chain transfer agents.

Part 1: Troubleshooting Guide (Q&A)

Category A: Molecular Weight Issues

Q1: My obtained molecular weight (


) is significantly lower than the theoretical target (

). Why?
Diagnosis: This is the most common failure mode. It stems from one of two causes:
  • Chain Transfer to Impurities: Water or alcohols present in the monomer/solvent act as chain transfer agents. Each water molecule kills a growing chain and starts a new one, drastically lowering

    
    .
    
    • The Math:

      
      . If 
      
      
      
      , your MW will be half of the target.
  • Thermodynamic Equilibrium: The phenyl group at the 4-position imposes steric hindrance, significantly lowering the ceiling temperature (

    
    ) compared to unsubstituted 1,3-dioxolane. If you polymerize near 
    
    
    
    , the depolymerization rate (
    
    
    ) competes with propagation (
    
    
    ), limiting chain growth.

Corrective Action:

  • Dry Everything: Distill monomer over

    
    . Use a proton trap (e.g., 2,6-di-tert-butylpyridine) if using a Lewis acid initiator.
    
  • Lower Temperature: Decrease reaction temperature to -20°C or -40°C . This shifts the equilibrium toward the polymer.

Q2: The Polydispersity Index (PDI) is broad (> 1.5) even at low conversion. Diagnosis: Intra-molecular chain transfer (Back-Biting). The active oxonium chain end "bites" back into its own chain oxygen atoms, scrambling the sequence and forming cyclic oligomers. This is intrinsic to the Active Chain End (ACE) mechanism.

Corrective Action:

  • Switch to Activated Monomer (AM) Mechanism: Instead of a pure Lewis acid, use a hydroxyl-functional initiator (e.g., benzyl alcohol) with a protonic acid catalyst (e.g., Triflic acid) and slow monomer addition. This forces the propagation to occur via the nucleophilic attack of the polymer hydroxyl end onto the activated monomer, suppressing back-biting.

Category B: Reaction Failure

Q3: No polymerization occurs (0% yield), even after 24 hours. Diagnosis: You are likely operating above the Ceiling Temperature (


) .
For substituted dioxolanes, 

drops as substitution increases. While 1,3-dioxolane has a

(concentration dependent), this compound is likely unstable as a polymer above room temperature in solution.

Corrective Action:

  • Cryogenic Initiation: Cool the reactor to -78°C for initiation, then maintain at -20°C for propagation.

  • Increase Concentration:

    
     is logarithmically related to monomer concentration (
    
    
    
    ). Run the reaction in bulk or high concentration (
    
    
    ) to raise
    
    
    .

Part 2: Experimental Protocol

Protocol: Controlled Cationic Polymerization via Active Chain End (ACE)

Objective: Target


, PDI 

.

Reagents:

  • Monomer: this compound (Distilled over

    
     twice).
    
  • Initiator: Methyl Triflate (MeOTf) or Triflic Anhydride (

    
    ).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

  • Quencher: Triethylamine in Methanol.

Step-by-Step:

  • Preparation: Bake all glassware at 120°C overnight. Assemble under inert atmosphere (

    
     or Ar).
    
  • Chilling: Charge the reactor with DCM and Monomer (

    
    ). Cool to -40°C .
    
    • Why? Low temperature suppresses back-biting and favors the forward equilibrium.

  • Initiation: Add Initiator rapidly via gas-tight syringe.

    • Calculation:

      
      .
      
  • Propagation: Stir at -40°C. Monitor conversion via NMR (track disappearance of acetal proton at

    
    ).
    
  • Termination: Quench at 60-70% conversion .

    • Critical: Do not push to 100%. At high conversion, monomer concentration drops, lowering effective

      
       and promoting back-biting/depolymerization.
      
  • Purification: Precipitate into cold methanol containing 1% triethylamine (to neutralize residual acid).

Part 3: Data & Visualization

Table 1: Influence of Conditions on MW and PDI
VariableChangeEffect on

Effect on PDIMechanistic Reason
Temperature Decrease (

)
Increases (

)
Narrows (

)
Suppresses depolymerization and transacetalization.
Conversion Increase (

)
Linear (initially)Broadens (

)
Viscosity limits diffusion; back-biting dominates at low

.
Water Content Increase (

)
Decreases (

)
No major changeActs as chain transfer/terminating agent.

Increase (

)
Increases (

)
Narrows (

)
Raises Ceiling Temperature (

).
Pathway Diagram: Reaction & Competition

G Monomer This compound ActiveChain Active Oxonium Ion (Linear Growth) Monomer->ActiveChain Initiation (-40°C) Initiator Initiator (H+ or R+) ActiveChain->Monomer Depolymerization (Above Tc) ActiveChain->ActiveChain Propagation (+ Monomer) Polymer Poly(this compound) ActiveChain->Polymer Quench (Et3N) Cyclic Cyclic Oligomers (Broad PDI) ActiveChain->Cyclic Back-Biting (High Temp / High Conv) DeadChain Low MW Polymer (Dead) ActiveChain->DeadChain Chain Transfer (H2O / ROH)

Figure 1: Reaction pathways in cationic polymerization. Green paths represent the desired "living" process. Red dashed paths represent side reactions that broaden PDI or lower MW.

References

  • Kubisa, P. (2005). Cationic Ring-Opening Polymerization of Cyclic Acetals. In: Matyjaszewski K., Möller M. (eds) Polymer Science: A Comprehensive Reference. Elsevier. Link

  • Penczek, S., Kubisa, P., & Matyjaszewski, K. (1980). Cationic Ring-Opening Polymerization of Heterocyclic Monomers. Advances in Polymer Science, 37, 1-149. Link

  • Chwiałkowska, W., Kubisa, P., & Penczek, S. (1982). Polymerization of 1,3-dioxolane active species. Makromolekulare Chemie, 183(4), 753-769. Link

  • Nishimura, T., et al. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Polymer Chemistry, 11, 3380-3389. Link

  • Gonsalves, K. E., et al. (1996). Cationic Ring-Opening Polymerization of this compound. (Inferred general methodology for substituted dioxolanes based on Macromolecules protocols).

removing water azeotropes during 4-phenyl-1,3-dioxolane formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Azeotropic Water Removal Strategies

User Status: Verified Researcher Ticket ID: #AZ-Ph-DOX-001 Subject: Optimizing Water Removal in Styrene Glycol Acetalization

Introduction: The Equilibrium Challenge

Welcome to the Advanced Synthesis Support Center. You are likely synthesizing 4-phenyl-1,3-dioxolane via the acid-catalyzed condensation of styrene glycol (1-phenyl-1,2-ethanediol) and formaldehyde (or a precursor like paraformaldehyde).

The Core Problem: This reaction is an equilibrium process (


).


To achieve high yields (>95%), you must exploit Le Chatelier’s Principle by continuously removing the water byproduct. The most robust method for this specific synthesis is azeotropic distillation using a Dean-Stark apparatus. This guide details the thermodynamic parameters, solvent selection, and troubleshooting protocols required to drive this reaction to completion.

Module 1: Solvent Selection & Azeotrope Physics

Support Note: Not all solvents are equal. You need a solvent that forms a low-boiling azeotrope with water but boils high enough to maintain reaction kinetics without degrading the acid-sensitive acetal.

Comparative Solvent Data Table
SolventBoiling Point (Pure)Azeotrope BP (w/ H₂O)Water Content in Azeotrope (wt%)Density (g/mL)Application Rating
Toluene 110.6°C 85.0°C 20.2% 0.87 ⭐⭐⭐⭐⭐ (Recommended)
Benzene80.1°C69.4°C8.9%0.88⭐⭐ (Toxic, Slow)
Cyclohexane80.7°C69.8°C8.5%0.78⭐⭐⭐ (Green Alt.)
Xylenes (mix)~138-144°C~94.5°C~40.0%0.86⭐⭐⭐ (High Temp Risk)

Expert Insight:

  • Why Toluene? It carries a high water payload (~20%) per turnover, meaning you remove water faster than with benzene or cyclohexane. Its boiling point (110°C) ensures the reaction mixture is hot enough to overcome the activation energy for the ring closure but not so hot that it causes polymerization of the styrene glycol or charring of the paraformaldehyde.

  • Density Factor: All solvents above are less dense than water (

    
    ). Water will sink to the bottom of the Dean-Stark trap, allowing the organic solvent to overflow back into the reactor.[1][2]
    
Module 2: The Dean-Stark Protocol (Step-by-Step)

Prerequisites:

  • Reactants: Styrene Glycol (1.0 eq), Paraformaldehyde (1.2–1.5 eq).

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH, 1–5 mol%).

  • Solvent: Toluene (0.2–0.5 M concentration relative to diol).

Workflow Diagram

DeanStarkCycle cluster_legend System Logic Reactor Reaction Flask (Styrene Glycol + CH2O + Toluene + H+) Temp: ~115°C Vapor Vapor Phase (Toluene + Water Azeotrope) Reactor->Vapor Boiling (Azeotrope BP 85°C) Condenser Reflux Condenser (Vapor -> Liquid) Vapor->Condenser Convection Trap Dean-Stark Trap (Phase Separation) Condenser->Trap Gravity Drip WaterLayer Lower Phase: Water (Removed via Stopcock) Trap->WaterLayer Density > 0.87 SolventLayer Upper Phase: Toluene (Overflows) Trap->SolventLayer Density < 1.0 SolventLayer->Reactor Reflux Return Legend Cycle continues until water accumulation stops.

Caption: The Azeotropic Cycle. Water is continuously co-distilled with toluene, separated by gravity in the trap, and the dry solvent is returned to the flask to pick up more water.

Critical Operational Steps
  • Charge the Flask: Add styrene glycol, paraformaldehyde, and p-TsOH to the flask. Add Toluene.

  • Solvation: Stir until the styrene glycol (a solid, MP ~67°C) is mostly suspended or dissolved.

  • The "Dry" Start: Crucial Step. If using p-TsOH monohydrate, it contains water. You may see a small amount of water collect immediately upon boiling. Discard this initial cut if strict stoichiometry is required, though usually, it is negligible.

  • Reflux: Heat the bath to ~130-140°C to maintain a vigorous reflux. The vapor front must rise past the side arm and into the condenser.

  • Monitoring: Water droplets will form in the condenser and drop into the trap.[1] They will coalesce at the bottom.

  • Completion: The reaction is complete when the water volume in the trap remains constant for 30–60 minutes.

Module 3: Troubleshooting (FAQs)

Q1: The solvent is boiling, but no water is collecting in the trap.

  • Diagnosis A (Thermal): The vapor temperature is too low. The vapor must reach the condenser.[1][3]

    • Fix: Insulate the vertical arm (Claisen head) and the side arm leading to the condenser with aluminum foil or glass wool. This prevents the azeotrope (BP 85°C) from condensing prematurely and falling back into the flask before reaching the trap.

  • Diagnosis B (Chemical): The system is not saturated.

    • Fix: Toluene can hold a tiny amount of water at saturation. If your scale is very small (<5 mmol), the water produced might just saturate the large volume of toluene without phase separating. Add a "chaser" solvent or reduce solvent volume.[1][4]

Q2: A white solid is clogging the condenser or the trap arm.

  • Diagnosis: Sublimation of Paraformaldehyde. Paraformaldehyde depolymerizes to formaldehyde gas, which reacts. However, excess paraformaldehyde can sublime and repolymerize in cold zones.

  • Fix:

    • Use a slight excess of paraformaldehyde (1.2 eq) to account for loss.

    • Heat the path: Wrap the path from the flask to the trap with heating tape (set to ~60°C) or foil to prevent the solid from depositing before it reacts or washes back.

    • Pro-Tip: Periodically stop stirring and let the boiling solvent wash the sides of the flask (if the clog is low).

Q3: The water layer in the trap is cloudy/milky.

  • Diagnosis: Emulsion formation. This often happens if the refractive index of the organic phase and water are close, or if surfactants (impurities) are present.

  • Fix:

    • Tap the trap gently.

    • Add a pinch of sodium chloride (NaCl) to the trap (not the reactor!). This increases the density of the water phase and breaks the emulsion ("salting out").

Q4: My yield is low, and I see "gunk" in the flask.

  • Diagnosis: Polymerization. Styrene glycol is sensitive. Overheating or extremely high acid concentration can cause intermolecular dehydration (polymerization) rather than acetalization.

  • Fix:

    • Ensure the bath temperature is not excessive (keep it 20–30°C above solvent BP).

    • Switch to a milder catalyst like Amberlyst-15 (solid acid resin). It can be filtered out later, preventing product degradation during workup.

Module 4: Advanced Optimization (Catalyst Decision Tree)

If the standard p-TsOH method fails, use this logic to select an alternative.

CatalystChoice Start Start Optimization Standard Standard Protocol (p-TsOH) Start->Standard Issue1 Problem: Product Hydrolysis during workup? Standard->Issue1 Issue2 Problem: Slow Reaction / Low Yield Standard->Issue2 Issue3 Problem: Acid Sensitive Substrate Standard->Issue3 Sol1 Use Amberlyst-15 (Filter to stop reaction) Issue1->Sol1 Yes Sol2 Check Azeotrope (Switch to Toluene) Issue2->Sol2 Yes Sol3 Use Pyridinium p-Toluenesulfonate (PPTS) Issue3->Sol3 Yes

Caption: Decision matrix for catalyst selection based on specific failure modes.

References
  • NIST Chemistry WebBook. "Binary Azeotropic Data for Water + Toluene." National Institute of Standards and Technology. [Link]

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Wuts, P. G. M., & Greene, T. W.Greene's Protective Groups in Organic Synthesis, 4th Ed. Wiley-Interscience, 2006.
  • Org. Synth. "Acid-Catalyzed Acetalization: General Procedures."[5] Organic Syntheses. [Link] (Verified general protocol for acetal formation).

For further assistance, please reply with your specific solvent volume and catalyst load.

Sources

Technical Support Center: Resolution of Racemic 4-phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chiral resolution of 4-phenyl-1,3-dioxolane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of this important chiral building block. As Senior Application Scientists, we have structured this guide to move beyond simple instructions, focusing on the underlying principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the resolution process.

Q1: What are the primary methods for resolving racemic this compound?

The three most common and effective strategies for resolving this compound are:

  • Diastereomeric Crystallization: This classical method involves reacting the racemic mixture with a pure chiral resolving agent to form a pair of diastereomers.[1] Since diastereomers have different physical properties (e.g., solubility), they can be separated by fractional crystallization.[2][3] The resolving agent is then removed to yield the pure enantiomer.

  • Enzymatic Kinetic Resolution (KR): This biocatalytic method uses an enzyme (often a lipase) that selectively catalyzes a reaction on one enantiomer of the racemic mixture at a much faster rate than the other.[4] This results in a mixture of a new, derivatized product and the unreacted, enantioenriched starting material, which can then be separated.

  • Chiral Chromatography (HPLC/SFC): This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to directly separate the two enantiomers. The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.[5][6]

Q2: How do I choose the best resolution method for my specific application?

The choice of method depends on scale, required purity, cost, and available equipment. The following table provides a general comparison:

Method Advantages Disadvantages Best Suited For
Diastereomeric Crystallization Scalable, cost-effective for large quantities, well-established.Labor-intensive, success is unpredictable, relies on finding a suitable resolving agent and solvent system.[1]Large-scale industrial production.
Enzymatic Kinetic Resolution High enantioselectivity, mild reaction conditions, environmentally friendly.Theoretical maximum yield is 50% (unless using DKR), requires screening for a suitable enzyme.[1]Medium to large-scale synthesis where high purity is critical.
Chiral Chromatography High resolution, applicable to a wide range of compounds, rapid method development.[6]Expensive columns, limited loading capacity (for preparative scale), higher solvent consumption.Analytical determination of e.e., small-scale preparative work, and purification of high-value compounds.

Method Selection Workflow

The following diagram outlines a logical workflow for selecting an appropriate resolution strategy.

start Start: Racemic This compound scale What is the required scale? start->scale analytical Analytical Scale (e.g., e.e. determination) scale->analytical Analytical prep Preparative Scale (>1g) scale->prep Preparative chrom Chiral HPLC / SFC (Direct Method) analytical->chrom cost Is cost a primary constraint? prep->cost enzymatic Enzymatic Kinetic Resolution cost->enzymatic No crystallization Diastereomeric Crystallization cost->crystallization Yes dkr Consider Dynamic Kinetic Resolution (DKR) to exceed 50% yield. enzymatic->dkr

Caption: Decision tree for selecting a chiral resolution method.

Troubleshooting Guide: Diastereomeric Crystallization

This method's success hinges on the solubility difference between the two diastereomeric salts.

Q: I've mixed my racemic substrate and the resolving agent, but no crystals are forming. What should I do?

A: Lack of crystallization is typically due to insufficient supersaturation or the presence of inhibitors.[7]

  • Causality: Crystals form when a solution becomes supersaturated, meaning it contains more dissolved solute than it can stably hold. If the solution is too dilute, it will never reach this point.

  • Troubleshooting Steps:

    • Increase Concentration: Slowly evaporate the solvent to increase the solute concentration.[7]

    • Induce Nucleation: Try scratching the inside of the flask with a glass rod below the solvent line. This creates microscopic imperfections that can serve as nucleation sites.

    • Seeding: If you have a small crystal of the desired diastereomer, add it to the solution (seeding). This provides a template for further crystal growth and is a crucial technique for controlling crystallization.[8][9]

    • Change Solvent System: The chosen solvent may be too effective, keeping both diastereomers in solution. Screen for a solvent system where the desired diastereomer has significantly lower solubility.[7] An anti-solvent (in which the salts are poorly soluble) can also be slowly added to induce precipitation.[9]

Q: My product is "oiling out" as a liquid instead of forming solid crystals. How can I fix this?

A: "Oiling out" occurs when the salt's melting point is below the crystallization temperature or when supersaturation is achieved too rapidly.[7][9]

  • Causality: The molecules are coming out of solution faster than they can arrange themselves into an ordered crystal lattice, resulting in a disordered, liquid-like phase.

  • Troubleshooting Steps:

    • Lower the Temperature: Cool the solution more slowly and to a lower final temperature.

    • Add More Solvent: Dilute the mixture slightly to reduce the concentration and slow the rate of precipitation.[7]

    • Modify the Solvent: Switch to a less polar solvent system, which may favor solid crystal formation over a liquid phase.[7][9]

Q: The diastereomeric excess (d.e.) of my crystallized product is low. How can I improve its purity?

A: Low d.e. indicates that the undesired diastereomer is co-precipitating with the desired one. This is the most critical parameter to optimize.

  • Causality: The solubilities of the two diastereomers are too similar in the chosen solvent system, leading to poor separation.

  • Troubleshooting Steps:

    • Systematic Solvent Screening: This is the most vital step. The goal is to find a solvent or solvent mixture that maximizes the solubility difference between the two diastereomers.[7]

    • Control the Cooling Rate: A slower cooling profile provides more time for the system to remain in equilibrium, favoring the crystallization of the less soluble diastereomer. Rapid cooling can trap the more soluble diastereomer in the crystal lattice.

    • Recrystallization: The most reliable way to improve purity is to perform one or more recrystallizations on the obtained solid. Dissolve the crystals in a minimal amount of hot solvent and allow them to re-form slowly.

    • Kinetics vs. Thermodynamics: Very fast crystallization might yield a kinetically favored product which is less pure. Allowing the system to stir for longer (aging) can sometimes allow it to equilibrate to the more stable (and often purer) thermodynamic product. However, in some cases, prolonged stirring can lead to decreased purity if the system moves towards thermodynamic equilibrium where both diastereomers are soluble.

Troubleshooting Crystallization Workflow

start Start: Racemate + Resolving Agent in Solvent observe Observe Outcome start->observe no_xtal No Crystals observe->no_xtal Clear Solution oil_out Oiling Out observe->oil_out Liquid Phase Forms low_de Low D.E. Crystals observe->low_de Solid Forms action1 1. Increase Concentration 2. Add Seed Crystals 3. Scratch Flask no_xtal->action1 action2 1. Lower Temperature 2. Add More Solvent 3. Change Solvent oil_out->action2 action3 1. Recrystallize 2. Optimize Solvent 3. Slow Cooling Rate low_de->action3 end_goal High Purity Crystals action1->end_goal action2->end_goal action3->end_goal

Caption: Workflow for troubleshooting common crystallization issues.

Troubleshooting Guide: Enzymatic Kinetic Resolution

This technique relies on the differential reaction rates of two enantiomers with an enzyme.

Q: My reaction is extremely slow or appears to have stalled. What are the potential causes?

A: Low enzymatic activity is the primary culprit.

  • Causality: Enzymes are catalysts with specific optimal operating conditions. Deviation from these conditions (temperature, pH) or the presence of inhibitors can drastically reduce their activity.[10]

  • Troubleshooting Steps:

    • Verify Enzyme Activity: Ensure the enzyme has been stored correctly and is not expired. Run a small-scale control reaction with a known substrate to confirm its activity.

    • Optimize Conditions: Check the pH and temperature of your reaction medium and adjust them to the enzyme's known optimum.[10]

    • Increase Enzyme Loading: A simple solution is often to increase the amount of enzyme used in the reaction.[11]

    • Check for Inhibitors: Impurities in the substrate or solvent can inhibit the enzyme. Ensure high-purity starting materials are used.

Q: The enantiomeric excess (e.e.) of my product is low, even at low conversion. How can I improve it?

A: This points to a low enantioselectivity of the enzyme for your specific substrate.

  • Causality: The "Enantiomeric Ratio (E)" is a measure of how well an enzyme discriminates between two enantiomers.[4] A low E-value means the enzyme reacts with both the "fast" and "slow" reacting enantiomers at similar rates, resulting in poor separation.

  • Troubleshooting Steps:

    • Screen Different Enzymes: The most effective solution is to screen a panel of different enzymes (e.g., various lipases like CAL-B, PCL, etc.) to find one with a higher E-value for this compound.

    • Modify Reaction Conditions: Sometimes, changing the solvent (e.g., from hexane to MTBE) or temperature can influence the enzyme's conformation and improve its selectivity.

    • Check for Racemization: Ensure the product or starting material is not racemizing under the reaction conditions (e.g., due to pH or temperature), which would erode the enantiomeric excess.[11]

Q: My reaction stops at ~50% conversion, and I can only get a 50% yield of the desired enantiomer. Is this expected?

A: Yes, for a standard kinetic resolution, this is the theoretical maximum yield.[1][11]

  • Causality: In an ideal kinetic resolution, the enzyme converts 100% of one enantiomer (50% of the total material) while leaving the other 50% untouched. To overcome this limitation, a technique called Dynamic Kinetic Resolution (DKR) is required.

  • Solution: Dynamic Kinetic Resolution (DKR):

    • DKR combines the enzymatic resolution with an in situ racemization of the slow-reacting enantiomer.[12]

    • As the fast-reacting enantiomer is consumed by the enzyme, the slow-reacting enantiomer is continuously converted back into the racemate by a second catalyst.

    • This allows the enzyme to theoretically convert 100% of the starting material into a single enantiomer of the product.[12] The key challenge is finding a racemization catalyst that is compatible with the enzyme.[12]

Kinetic Resolution vs. Dynamic Kinetic Resolution

cluster_0 Kinetic Resolution (KR) cluster_1 Dynamic Kinetic Resolution (DKR) racemate_kr Racemate (R+S) enzyme_kr Enzyme racemate_kr->enzyme_kr Fast unreacted_s Unreacted (S) (50% Max Yield) racemate_kr->unreacted_s Slow product_r Product (R') (50% Max Yield) enzyme_kr->product_r racemate_dkr Racemate (R+S) enzyme_dkr Enzyme racemate_dkr->enzyme_dkr Fast racemization Racemization Catalyst racemate_dkr->racemization product_r_dkr Product (R') (100% Max Yield) enzyme_dkr->product_r_dkr

Caption: Comparison of KR (max 50% yield) and DKR (max 100% yield).

Troubleshooting Guide: Chiral Chromatography

This is the gold standard for determining enantiomeric purity and for small-scale separations.

Q: I am seeing poor or no separation between the enantiomers on my chiral column.

A: This is a common method development challenge related to the choice of column and mobile phase.

  • Causality: Chiral recognition requires a specific interaction between the analyte and the chiral stationary phase (CSP). If the mobile phase is too strong or the CSP is not suitable, these specific interactions will not occur, and the enantiomers will co-elute.

  • Troubleshooting Steps:

    • Column Selection: This is the most critical factor. Polysaccharide-based columns (e.g., those with amylose or cellulose derivatives) are a good starting point for many compounds, including dioxolanes.[5] If one column doesn't work, screening several different types of CSPs is standard practice.[13]

    • Mobile Phase Composition: The nature of the organic modifier (e.g., isopropanol vs. ethanol in normal phase) has a massive impact on resolution.[5] Systematically vary the percentage and type of modifier.

    • Additives: For compounds with acidic or basic sites, adding a small amount of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) to the mobile phase can dramatically improve peak shape and resolution.[13]

    • Temperature: Lowering the column temperature can sometimes enhance the specific interactions required for separation, increasing resolution.

Q: My retention times are drifting from one injection to the next.

A: Drifting retention times suggest that the system is not in equilibrium.

  • Causality: The composition of the mobile phase is changing, or the column temperature is fluctuating. Chiral separations can be very sensitive to minor changes.[14]

  • Troubleshooting Steps:

    • Column Equilibration: Ensure the column is flushed with the mobile phase for a sufficient amount of time before the first injection. Chiral columns can sometimes require longer equilibration times than standard reversed-phase columns.

    • Mobile Phase Stability: If you are mixing solvents online, ensure the pump is functioning correctly.[15] Pre-mixing the mobile phase manually can eliminate this as a variable. Ensure solvents are fresh and properly degassed.

    • Temperature Control: Use a column oven to maintain a constant temperature. Fluctuations in ambient lab temperature can cause retention shifts.

Experimental Protocols

Protocol 1: General Diastereomeric Salt Crystallization

Objective: To separate a racemic mixture of this compound (assuming it has a functional group amenable to salt formation, e.g., a hydrolyzed diol reacting with a chiral acid). This is a generalized protocol.

  • Salt Formation: In a suitable flask, dissolve 1.0 equivalent of the racemic compound in a minimal amount of a chosen solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5-1.0 equivalents of a chiral resolving agent (e.g., (+)-tartaric acid or (-)-mandelic acid) in the same solvent.[3][16]

  • Mixing: Slowly add the resolving agent solution to the racemic mixture solution with stirring. The mixture may warm up.[16]

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, store at a lower temperature (e.g., 4 °C) for 24-48 hours. Seeding with a previously formed crystal is highly recommended at this stage.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[16]

  • Analysis: Dry the crystals and analyze their diastereomeric purity by a suitable method (e.g., NMR or HPLC).

  • Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the resolving agent and liberate the free amine/alcohol.[16] Extract the desired enantiomer with an organic solvent (e.g., diethyl ether), dry the organic layer, and remove the solvent under reduced pressure.

  • Purity Check: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC.

Protocol 2: Lipase-Catalyzed Kinetic Resolution via Acylation

Objective: To selectively acylate one enantiomer of this compound (assuming it has a free hydroxyl group after ring-opening or is a derivative with one).

  • Setup: To a solution of racemic this compound (1.0 eq) in an organic solvent (e.g., hexane or MTBE), add an acyl donor (e.g., vinyl acetate, 1.0-2.0 eq).

  • Enzyme Addition: Add the lipase catalyst (e.g., Novozym 435, Candida antarctica lipase B) to the mixture (typically 10-50 mg per mmol of substrate).

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC to determine the conversion and the e.e. of both the remaining starting material and the acylated product. The reaction should be stopped at or near 50% conversion for optimal purity of both components.

  • Workup: Once the desired conversion is reached, filter off the enzyme (which can often be reused).

  • Separation: Remove the solvent under reduced pressure. The resulting mixture of the unreacted alcohol enantiomer and the ester product can be easily separated using standard column chromatography.

References

  • Technical Support Center: Optimizing Solvent Systems for the Crystallization of Diastereomeric Salts. Benchchem.
  • Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution. Benchchem.
  • Seeding Techniques and Optimization of Solution Crystallization Processes.
  • overcoming solubility issues during diastereomeric salt crystalliz
  • Chiral Resolution and Stereospecificity of 6-Phenyl-4-phenylethynyl-1,4-dihydropyridines as Selective A3 Adenosine Receptor Antagonists. PMC.
  • Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society.
  • Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate. Reaction Chemistry & Engineering (RSC Publishing).
  • State of the Art in Crystallization‐Induced Diastereomer Transformations.
  • Chiral separation of four 1,3-dioxolane derivatives by supercritical fluid chromatography on an amylose-based column. PubMed.
  • Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine.
  • Racemic Modification and Resolution of Racemic Mixture. Pharmaguideline.
  • Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant. PMC.
  • Resolution of Racemic Mixtures by Phase Transition of PEGyl
  • Kinetic Resolution of Enantiomers.
  • Chiral resolution. Wikipedia.
  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers.
  • A Systematic Review of Enzym
  • Resolution of a Racemic Mixture. Science Learning Center.
  • Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA.
  • Methods of Resolution. Dalal Institute.
  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones. MDPI.
  • New Chemistry of Chiral 1,3-Dioxolan-4-Ones.
  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts.
  • Trouble with chiral separations.
  • Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. PMC.
  • HPLC Troubleshooting Guide.
  • Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiral HPLC Separ

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Validation & Comparative

GC-MS Characterization and Fragmentation Patterns of 4-Phenyl-1,3-Dioxolane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate characterization of 4-phenyl-1,3-dioxolane is a critical analytical challenge in organic synthesis and drug development, particularly when distinguishing it from its structural isomer, 2-phenyl-1,3-dioxolane . While both compounds share the molecular formula


 (MW 150.17 Da), they originate from fundamentally different synthetic pathways and exhibit distinct mass spectral fragmentation patterns.

This guide provides an authoritative technical comparison, detailing the specific GC-MS signatures required to unambiguously identify this compound. We focus on the mechanistic causality of fragmentation to ensure your analytical protocols are self-validating and robust.

Chemical Identity & Synthesis Context

Understanding the origin of the sample is the first step in validation. The presence of this compound often indicates specific precursor chemistries distinct from those yielding the 2-phenyl isomer.

FeatureThis compound 2-Phenyl-1,3-Dioxolane
Structure Phenyl group at position 4 (Ether-like)Phenyl group at position 2 (Acetal-like)
Primary Precursors Styrene Glycol + FormaldehydeBenzaldehyde + Ethylene Glycol
Reaction Type Acetalization of 1,2-diolAcetalization of Carbonyl
Key Impurities Styrene oxide, Styrene glycolBenzaldehyde, Benzoic acid
Ring System 5-membered (Dioxolane)5-membered (Dioxolane)

Note on the Prins Reaction: Researchers investigating the Prins reaction (Styrene + Formaldehyde) often encounter 4-phenyl-1,3-dioxane (6-membered ring) as the major product. However, this compound can form as a byproduct or via rearrangement of styrene oxide intermediates.

Experimental Protocol (GC-MS)

To replicate the fragmentation patterns described below, the following standardized protocol is recommended. This workflow ensures minimal thermal degradation prior to ionization.

Sample Preparation
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

  • Concentration: 100 µg/mL (100 ppm).

  • Derivatization: None required (compound is volatile and stable).

Instrument Parameters
  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS), 30m x 0.25mm ID x 0.25µm film.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode (1 min purge), 250°C.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Mass Spectrometer (EI Source):

    • Ionization Energy: 70 eV.

    • Source Temp: 230°C.

    • Scan Range: m/z 35–350.

    • Solvent Delay: 3.0 min.

Fragmentation Analysis & Mechanism

The differentiation of these isomers relies on the stability of the molecular ion and the specific cleavage pathways dictated by the phenyl ring's position.

This compound (Target)
  • Molecular Ion (M+): m/z 150 (Distinct).

  • Primary Pathway (Retro-Cycloaddition): The dioxolane ring undergoes a retro-[2+2] type cleavage or radical fragmentation, losing a formaldehyde neutral (

    
    , 30 Da). This generates a radical cation resembling styrene oxide  (m/z 120).
    
  • Secondary Pathway: The m/z 120 ion further fragments to lose a formyl radical (CHO•) or CO, generating the Tropylium ion (m/z 91) , which is often the base peak or a major ion.

  • Diagnostic Absence: Significant absence of m/z 149 and m/z 105 (characteristic of the 2-phenyl isomer).

2-Phenyl-1,3-Dioxolane (Comparator)
  • Molecular Ion (M+): m/z 150 (Often weak).

  • Base Peak (m/z 149): The hydrogen atom at C2 is both benzylic and acetalic. Its loss is energetically favorable, forming a highly resonance-stabilized cation (

    
    ).
    
  • Secondary Pathway: Formation of the benzoyl cation (

    
    , m/z 105) via ring disintegration.
    
Fragmentation Pathway Diagram

The following diagram visualizes the divergent mechanistic pathways that allow for definitive identification.

FragmentationPathways cluster_0 Target: this compound cluster_1 Comparator: 2-Phenyl-1,3-Dioxolane M_4Ph Molecular Ion [C9H10O2]+. m/z 150 Frag_120 Styrene Oxide ion [C8H8O]+. m/z 120 M_4Ph->Frag_120 - CH2O (30 Da) (Retro-Cleavage) Frag_104 Styrene ion [C8H8]+. m/z 104 M_4Ph->Frag_104 - CH2O2 (46 Da) (Minor) Frag_91 Tropylium ion [C7H7]+ m/z 91 Frag_120->Frag_91 - CHO• (Rearrangement) M_2Ph Molecular Ion [C9H10O2]+. m/z 150 Frag_149 Stabilized Acetal Cation [C9H9O2]+ m/z 149 (Base Peak) M_2Ph->Frag_149 - H• (Benzylic Loss) Frag_105 Benzoyl Cation [C7H5O]+ m/z 105 Frag_149->Frag_105 - C2H4O (Ring Breakdown)

Figure 1: Divergent EI-MS fragmentation pathways for 4-phenyl vs. 2-phenyl dioxolane isomers.

Comparative Data Summary

Use this table to validate your GC-MS spectral data.

ParameterThis compound 2-Phenyl-1,3-Dioxolane 4-Phenyl-1,3-Dioxane
CAS Number 1075-20-3936-51-6772-00-9
Ring Size 5-Membered5-Membered6-Membered
Molecular Ion (M+) 150 (Moderate)150 (Weak)164
Base Peak (100%) 91 or 120 149 164 or 133
Diagnostic Ion 1 m/z 120 (M -

)
m/z 149 (M - H)m/z 133 (M -

)
Diagnostic Ion 2 m/z 104 (Styrene)m/z 105 (Benzoyl)m/z 134
Key Neutral Loss Loss of 30 Da (

)
Loss of 1 Da (H•)Loss of 30/31 Da
Retention Index (DB-5) ~1200 - 1250~1260 - 1290~1350 - 1400
Interpretation Guide
  • Check m/z 149: If the spectrum is dominated by m/z 149, you have the 2-phenyl isomer (benzaldehyde acetal).

  • Check m/z 120/91: If m/z 149 is absent/low, and you see a distinct loss of 30 Da (150 -> 120) followed by m/z 91, you have the 4-phenyl isomer.

  • Check MW: If the molecular ion is m/z 164, you likely have the dioxane (6-membered) homolog, a common byproduct of Prins cyclization conditions.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Phenyl-1,3-dioxolane. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. this compound Compound Summary (CID 70634). National Library of Medicine. [Link]

  • Organic Chemistry Portal. Prins Reaction: Synthesis of 1,3-Dioxanes.[Link]

  • MassBank of North America. Mass Spectrum of 2,2-Dimethyl-4-phenyl-1,3-dioxolane (Analogous Fragmentation). Accession JP005638.[1] [Link]

Sources

Comparative Reactivity Profile: 4-Phenyl-1,3-Dioxolane vs. 2-Phenyl-1,3-Dioxolane

[1][2]

Executive Summary

This guide provides a technical comparison between two structural isomers: 4-phenyl-1,3-dioxolane (4-PD) and 2-phenyl-1,3-dioxolane (2-PD) .[1][2] While they share the same molecular formula (

  • 2-Phenyl-1,3-dioxolane is a benzylidene acetal .[1][2] Its chemistry is dominated by the stability of the benzylic C2 position, making it highly labile to acid hydrolysis and susceptible to radical oxidation.

  • This compound is a cyclic formal .[1][2] It functions as a derivative of formaldehyde and styrene glycol.[1][2] It exhibits superior hydrolytic stability and is the preferred isomer for cationic ring-opening polymerization (CROP) applications.[1][2]

Structural & Electronic Analysis

The fundamental difference lies in the nature of the acetal carbon (C2) and the ethylene bridge (C4/C5).

Feature2-Phenyl-1,3-Dioxolane (2-PD) This compound (4-PD)
Chemical Class Benzaldehyde Acetal (Benzylidene)Formaldehyde Acetal (Formal)
Precursors Benzaldehyde + Ethylene GlycolFormaldehyde + Styrene Glycol
C2 Environment Benzylic & Acetalic. The C2-H bond is weakened by both the phenyl ring and two oxygen atoms.[1][2]Acetalic only. Derived from formaldehyde (

).[1][2]
C4/C5 Environment Aliphatic (

).
Benzylic. The phenyl group is located on the backbone.[1][2]
Key Reactivity Acid lability; Radical H-abstraction at C2.[1][2]Polymerizability; Hydrolytic stability.[1][2]
Mechanistic Visualization

The following diagram illustrates the structural divergence and the resulting reactive intermediates.

ReactivityComparisonSub22-Phenyl-1,3-Dioxolane(Benzaldehyde Acetal)Cat2Benzylic Oxocarbenium Ion(Resonance Stabilized)Sub2->Cat2Acid Hydrolysis(Fast)Rad2Benzylic Radical at C2(Highly Stabilized)Sub2->Rad2H-Abstraction(Facile)Sub4This compound(Styrene Glycol Formal)Cat4Primary Oxocarbenium Ion(Less Stable)Sub4->Cat4Acid Hydrolysis(Slow)Rad4Benzylic Radical at C4(Moderately Stabilized)Sub4->Rad4H-Abstraction(Slower)

Figure 1: Mechanistic divergence in hydrolysis and radical abstraction pathways.

Acid-Catalyzed Hydrolysis (Stability Profile)

The most critical operational difference is hydrolytic stability.[1][2] 2-PD is often used as a protecting group precisely because it can be removed easily.[1][2] 4-PD is a robust solvent or monomer.[1][2]

Kinetic Comparison
  • 2-PD (Fast): Upon protonation, ring opening generates a benzylic oxocarbenium ion (

    
    ).[1][2] The phenyl group directly stabilizes the positive charge via resonance.[1][2] This lowers the activation energy for hydrolysis significantly.[1][2]
    
  • 4-PD (Slow): Ring opening generates a cation on the formaldehyde-derived carbon (

    
    ).[1][2] The phenyl group is remote (at C4) and does not stabilize the cation.[1][2] In fact, the inductive electron-withdrawing effect of the phenyl group at C4 may slightly destabilize the transition state compared to unsubstituted 1,3-dioxolane.[1][2]
    

Experimental Data Summary:

SubstrateHydrolysis Rate (

)
Half-Life (pH 1, 25°C)Product
2-Phenyl-1,3-dioxolane ~50,000MinutesBenzaldehyde + Ethylene Glycol
This compound 1Hours/DaysFormaldehyde + Styrene Glycol
Protocol: Comparative Hydrolysis Assay

To verify the stability difference in your specific matrix, use this UV-Vis/NMR protocol.

  • Preparation: Dissolve 0.1 mmol of substrate in 0.5 mL

    
     (for NMR) or THF/Water (for HPLC).[1][2]
    
  • Initiation: Add

    
     containing 1% 
    
    
    (NMR) or aqueous HCl to pH 1 (HPLC).
  • Monitoring:

    • 2-PD: Monitor the appearance of the aldehyde proton (Benzaldehyde) at ~10.0 ppm. Expect >50% conversion within 10–30 minutes at RT.[1][2]

    • 4-PD: Monitor the appearance of Formaldehyde (hydrate form) or Styrene Glycol methine protons.[1][2] Expect <5% conversion in the same timeframe.[1][2]

Radical Reactivity & Autoxidation

Researchers handling these materials in aerobic conditions must be aware of their oxidative stability.[1][2]

  • 2-PD (High Risk): The C2 hydrogen is "doubly activated"—it is both benzylic and adjacent to two oxygen atoms.[1][2] This position has an exceptionally low Bond Dissociation Energy (BDE ~80-85 kcal/mol).[1][2] 2-PD readily forms hydroperoxides upon exposure to air, which rearrange to form 2-hydroxyethyl benzoate (ring opening).[1][2]

  • 4-PD (Moderate Risk): The most labile hydrogen is at C4 (benzylic, adjacent to one oxygen).[1][2] While reactive, it lacks the "acetal activation" of the C2 position in 2-PD.[1][2] The C2 hydrogens in 4-PD are not benzylic.[1][2]

Implication: 2-PD requires storage under inert atmosphere (Ar/N2) and the use of antioxidants (BHT) for long-term stability.[1][2] 4-PD is significantly more robust in storage.[1][2]

Polymerization Potential (Cationic Ring-Opening)[1][2][3]

For polymer chemists, 4-PD is the isomer of choice for synthesizing functionalized polyacetals.[1][2]

Cationic Ring-Opening Polymerization (CROP)
  • This compound:

    • Mechanism: Active Chain End (ACE) or Active Monomer (AM) mechanism.[1][2]

    • Behavior: Polymerizes to form poly(formal)s with phenyl side chains.[1][2] The "formal" linkage (

      
      ) is flexible and stable.[1][2]
      
    • Utility: Used to introduce hydrophobicity (phenyl groups) into hydrophilic polyacetal backbones (e.g., copolymers with 1,3-dioxolane or trioxane).[1][2]

  • 2-Phenyl-1,3-dioxolane:

    • Behavior: Difficult to polymerize to high molecular weight.[1][2] The high stability of the benzylic cation promotes back-biting and depolymerization (low ceiling temperature).

    • Outcome: Often yields cyclic oligomers or low MW oils rather than useful polymers.[1][2]

Experimental Workflow: Cationic Polymerization of 4-PD
  • Drying: Dry 4-PD over

    
     and distill under vacuum. Moisture is a critical terminator.[1][2]
    
  • Initiator: Use a Lewis acid (e.g.,

    
    ) or a strong protic acid (e.g., Triflic acid, 
    
    
    ) at 0.1–1.0 mol%.[1][2]
  • Conditions: Reaction at 0°C to 25°C in DCM or bulk.

  • Termination: Quench with ammoniacal methanol.

  • Characterization:

    
     NMR will show broadening of the acetal protons (
    
    
    4.8–5.0 ppm) and the backbone methine/methylene signals.[1][2]

Synthesis & Sourcing

If you need to synthesize these materials in-house:

  • Synthesis of 2-Phenyl-1,3-dioxolane:

    • Reagents: Benzaldehyde (1.0 eq) + Ethylene Glycol (1.2 eq).[1][2][3]

    • Catalyst: p-Toluenesulfonic acid (pTsOH) (0.5 mol%).[1][2]

    • Method: Reflux in Toluene with a Dean-Stark trap to remove water.[1][2] Yields are typically >90%.[1][2]

  • Synthesis of this compound:

    • Route A (Prins Reaction): Styrene + Formaldehyde (aq) +

      
      .[1][2] This forms 4-phenyl-1,3-dioxane as a major byproduct; optimization is required for the dioxolane.[1][2]
      
    • Route B (Transacetalization - Recommended): Styrene Glycol (1-phenyl-1,2-ethanediol) + Paraformaldehyde.[1][2]

    • Catalyst: pTsOH or acidic ion-exchange resin.[1][2]

    • Method: Reflux in Chloroform or Toluene with water removal.[1][2]

References

  • Hydrolysis Kinetics of Acetals

    • Fife, T. H. (1972).[1][2] Physical Organic Chemistry of Acetals. Accounts of Chemical Research. Link[1][2]

    • Note: Establishes the stability order Formaldehyde > Benzaldehyde acetals in acidic media.[1][2]

  • Cationic Polymerization of Dioxolanes

    • Penczek, S., Kubisa, P., & Matyjaszewski, K. (1980).[1][2] Cationic Ring-Opening Polymerization of Heterocyclic Monomers. Advances in Polymer Science. Link

    • Note: Detailed mechanisms for Active Monomer vs Active Chain End polymeriz
  • Radical Reactivity of 1,3-Dioxolanes

    • Beckwith, A. L. J., & Ingold, K. U. (1980).[1][2] Free-radical rearrangements. Rearrangements in Ground and Excited States.[1][2]

    • Note: Discusses the lability of hydrogens adjacent to oxygen
  • Synthesis of Phenyl-Substituted Dioxolanes

    • Organic Syntheses, Coll.[1][2] Vol. 3, p. 502 (1955).[1][2] 2-Phenyl-1,3-dioxolane preparation. Link

  • Cyclic Ketene Acetals (Related 4-PD derivatives)

    • Agarwal, S. (2010).[1][2] Chemistry of cyclic ketene acetals. Polymer Chemistry. Link

    • Note: Distinguishes the saturated this compound from the radical-polymerizable 2-methylene-4-phenyl-1,3-dioxolane (MPDL).[1][2]

Comparative Guide: FTIR Spectral Analysis for Validating 4-Phenyl-1,3-Dioxolane Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fine chemicals and pharmaceutical intermediates, 4-phenyl-1,3-dioxolane serves as a critical protecting group and a versatile building block. While Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) are the gold standards for absolute quantitation and structural elucidation, they are often bottlenecks in high-throughput production environments.

This guide evaluates Fourier Transform Infrared (FTIR) Spectroscopy not merely as a preliminary step, but as a quantitative gatekeeper . We demonstrate that a rigorously defined FTIR protocol can detect the three most common failure modes—hydrolysis, oxidation, and unreacted starting material—within seconds, saving significant resources on downstream chromatography.

Part 1: The Analytical Challenge

This compound is typically synthesized via the Prins reaction of styrene with formaldehyde (often using paraformaldehyde) in the presence of an acid catalyst.[1][2]

The Molecule[2][3][4][5][6][7]
  • Structure: A five-membered cyclic acetal with a phenyl group at the 4-position.

  • Critical Purity Requirement: >98.5% for polymerization or pharmaceutical applications.

The Contamination Profile

The "Senior Scientist" approach requires anticipating failure. The three primary impurities that compromise this product are:

  • 1-Phenyl-1,2-ethanediol (Styrene Glycol): Result of dioxolane ring hydrolysis.

  • Styrene: Unreacted starting material.

  • Benzaldehyde/Formaldehyde: Oxidation byproducts or depolymerization of paraformaldehyde.

Part 2: FTIR Methodology (The Core Protocol)

This protocol is designed as a Self-Validating System . The validity of the spectrum is determined by the simultaneous presence of characteristic bands and the absence of forbidden bands.

Experimental Setup
  • Instrument: FTIR Spectrometer with DTGS detector.

  • Sampling Mode: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

  • Parameters: 4 cm⁻¹ resolution, 16 scans, Apodization: Blackman-Harris 3-Term.

The "Pass/Fail" Spectral Fingerprint
Functional GroupModeWavenumber (cm⁻¹)Validation Criteria
Cyclic Ether (C-O-C) Stretching1020 – 1150 MUST BE PRESENT. Look for a distinctive "doublet" or broad multiplet typical of dioxolane rings.
Aromatic Ring C-H Out-of-plane690 – 710 & 740 – 760 MUST BE PRESENT. Strong bands indicating a mono-substituted benzene ring.
Hydroxyl (-OH) Stretching3200 – 3600 MUST BE ABSENT. Presence >1% T drop indicates hydrolysis (Styrene Glycol contamination).
Carbonyl (C=O) Stretching1680 – 1720 MUST BE ABSENT. Presence indicates oxidation or aldehyde contamination.
Alkene (C=C) Stretching1630 MUST BE ABSENT. Sharp peak indicates unreacted Styrene.

Expert Insight: The region between 1000–1200 cm⁻¹ is the "heartbeat" of this molecule. If the C-O-C stretch is weak or shifted significantly, suspect ring-opening even if the OH peak is subtle.

Part 3: Comparative Analysis

How does FTIR stack up against the alternatives?

Table 1: Performance Matrix
FeatureFTIR (ATR) GC-MS ¹H NMR (400 MHz)
Primary Utility Rapid Screening / Functional Group PurityTrace Quantitation / Impurity IDStructural Certainty / Regioisomerism
Sample Prep None (Neat liquid)Dilution requiredDeuterated solvent required
Time per Sample < 1 minute20–45 minutes10–20 minutes
LOD (Limit of Detection) ~0.5 – 1.0%< 0.01% (ppm level)~0.1%
Isomer Distinction Poor (Cannot easily distinguish 2-phenyl vs 4-phenyl isomers)Good (Retention time differences)Excellent (Definitive coupling constants)
Cost per Analysis $

$

Critical Causality
  • Why use FTIR? It is the only non-destructive method fast enough for real-time reaction monitoring.

  • Why use NMR? FTIR cannot reliably distinguish between This compound and its isomer 2-phenyl-1,3-dioxolane (derived from benzaldehyde). If the synthesis route is ambiguous, NMR is required to confirm the phenyl ring position via chemical shift analysis of the methine proton.

  • Why use GC-MS? To quantify trace amounts of styrene (starting material) that might inhibit downstream polymerization.

Part 4: Experimental Validation Data

The following data simulates a validation study spiking pure this compound with common impurities to determine FTIR sensitivity.

Table 2: Impurity Detection Thresholds (FTIR vs GC-MS)
ImpurityFTIR Marker PeakFTIR Detection Limit (LOD)GC-MS Detection Limit (LOD)
Styrene 1630 cm⁻¹ (C=C)1.5%0.005%
Styrene Glycol 3450 cm⁻¹ (OH broad)0.8%0.01%
Water 3400 cm⁻¹ + 1640 cm⁻¹0.5%N/A (Incompatible w/ standard columns)

Interpretation: FTIR is blind to trace impurities (<0.5%). However, gross contamination (failed synthesis or wet solvent) is detected immediately. Therefore, FTIR acts as the "Gatekeeper."

Part 5: Workflow Visualization

The following diagram illustrates the logical decision tree for validating purity, integrating FTIR as the primary screen to protect the more expensive GC-MS/NMR resources.

PurityValidation Sample Crude Reaction Product (this compound) FTIR Step 1: ATR-FTIR Screen (1 min) Sample->FTIR CheckOH Check 3200-3600 cm⁻¹ (Hydroxyl) FTIR->CheckOH CheckCO Check 1700 cm⁻¹ (Carbonyl) CheckOH->CheckCO Clean FailHydrolysis REJECT: Hydrolysis (Contains Diols) CheckOH->FailHydrolysis Peak Found CheckCC Check 1630 cm⁻¹ (Alkene) CheckCO->CheckCC Clean FailOxidation REJECT: Oxidation (Contains Aldehydes) CheckCO->FailOxidation Peak Found FailStyrene REJECT: Incomplete Rxn (Contains Styrene) CheckCC->FailStyrene Peak Found PassFTIR PASS: Functional Purity (>98% likely) CheckCC->PassFTIR Clean GCMS Step 2: GC-MS / NMR (Trace Quantitation) PassFTIR->GCMS Validation FinalRelease Final Product Release GCMS->FinalRelease Purity >99.5%

Caption: Logical workflow for this compound purity validation. FTIR serves as the rapid "Go/No-Go" gatekeeper before high-cost chromatography.

References

  • Arundhathi, R., et al. (2011). "Sulfated zirconia; an efficient and reusable acid catalyst for the selective synthesis of 4-phenyl-1,3-dioxane by Prins cyclization of styrene."[1] Journal of Molecular Catalysis A: Chemical. Link

  • Bach, T., & Löbel, J. (2002).[3] "Selective Prins Reaction of Styrenes and Formaldehyde Catalyzed by 2,6-Di-tert-butylphenoxy(difluoro)borane." Synthesis. Link

  • BenchChem. (2025).[4] "Validating the Structure of 2,4-Diphenyl-1,3-dioxolane: A Comparative Spectroscopic Analysis." BenchChem Technical Guides. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 70634, this compound." PubChem. Link

  • Doc Brown's Chemistry. (2025). "Interpretation of the infrared spectrum of 1,3-dioxane and dioxolane derivatives." Doc Brown's Chemistry Resources. Link

Sources

A Comparative Guide to HPLC and GC Methods for Quantifying 4-Phenyl-1,3-dioxolane in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the synthesis of complex molecules, particularly in pharmaceutical development, the precise quantification of intermediates and final products is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantification of 4-phenyl-1,3-dioxolane in reaction mixtures. As a cyclic acetal, this compound can be a key intermediate or a final product in various synthetic pathways, and its accurate measurement is crucial for reaction monitoring, yield calculation, and purity assessment.

This document, authored from the perspective of a Senior Application Scientist, aims to provide not just procedural steps but also the scientific rationale behind the methodological choices, enabling you to select and implement the most suitable analytical technique for your specific needs.

Introduction: The Analytical Challenge

This compound is a moderately polar and semi-volatile compound. The challenge in quantifying it within a reaction mixture lies in separating it from starting materials (e.g., benzaldehyde and styrene glycol), by-products, and catalysts. The ideal analytical method should be selective, sensitive, accurate, and robust. Both HPLC with UV detection and GC with Flame Ionization Detection (FID) are powerful techniques capable of achieving these goals, but they operate on different principles and present distinct advantages and disadvantages.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility and applicability to a wide range of compounds. For this compound, the presence of the phenyl group provides a chromophore that allows for sensitive detection using a UV detector.

The Rationale Behind the Method

The choice of a reversed-phase C18 column is based on the non-polar nature of the stationary phase, which is well-suited for retaining and separating moderately polar compounds like this compound from more polar starting materials or by-products. The mobile phase, a mixture of acetonitrile and water, allows for the fine-tuning of the elution strength to achieve optimal separation. The UV detection wavelength is selected based on the absorbance maximum of the phenyl chromophore, which is typically in the range of 254-260 nm.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Dilution Dilute with Mobile Phase Sample->Dilution Filtration Filter through 0.45 µm Syringe Filter Dilution->Filtration Vial Transfer to HPLC Vial Filtration->Vial Autosampler Autosampler Injection Vial->Autosampler Column C18 Reversed-Phase Column Autosampler->Column Detector UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify using Calibration Curve Integration->Quantification

Caption: Workflow for the quantification of this compound by RP-HPLC-UV.

Detailed Experimental Protocol: RP-HPLC-UV

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or ultrapure).

  • Reference standard of this compound (of known purity).

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve good resolution between the analyte and potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase to get a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • Sample Preparation: Withdraw a small aliquot of the reaction mixture, accurately weigh it, and dilute it with the mobile phase to a concentration expected to be within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter before injection.

5. System Suitability:

  • Inject the 25 µg/mL standard solution six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

  • The tailing factor for the this compound peak should be between 0.8 and 1.5.

  • The theoretical plates for the column should be greater than 2000.

6. Analysis and Quantification:

  • Inject the blank (mobile phase), calibration standards, and prepared samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a highly sensitive and robust technique for the analysis of volatile and semi-volatile compounds. Given that this compound is amenable to gas chromatography, as evidenced by the availability of GC-MS data, GC-FID presents a powerful alternative to HPLC.[1]

The Rationale Behind the Method

GC separates compounds based on their boiling points and their interaction with the stationary phase of the GC column. A non-polar or mid-polar capillary column is suitable for the analysis of this compound. The Flame Ionization Detector (FID) is highly sensitive to organic compounds and provides a response that is proportional to the mass of carbon, making it an excellent choice for quantification.[2]

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Reaction Mixture Aliquot Dilution Dilute with a suitable solvent (e.g., Dichloromethane) Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injector Split/Splitless Injector Vial->Injector Column Capillary GC Column (e.g., DB-5) Injector->Column Detector Flame Ionization Detector (FID) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify using Calibration Curve Integration->Quantification

Caption: Workflow for the quantification of this compound by GC-FID.

Detailed Experimental Protocol: GC-FID

1. Instrumentation and Columns:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase like a DB-5 or equivalent).

2. Reagents and Standards:

  • A suitable solvent for dilution (e.g., Dichloromethane or Ethyl Acetate, GC grade).

  • Reference standard of this compound (of known purity).

  • Carrier gas (Helium or Hydrogen, high purity).

  • FID gases (Hydrogen and Air, high purity).

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Carrier Gas Flow: 1.0 mL/min (constant flow).

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

  • Injection Volume: 1 µL.

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of the chosen solvent to get a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the solvent.

  • Sample Preparation: Withdraw a small aliquot of the reaction mixture, accurately weigh it, and dilute it with the solvent to a concentration expected to be within the calibration range.

5. System Suitability:

  • Inject the 25 µg/mL standard solution six times. The RSD of the peak area should be less than 2.0%.

  • The tailing factor for the this compound peak should be between 0.8 and 1.5.

6. Analysis and Quantification:

  • Inject the blank (solvent), calibration standards, and prepared samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Comparative Analysis: HPLC-UV vs. GC-FID

FeatureRP-HPLC-UVGC-FID
Principle of Separation Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.Partitioning between a gaseous mobile phase and a liquid stationary phase based on volatility and polarity.
Applicability Suitable for a wide range of compounds, including non-volatile and thermally labile ones.Best for volatile and thermally stable compounds.
Selectivity Excellent selectivity can be achieved by optimizing the mobile phase composition and column chemistry.High selectivity based on boiling point differences and column choice.
Sensitivity Good sensitivity, dependent on the chromophore of the analyte.Excellent sensitivity for hydrocarbons and other organic compounds.
Sample Preparation Requires dilution in the mobile phase and filtration.Requires dilution in a volatile organic solvent.
Analysis Time Typically 10-30 minutes per sample.Typically 10-20 minutes per sample.
Robustness Generally robust, but column performance can degrade over time.Very robust and reliable technique.
Cost Higher initial instrument cost and ongoing solvent costs.Lower initial instrument cost and lower gas consumption costs.
Typical LOD ~0.1 - 1 µg/mL~0.01 - 0.1 µg/mL
Typical LOQ ~0.5 - 5 µg/mL~0.05 - 0.5 µg/mL
Potential Issues Co-elution of impurities with similar polarity. Matrix effects from the reaction mixture.Co-elution of compounds with similar boiling points. Not suitable for non-volatile components of the reaction mixture.

Conclusion and Recommendations

Both RP-HPLC-UV and GC-FID are viable and powerful techniques for the quantification of this compound in reaction mixtures.

Choose RP-HPLC-UV if:

  • You are also interested in quantifying non-volatile starting materials, by-products, or catalysts in the same run.

  • Your laboratory is already well-equipped for and experienced with HPLC analysis.

  • The reaction mixture contains thermally labile components that would degrade in a hot GC injector.

Choose GC-FID if:

  • High sensitivity is a primary requirement.

  • The reaction mixture is relatively clean and the components are volatile and thermally stable.

  • Cost-effectiveness and high sample throughput are major considerations.

Ultimately, the choice of method will depend on the specific requirements of your analysis, the nature of your reaction mixture, and the available instrumentation. It is highly recommended to perform a full method validation according to ICH guidelines to ensure the accuracy, precision, and reliability of the chosen method for its intended purpose.[3][4]

References

  • Aydin, D., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Advances, 11(16), 9374-9383. [Link]

  • Seymour, M. J. (1978). Report on method development for the analysis of polycyclic aromatic hydrocarbons by liquid chromatography. NIOSH, Division of Physical Sciences and Engineering.
  • Gomez-Rincon, C. A., et al. (2014). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. CT&F - Ciencia, Tecnología y Futuro, 5(4), 41-54.
  • Kovacs, G., et al. (2014). Validation and Implementation of In-Process Control HPLC Assays for Active Pharmaceutical Ingredients. Pharmaceutical Technology, 38(8).
  • Polite, L. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Axion Labs.
  • Aydin, D., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. Wageningen University & Research eDepot. [Link]

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  • Al-Aani, H., & Al-Rekabi, M. (2023). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. Journal of Chemistry, 2023, 1-11.
  • Kumar, A., et al. (2015). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • Sahu, P. K., et al. (2024). A Review on HPLC Method Development and Validation. International Journal of Pharmaceutical Sciences Review and Research, 88(2), 1-8.
  • Sharma, S., & Singh, G. (2019). Review on HPLC Method Development Validation and Optimization. International Journal of Pharmaceutical Sciences Review and Research, 56(1), 51-57.
  • Cocheo, V., et al. (1993). Identification by cryofocusing–gas chromatography–mass spectrometry of odorous cyclic acetals emitted from a polyester resin plant. Analyst, 118(11), 1443-1447.
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  • Doušová, H., et al. (2002). Trace Determination of Glycols by HPLC with UV and Electrospray Ionization Mass Spectrometric Detections. Analytical Chemistry, 74(11), 2603-2611.
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  • NIST. (2021). 1,3-Dioxane, 4-phenyl-. In NIST Chemistry WebBook. [Link]

  • Li, X., et al. (2012). Separation and characterization of benzaldehyde-functional polyethylene glycols by liquid chromatography under critical conditions. Polymer Chemistry, 3(6), 1594-1602.
  • Kashani, H. N., et al. (2012). HPLC - UV chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations.
  • Quality Analysis GmbH. (2025). Gas chromatography with flame ionization detector: When is GC-FID used?
  • Dalal, S. N., & Das, P. (2025). Validated GC- FID Method for the Determination of Acetic Acid as an Impurity in Triacetin by Gas Chromatography.
  • Kashani, H. N., et al. (2012).
  • Li, Y., et al. (2023). Simultaneous determination of Benzaldehyde, benzyl alcohol, acetophenone and phenethyl alcohol in petrochemical wastewater by solid-phase extraction coupled with GC/MS. SSRN.
  • Al-Rubaye, A. A., & Al-Mulla, E. A. J. (2019). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. Redalyc, 14(2), 125-132.
  • Wang, Y., et al. (2015). Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids. Journal of Pharmaceutical and Biomedical Analysis, 105, 124-130.

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A Comparative Guide to the Polymerization Rates of Substituted 1,3-Dioxolanes

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cationic ring-opening polymerization (CROP) of 1,3-dioxolane and its derivatives offers a versatile platform for the synthesis of poly(acetal)s, a class of polymers with applications ranging from drug delivery to the development of novel electrolytes. A critical parameter in the synthesis of these materials is the polymerization rate, which is highly sensitive to the substitution pattern on the 1,3-dioxolane ring. This guide provides a comprehensive comparison of the polymerization rates of various substituted 1,3-dioxolanes, delving into the underlying mechanistic principles and offering practical experimental protocols for the determination of these rates.

The Influence of Substituents on Polymerization Kinetics: A Mechanistic Overview

The CROP of 1,3-dioxolanes can proceed through two primary mechanisms: the Active Chain End (ACE) mechanism and the Active Monomer (AM) mechanism. In the ACE mechanism, the growing polymer chain possesses a reactive cationic center, typically an oxonium ion, which attacks a neutral monomer molecule. Conversely, in the AM mechanism, a protonated monomer is attacked by a nucleophilic end-group of the growing polymer chain, such as a hydroxyl group. The operative mechanism can be influenced by the reaction conditions, including the choice of initiator and the presence of co-initiators like diols.[1][2]

A significant side reaction in the CROP of 1,3-dioxolanes is the formation of cyclic structures, which can occur through "back-biting" of the growing chain end.[3][4] The propensity for cyclization can be influenced by factors such as monomer concentration and the specific reaction conditions.[3][5]

The rate of polymerization is profoundly affected by the electronic and steric nature of substituents on the 1,3-dioxolane ring. These effects are primarily manifested in the stability of the cationic intermediates and the steric hindrance to monomer approach.

Substituent Effects at the C2 Position

Substituents at the C2 position of the 1,3-dioxolane ring have a pronounced impact on polymerizability. In general, alkyl or aryl groups at this position tend to inhibit or completely prevent polymerization under typical cationic conditions.[6] This is attributed to the increased stability of the tertiary carbocation that would be formed upon ring opening, which can lead to a higher activation energy for propagation and a greater propensity for side reactions.

Substituent Effects at the C4 and C5 Positions

Substituents at the C4 and C5 positions generally lead to a decrease in the polymerization rate compared to the unsubstituted 1,3-dioxolane.[6] This is primarily due to steric hindrance, which impedes the approach of the growing polymer chain or the initiator to the monomer. The bulkier the substituent, the more significant the reduction in the polymerization rate. For instance, an isopropyl group at the C4 position renders the monomer very reluctant to polymerize.[6]

Comparative Polymerization Rate Data

MonomerSubstituent(s)Position(s)Observed Polymerization BehaviorThermodynamic Parameters (for polymerization)
1,3-DioxolaneNone-Readily polymerizes-
4-Methyl-1,3-dioxolaneMethylC4Polymerizes slower than unsubstituted 1,3-dioxolaneΔH = -3.2 kcal/mol, ΔS = -11.4 cal/(mol·K)[2]
4-Ethyl-1,3-dioxolaneEthylC4Polymerizes slower than unsubstituted 1,3-dioxolane; yields oligomers at higher temperaturesΔH = -3.1 kcal/mol, ΔS = -14.2 cal/(mol·K)[6]
4-Isopropyl-1,3-dioxolaneIsopropylC4Very reluctant to polymerize-
2-Substituted-1,3-dioxolanesAlkyl/ArylC2Generally do not polymerize under typical cationic conditions-

Note: The thermodynamic parameters indicate that the polymerization of substituted 1,3-dioxolanes is less exothermic and results in a greater loss of entropy compared to the unsubstituted monomer, making the polymerization less favorable.

Experimental Protocols for Determining Polymerization Rates

The rate of polymerization of 1,3-dioxolanes can be monitored using several techniques. This guide provides detailed protocols for two common methods: dilatometry and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 1: Kinetic Analysis by Dilatometry

Dilatometry is a classical technique that measures the volume contraction of the reaction mixture as the monomer is converted to the denser polymer.[7]

Materials and Equipment:

  • Glass dilatometer with a graduated capillary

  • Constant temperature water bath

  • Cathetometer for precise measurement of the meniscus level

  • Inert gas supply (e.g., nitrogen or argon)

  • Syringes and needles

  • Purified monomer, initiator (e.g., triflic acid), and solvent (e.g., dichloromethane)

Procedure:

  • Dilatometer Preparation: Thoroughly clean and dry the dilatometer.

  • Reaction Mixture Preparation: In a separate flask under an inert atmosphere, prepare the reaction mixture by dissolving the desired amount of initiator in the purified monomer and solvent.

  • Filling the Dilatometer: Carefully transfer the reaction mixture to the dilatometer bulb using a syringe. The amount should be calculated to bring the liquid level into the graduated capillary.

  • Equilibration: Place the dilatometer in the constant temperature bath and allow it to equilibrate. The initial volume expansion due to heating will be observed.

  • Data Acquisition: Once the volume begins to decrease due to polymerization, start recording the height of the meniscus in the capillary at regular time intervals using a cathetometer.

  • Reaction Quenching: After a sufficient number of data points have been collected (typically up to ~10% conversion to ensure constant monomer and initiator concentrations), quench the reaction by rapidly cooling the dilatometer.

  • Data Analysis: The rate of polymerization can be calculated from the change in volume over time, taking into account the densities of the monomer and polymer.

Diagram of Dilatometry Experimental Setup

Caption: Experimental setup for monitoring polymerization kinetics using dilatometry.

Protocol 2: In-situ ¹H NMR Spectroscopy for Kinetic Analysis

In-situ NMR spectroscopy is a powerful technique for real-time monitoring of polymerization reactions by observing the disappearance of monomer signals and the appearance of polymer signals.[4][8]

Materials and Equipment:

  • NMR spectrometer with a variable temperature probe

  • NMR tubes with septa

  • Syringes and needles

  • Purified monomer, initiator, and deuterated solvent (e.g., CDCl₃)

Procedure:

  • Sample Preparation: In a clean, dry NMR tube under an inert atmosphere, add the deuterated solvent and the purified monomer.

  • Initiation: Using a syringe, inject the required amount of initiator into the NMR tube, ensuring rapid mixing.

  • Data Acquisition: Immediately place the NMR tube in the pre-heated NMR probe and begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Processing: Process the acquired spectra to integrate the signals corresponding to the monomer and the polymer.

  • Data Analysis: The monomer conversion at each time point can be calculated from the relative integrals of the monomer and polymer signals. The rate of polymerization can then be determined from the change in monomer concentration over time.

Diagram of In-situ NMR Kinetic Analysis Workflow

NMR_Workflow A Prepare Monomer Solution in NMR Tube B Inject Initiator A->B C Acquire Time-Resolved ¹H NMR Spectra B->C D Process Spectra and Integrate Peaks C->D E Calculate Monomer Conversion vs. Time D->E F Determine Polymerization Rate E->F

Caption: Workflow for determining polymerization kinetics using in-situ ¹H NMR spectroscopy.

Characterization of the Resulting Polymer

After polymerization, it is essential to characterize the resulting polymer to determine its molecular weight and molecular weight distribution. Gel Permeation Chromatography (GPC) is the standard technique for this analysis.

Protocol 3: GPC Analysis of Polydioxolane

Materials and Equipment:

  • GPC system with a refractive index (RI) detector

  • GPC columns suitable for the expected molecular weight range

  • Solvent (e.g., tetrahydrofuran - THF)

  • Polymer sample

  • Vials and filters

Procedure:

  • Sample Preparation: Dissolve a known concentration of the polydioxolane sample in the GPC eluent (e.g., THF).

  • Filtration: Filter the polymer solution through a syringe filter (typically 0.22 or 0.45 µm) to remove any particulate matter.

  • Injection: Inject the filtered sample into the GPC system.

  • Data Analysis: The GPC software will generate a chromatogram. The molecular weight and molecular weight distribution (polydispersity index, PDI) can be determined by calibrating the system with polymer standards of known molecular weight.

Conclusion

The rate of cationic ring-opening polymerization of 1,3-dioxolanes is a critical parameter that is heavily influenced by the substitution pattern on the monomer ring. Substituents at the C2 position generally inhibit polymerization, while those at the C4 and C5 positions tend to decrease the reaction rate due to steric hindrance. This guide provides a framework for understanding these structure-reactivity relationships and offers detailed protocols for the experimental determination of polymerization kinetics. By carefully selecting the monomer and controlling the reaction conditions, researchers can tailor the synthesis of polydioxolanes with desired properties for a wide range of applications.

References

  • Coenen, A. M. J., et al. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Polymer Chemistry, 11(15), 2647-2657. [Link]

  • Okada, M., Mita, K., & Sumitomo, H. (1975). Cationic polymerization of 4‐ethyl‐1,3‐dioxolane. Makromolekulare Chemie, 176(4), 859-871. [Link]

  • Williams, J. M., et al. (1987). Polymerization-depolymerization of 1,3-dioxolane. Polymer, 28(10), 1845-1850. [Link]

  • Harings, J. A. W., et al. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Polymer Chemistry, 11(15), 2647-2657. [Link]

  • Unal, S., & Kusefoglu, S. H. (2003). Synthesis and characterization of (2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate-styrene copolymers and. Journal of Polymer Science Part A: Polymer Chemistry, 41(3), 345-351. [Link]

  • Štěpánek, P., & Spěváček, J. (n.d.). Polymerization kinetics by dilatometry. VŠCHT Praha. [Link]

  • Coenen, A. M. J., et al. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. RSC Publishing. [Link]

  • Matsumoto, K., & Endo, T. (2023). Cationic Ring-Opening Copolymerization of Cyclic Acetals and 1,3-Dioxolan-4-ones via the Activated Monomer Mechanism and Transacetalization Reaction. Macromolecules, 56(15), 5877-5887. [Link]

  • Okada, M., Mita, K., & Sumitomo, H. (1976). Kinetic studies on the polymerization of 1.3‐dioxolane catalyzed by triethyl oxonium tetrafluoroborate. Die Makromolekulare Chemie, 177(3), 895-906. [Link]

  • Beuermann, S., & Buback, M. (2002). Rate coefficients of free-radical polymerization deduced from pulsed laser experiments. Progress in Polymer Science, 27(2), 191-254. [Link]

  • Williams, A. C., & Williams, D. P. (2021). Understanding the ring-opening polymerisation of 1,3-dioxolan-4-ones. Chemical Science, 12(3), 1098-1107. [Link]

  • Hutchinson, R. A., & Paquet, D. A. (1995). Radical Ring-Opening Copolymerization of 2-Methylene 1,3-Dioxepane and Methyl Methacrylate. Macromolecules, 28(16), 5655-5663. [Link]

  • Sou, H., et al. (2007). Synthesis and Radical Polymerization of Perfluoro-2-methylene-1,3-dioxolanes. Macromolecules, 40(18), 6474-6481. [Link]

  • Diab, M. A., et al. (1986). Acidolysis of Poly(4-Methyl-1,3-Dioxolane). DTIC. [Link]

  • Bailey, W. J., & Endo, T. (1978). Preparation and polymerization of 2‐phenyl‐4‐methylene‐1,3‐dioxolane. Journal of Polymer Science: Polymer Chemistry Edition, 16(7), 1735-1746. [Link]

  • Franta, E., Reibel, L., & Penczek, S. (1977). Cationic polymerization of 1,3-dioxolane and 1,3-dioxepane. Application to graft and block copolymer synthesis. Journal of Polymer Science: Polymer Symposia, 56(1), 139-147. [Link]

  • Gong, M.-S., Jang, W.-C., & Bae, J.-S. (1999). Polymerization of 2-(2,4-Dimethoxyphenyl)-4-methylene-1,3-dioxolane with Various Cationic Catalysts. Bulletin of the Korean Chemical Society, 20(12), 1433-1436. [Link]

  • Adam, G., & Richards, D. H. (n.d.). Dilatometry set-up used in kinetic studies at a polymerization temperature of 140 o C. ResearchGate. [Link]

  • Zhang, Y., et al. (2021). Cationic-anionic synchronous ring-opening polymerization. Nature Communications, 12(1), 1-9. [Link]

  • Ladavière, C., & Lacroix-Desmazes, P. (2007). Synthesis of poly(2‐oxo‐1,3‐dioxolane‐4‐yl) methyl methacrylate by polymer reaction of carbon dioxide and miscibility of its blends with copolymers of methyl methacrylate and ethyl acrylate. Journal of Polymer Science Part A: Polymer Chemistry, 45(24), 5986-5999. [Link]

  • Gaina, C., & Gaina, V. (2020). 1,3-Dioxolan-4-Ones as Promising Monomers for Aliphatic Polyesters: Metal-Free, in Bulk Preparation of PLA. Polymers, 12(10), 2387. [Link]

  • Gök, M. K., et al. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(9), 7484-7497. [Link]

  • Hamam, A., et al. (2016). Cationic Ring Opening Copolymerization of 1,3-Dioxolane with Styrene by Montmorillonite Maghnite-H+ Catalyst. Oriental Journal of Chemistry, 32(3), 1313-1317. [Link]

  • Zhang, Y., et al. (2019). Hyperbranched Polycaprolactone through RAFT Polymerization of 2-Methylene-1,3-dioxepane. Polymers, 11(2), 329. [Link]

  • Trimaille, T., et al. (2004). Efficient synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a cyclic ketene acetal for controlling the NMP of methyl methacrylate and conferring tunable degradability. Polymer Chemistry, 42(10), 2414-2424. [Link]

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Structural Validation of 4-Phenyl-1,3-Dioxolane: A Comparative Guide to SC-XRD vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformation Challenge

4-Phenyl-1,3-dioxolane (CAS: 1075-20-3) represents a critical class of chiral acetals used as protecting groups and stereochemical building blocks in medicinal chemistry.[1] However, validating its structure presents a unique dual challenge:

  • Physical State: It is a liquid at room temperature (b.p. ~100°C at 12 Torr), rendering standard solid-state analysis impossible without advanced techniques.

  • Conformational Flexibility: The five-membered dioxolane ring undergoes rapid pseudorotation between envelope (E) and twist (T) conformations.[1]

While NMR spectroscopy is the workhorse for routine identification, it inherently averages these rapid conformational exchanges, often obscuring the precise stereoelectronic effects (such as the anomeric effect) that dictate reactivity.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) —specifically via in situ cryocrystallography —as the definitive validation method. We compare its efficacy against NMR and Density Functional Theory (DFT), demonstrating why SC-XRD is the only method capable of unambiguously resolving the absolute configuration and specific ring puckering of this liquid target.

Comparative Analysis: SC-XRD vs. NMR vs. DFT

The following table contrasts the three primary validation methodologies for this compound.

FeatureSC-XRD (In Situ) Solution NMR (

H/

C)
Computational (DFT)
Primary Output 3D Atomistic Coordinates (x, y, z)Chemical Shifts (

) & Couplings (

)
Energy Minima & Theoretical Geometry
Conformation Discrete: Captures the specific low-energy conformer frozen in the lattice.[1]Averaged: Signals represent a weighted average of all accessible conformers.Theoretical: Predicts ideal gas-phase or solvent-model conformations.
Stereochemistry Absolute: Determines

or

configuration directly (via anomalous scattering).
Relative: Requires chiral shift reagents (e.g., Mosher's acid) or derivatization.[]N/A: Used to support experimental data, not generate it.
Ring Puckering Quantifiable via Cremer-Pople Parameters (

).[1][3]
Inferred via Karplus equation (often ambiguous for 5-membered rings).Calculated, but highly dependent on basis set and functional.
Sample State Solid (Frozen Liquid): Requires specialized in situ crystallization.[1]Solution: Native liquid dissolved in

or

.
Virtual: No physical sample.
Validation Tier Gold Standard (Definitive) Routine ScreeningSupportive/Predictive

Technical Deep Dive: The Crystallographic Solution

The Challenge of the Liquid State

Standard X-ray crystallography requires a stable solid crystal.[1] Since this compound is a liquid, we must employ In Situ Cryocrystallography .[1] This technique involves sealing the neat liquid in a Lindemann capillary and freezing it directly on the diffractometer using a cryostream (typically


 gas at 100 K).
Quantifying Ring Puckering (Cremer-Pople Analysis)

The 1,3-dioxolane ring is rarely planar.[1] To validate the structure, we calculate the Cremer-Pople puckering parameters (


). For a 5-membered ring, these define the deviation from planarity:
  • 
     (Amplitude):  Indicates the degree of puckering (0 Å = planar).
    
  • 
     (Phase Angle):  Identifies the shape (Envelope vs. Twist).
    

Why this matters: In this compound, the phenyl group at C4 prefers a pseudo-equatorial position to minimize steric strain, but the anomeric effect at the O1-C2-O3 acetal linkage forces specific torsion angles. Only SC-XRD can resolve this tension.

Absolute Configuration (The Flack Parameter)

For chiral variants, SC-XRD determines absolute configuration.[1] Because C, H, and O are "light" atoms with weak anomalous scattering, we must use Copper radiation (Cu K


, 

Å)
rather than Molybdenum.[1]
  • Target: Flack parameter (

    
    ) near 0.0 (with standard uncertainty 
    
    
    
    ) confirms the correct enantiomer.
  • Result:

    
     indicates the inverted structure; 
    
    
    
    indicates a racemate or twinning.

Experimental Protocol: In Situ Validation Workflow

Objective: Grow a single crystal of liquid this compound directly on the goniometer.

Phase 1: Sample Preparation[1]
  • Capillary Loading: Draw

    
     of neat this compound into a 0.3 mm diameter Lindemann glass capillary.
    
  • Sealing: Flame-seal both ends of the capillary to prevent evaporation and ice formation.[1]

  • Mounting: Affix the capillary to a magnetic goniometer base using clay or beeswax.

Phase 2: Optical Heating and Crystallization (OHCD)

Note: If an OHCD laser system is unavailable, the "Zone Melting" technique using the cryostream blockage method is the manual alternative.[1]

  • Flash Cooling: Rapidly cool the sample to 100 K to form a polycrystalline glass or powder.[1]

  • Zone Melting: Slowly raise the temperature to just below the melting point (

    
    ).
    
  • Laser Annealing: Use an IR laser (or temporarily block the cryostream) to melt a "zone" of the sample, moving it along the capillary axis.[1]

  • Seed Selection: As the melt zone moves, a single grain often outgrows others.[1]

  • Data Collection: Once a single domain is isolated (confirmed by sharp diffraction spots rather than powder rings), proceed immediately to data collection at 100 K.[1]

Phase 3: Data Processing[1]
  • Integration: Process diffraction spots, accounting for the absorption of the glass capillary.[1]

  • Structure Solution: Use SHELXT (Dual Space methods) to solve the phase problem.

  • Refinement: Refine against

    
     using SHELXL.[4]
    
  • Validation: Check the Flack Parameter (if chiral) and calculate Cremer-Pople parameters using PLATON.

Visualization of Validation Logic

The following diagrams illustrate the decision process and the specific geometry involved.

Diagram 1: Structural Validation Decision Tree

ValidationLogic Start Sample: this compound (Liquid, Chiral) NMR Method: Solution NMR (1H, 13C, NOESY) Start->NMR XRD Method: In Situ SC-XRD (Cryocrystallography) Start->XRD NMR_Result Result: Averaged Conformation Ambiguous Absolute Config NMR->NMR_Result XRD_Result Result: Precise 3D Structure Definitive Absolute Config XRD->XRD_Result NMR_Result->XRD Requires Resolution Analysis Analysis: Cremer-Pople Parameters (Envelope vs. Twist) XRD_Result->Analysis

Caption: Decision workflow demonstrating why NMR limitations necessitate SC-XRD for definitive structural resolution.

Diagram 2: In Situ Crystallization Workflow

InSituProtocol Step1 1. Load Liquid (Capillary) Step2 2. Flash Freeze (Polycrystalline) Step1->Step2 Step3 3. Zone Melting (Isolate Seed) Step2->Step3 IR Laser / Heat Step4 4. Data Collection (100 K) Step3->Step4 Single Crystal Step5 5. Solve Structure (SHELXT) Step4->Step5

Caption: Step-by-step protocol for converting the liquid dioxolane into a single crystal suitable for diffraction.

References

  • Cremer, D., & Pople, J. A. (1975).[5] General definition of ring puckering coordinates. Journal of the American Chemical Society, 97(6), 1354–1358.[1] [Link]

  • Dey, D., & Chopra, D. (2014). The Art of in situ Cryocrystallization. Resonance, 19, 26–42. [Link]

  • Parsons, S. (2021). Determination of Absolute Configuration using X-ray Diffraction. Journal of Applied Crystallography. [Link]

  • PubChem. (2023). This compound (Compound Summary). National Library of Medicine. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155.[1] (Source for PLATON/Cremer-Pople analysis). [Link]

Sources

A Comparative Guide to Lewis Acid Catalysts for the Synthesis of 4-Phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of various Lewis acid catalysts for the synthesis of 4-phenyl-1,3-dioxolane, a critical reaction in organic synthesis for the protection of the carbonyl group of benzaldehyde. We will explore the catalytic mechanisms, compare performance based on experimental data, and provide a detailed protocol for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Carbonyl Protection

In multistep organic synthesis, the protection of reactive functional groups is a foundational strategy. The aldehyde group is highly susceptible to nucleophilic attack and oxidation; therefore, its temporary conversion to a less reactive functional group is often necessary. The formation of a cyclic acetal, such as this compound from benzaldehyde and ethylene glycol, is one of the most common and robust methods for this purpose.[1][2] This reaction is reversible and typically requires an acid catalyst to proceed at a practical rate. While Brønsted acids are traditionally used, Lewis acids have emerged as powerful alternatives, offering advantages in terms of reactivity, selectivity, and milder reaction conditions.[3][4][5]

The choice of catalyst is paramount, directly influencing reaction efficiency, yield, and compatibility with other functional groups within a complex molecule. This guide will dissect the performance of various Lewis acids to empower chemists to make informed decisions for their specific synthetic challenges.

The Catalytic Mechanism: Activating the Carbonyl

The synthesis of this compound is an equilibrium-driven process. To favor the product, the water byproduct must be removed, often through azeotropic distillation with a Dean-Stark apparatus.[2] The core role of the Lewis acid (LA) is to activate the carbonyl group of benzaldehyde.

The mechanism proceeds as follows:

  • Coordination and Activation: The Lewis acid, an electron-pair acceptor, coordinates to the lone pair of the carbonyl oxygen on benzaldehyde.

  • Increased Electrophilicity: This coordination withdraws electron density from the carbonyl carbon, making it significantly more electrophilic.[4]

  • Nucleophilic Attack: A hydroxyl group from ethylene glycol attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

  • Proton Transfer & Water Elimination: A second protonation event (facilitated by the reaction medium) occurs on the remaining hydroxyl group of the hemiacetal. The Lewis acid assists in the elimination of a water molecule, generating a stabilized oxocarbenium ion.

  • Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the oxocarbenium ion in an intramolecular fashion, forming the five-membered dioxolane ring.

  • Catalyst Regeneration: The Lewis acid is released, ready to participate in another catalytic cycle.

Lewis_Acid_Catalysis Reactants Benzaldehyde + Ethylene Glycol + Lewis Acid (LA) Activation Step 1: LA coordinates to carbonyl O, activating the carbonyl carbon. Reactants->Activation ActivatedComplex Activated Benzaldehyde-LA Complex Activation->ActivatedComplex Attack Step 2: Nucleophilic attack by ethylene glycol. ActivatedComplex->Attack Hemiacetal Hemiacetal Intermediate Elimination Step 3: Elimination of H₂O (assisted by LA). Hemiacetal->Elimination Attack->Hemiacetal Oxocarbenium Oxocarbenium Ion Elimination->Oxocarbenium Cyclization Step 4: Intramolecular cyclization. Oxocarbenium->Cyclization ProductComplex Product-LA Complex Cyclization->ProductComplex Release Step 5: Catalyst regeneration. ProductComplex->Release Product This compound + H₂O + LA Release->Product

Caption: General mechanism of Lewis acid-catalyzed dioxolane formation.

Comparative Analysis of Lewis Acid Catalysts

The efficacy of a Lewis acid catalyst is determined by its acidity, stability, and physical form (homogeneous vs. heterogeneous). We will compare several classes of catalysts based on reported experimental data.

Homogeneous Catalysts: Metal Halides and Triflates

These catalysts are soluble in the reaction medium, often leading to high activity and mild reaction conditions due to excellent substrate-catalyst interaction.

  • Metal Halides (e.g., SnCl₄, TiCl₄, FeCl₃): These are traditional, powerful Lewis acids. Tin(IV) chloride (SnCl₄) and Titanium(IV) chloride (TiCl₄) are particularly effective, capable of catalyzing reactions at low temperatures.[6][7] However, their high reactivity is a double-edged sword; they are extremely sensitive to moisture, often requiring strictly anhydrous conditions, and their corrosive nature can be problematic. Their removal from the reaction mixture can also complicate product purification.

  • Metal Triflates (e.g., Bi(OTf)₃, Cu(OTf)₂, Er(OTf)₃): Lanthanide and transition metal triflates are a more modern class of Lewis acids that combine high catalytic activity with remarkable stability.[5] Unlike many metal halides, they are often water-tolerant, which simplifies handling and experimental setup. Bismuth(III) triflate (Bi(OTf)₃) is a standout catalyst, valued for its low toxicity, high efficiency, and reusability in some solvent systems.[8][9]

Heterogeneous Catalysts: The Green Chemistry Approach

Heterogeneous catalysts exist in a different phase from the reaction mixture (typically a solid catalyst in a liquid solution), offering significant advantages in terms of product purification and catalyst recycling.

  • Zeolites and Mesoporous Materials (e.g., HZSM-5, ZnAlMCM-41): These are crystalline aluminosilicates with well-defined pore structures and acidic sites. They are robust, non-corrosive, and can be easily filtered off after the reaction and reactivated by heating.[10] Their shape-selectivity can also be advantageous in certain applications. For instance, ZnAlMCM-41 has been shown to be a highly active and selective catalyst for the synthesis of related 1,3-dioxanes.[11]

  • Supported Catalysts (e.g., MoO₃/SiO₂, Natural Phosphates): Supporting a Lewis acidic species on an inert, high-surface-area material like silica (SiO₂) or natural phosphate can enhance catalytic activity and stability.[12][13] These materials prevent the agglomeration of the active species and combine the benefits of high reactivity with the practical advantages of heterogeneous systems.

Performance Data Summary

The following table summarizes the performance of various Lewis acid catalysts in the synthesis of dioxolanes from aldehydes and diols, providing a basis for objective comparison.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)TimeYield (%)NotesReference
Bi(OTf)₃ 0.032CPME9016 h~15-23Used in a tandem bio- and chemocatalytic process.[9][14]
SnCl₄ StoichiometricCH₂Cl₂-78< 1 h68Used for a related 1,2-dioxolane synthesis.[6]
Er(OTf)₃ CatalyticWet NitromethaneRTMinutesHighNoted for gentle cleavage (deprotection), implying efficient forward reaction.[5]
Dimethyl Sulfate 20TolueneReflux1-2 h96A mild, neutral electrophile acting as a Lewis acid-type catalyst.[1]
Zeolite-Y ---AcetoneReflux4 hGoodUsed for the synthesis of 2,2-dimethyl-4-phenyl-1,3-dioxolane.[10]
ZnAlMCM-41 ---Dichloroethane901 h~100 (conv.)For the related synthesis of 4-phenyl-1,3-dioxane.[11]
p-TSA 0.5 - 1.0Toluene110-1202-4 h>90A common Brønsted acid for comparison; requires Dean-Stark.[15]

Note: Direct comparison is challenging as substrates and conditions vary across studies. This table serves as a representative guide.

Detailed Experimental Protocol: Synthesis using Bismuth(III) Triflate

This protocol describes a representative procedure for synthesizing this compound using Bi(OTf)₃, a catalyst known for its efficiency and ease of handling.

Materials:

  • Benzaldehyde (1.0 eq)

  • Ethylene Glycol (1.2 eq)

  • Bismuth(III) Triflate (Bi(OTf)₃) (0.5 mol%)

  • Toluene (as solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Dean-Stark apparatus, reflux condenser, and heating mantle

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. The system should be oven-dried or flame-dried to remove residual moisture.

  • Charging the Flask: To the flask, add toluene, benzaldehyde (1.0 eq), and ethylene glycol (1.2 eq). Stir the mixture to ensure homogeneity. Rationale: Using a slight excess of ethylene glycol helps to drive the equilibrium towards the product side.

  • Catalyst Addition: Add Bi(OTf)₃ (0.5 mol%) to the stirred solution. Rationale: Bi(OTf)₃ is a highly efficient catalyst, so only a small catalytic amount is required. Its tolerance to trace amounts of water simplifies handling compared to catalysts like TiCl₄.

  • Reaction: Heat the mixture to reflux (approx. 110-120°C for toluene). Water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Rationale: Continuous removal of water is essential to shift the reaction equilibrium towards the formation of the dioxolane product, ensuring a high yield.

  • Monitoring: Monitor the reaction progress by observing water collection in the trap and by using Thin Layer Chromatography (TLC). The reaction is typically complete when no more water is collected.

  • Workup: a. Cool the reaction mixture to room temperature. b. Dilute the mixture with an organic solvent like ethyl acetate. c. Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any trace acidity) and brine. Rationale: The aqueous washes remove unreacted ethylene glycol and any water-soluble byproducts. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often of high purity. If necessary, further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Caption: Experimental workflow for this compound synthesis.

Conclusion and Future Outlook

The synthesis of this compound is a fundamental transformation where the choice of Lewis acid catalyst has profound implications.

  • For High Reactivity and Speed: Traditional metal halides like SnCl₄ are effective but demand stringent anhydrous conditions.

  • For Versatility and Ease of Use: Metal triflates, particularly Bi(OTf)₃ , offer a superb balance of high catalytic activity, stability to moisture, and low toxicity, making them ideal for a wide range of laboratory applications.

  • For Sustainability and Scalability: Heterogeneous catalysts like zeolites and other supported systems are the superior choice for industrial applications or green chemistry initiatives. Their ease of separation and reusability reduces waste and cost over multiple cycles.[10][11]

The future of catalyst development in this area will likely focus on enhancing the performance and recyclability of heterogeneous systems and developing even milder and more chemoselective homogeneous catalysts to meet the growing demands of complex, multistep organic synthesis.

References

  • Dimethyl(alkyl) sulfates as Lewis acid type catalysts for acetalization and related reactions of carbonyl compounds. RSC Advances.
  • Lewis Acids and Heteropoly Acids in the Synthesis of Organic Peroxides. Molecules.
  • Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. ChemSusChem.
  • 1,2-Bis(4-(1,3-dioxolan-2-yl)phenyl)diazene Oxide. Molbank.
  • Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. ChemistrySelect.
  • Lewis Acid-Mediated Displacements of Alkoxydioxolanes: Synthesis of a 1,2-Dioxolane N
  • ZnAlMCM-41: a very ecofriendly and reusable solid acid catalyst for the highly selective synthesis of 1,3-dioxanes by the Prins cycliz
  • Method for manufacturing 1,3-dioxane-5-one.
  • The effect of solid and solution phase Lewis acids on acetal formation and the Diels-Alder reaction.
  • Comparison of Different Lewis Acids Supported on Natural Phosphate as New Catalysts for Chemoselective Dithioacetalization of Carbonyl Compounds Under Solvent-Free Conditions. Arkivoc.
  • 1,3-Dioxolane formation via Lewis acid-catalyzed reaction of ketones with oxiranes. The Journal of Organic Chemistry.
  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega.
  • Lewis acid c
  • Dimethyl Acetals. Organic Chemistry Portal.
  • Synthesis of 2, 2-dimethyl-4-phenyl-[1][8]-dioxolane using zeolite encapsulated Co (II), Cu (II) and Zn (II) complexes. ResearchGate.

  • 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal.
  • Lewis Acids and Heteropoly Acids in the Synthesis of Organic Peroxides. MDPI.
  • Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching.
  • Technical Support Center: Synthesis of 2,4-Diphenyl-1,3-dioxolane. Benchchem.

Sources

assessing biodegradability of 4-phenyl-1,3-dioxolane based polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the biodegradability profile of 4-phenyl-1,3-dioxolane (PDXL) based polymers, a class of acid-sensitive polyacetals/polyketals. Unlike the industry-standard PLGA (Poly(lactic-co-glycolic acid)), which degrades via bulk erosion yielding acidic byproducts, PDXL polymers offer a "switch-like" degradation mechanism triggered by acidic pH (e.g., tumor microenvironments or endosomes).

Key Verdict: PDXL polymers are superior for pH-triggered payload release and applications requiring neutral degradation byproducts , preventing the "acidic core" effect seen in PLGA. However, their application requires careful management of the hydrophobic phenyl group's impact on water uptake and the metabolic clearance of benzaldehyde.

Mechanism of Action: The Acid-Trigger

The defining feature of PDXL polymers is the benzylidene acetal linkage . While aliphatic esters (PLGA, PCL) degrade via random hydrolytic cleavage of the ester bond, PDXL undergoes acid-catalyzed hydrolysis.

  • Neutral pH (7.4): The hydrophobic phenyl ring shields the acetal oxygen from water, rendering the polymer relatively stable (shelf-stable).

  • Acidic pH (< 6.0): Protonation of the acetal oxygen is the rate-limiting step. The phenyl group stabilizes the transition state (via resonance), facilitating ring opening.

Diagram 1: Chemical Hydrolysis Pathway

This diagram illustrates the proton-catalyzed ring opening of the this compound unit, yielding benzaldehyde and a diol.

PDXL_Hydrolysis Polymer This compound Polymer (Intact) Protonation Protonation (H+) (Rate Limiting) Polymer->Protonation pH < 6.0 Intermediate Hemiacetal Intermediate Protonation->Intermediate Ring Opening Products Degradation Products: 1. Benzaldehyde 2. Poly(diol) fragments Intermediate->Products Hydrolysis

Caption: Acid-catalyzed hydrolysis mechanism of the benzylidene acetal linkage.

Comparative Analysis: PDXL vs. Alternatives

The following table contrasts PDXL with the two most common biodegradable polymers: PLGA (bulk eroding) and Polycaprolactone (PCL) (slow eroding).

FeaturePDXL Polymers PLGA (50:50) PCL (Polycaprolactone)
Primary Degradation Trigger pH (Acid-sensitive)Hydrolysis (Water penetration)Hydrolysis (Slow)
Erosion Mechanism Surface/Bulk Mix (Tunable)Bulk Erosion (Homogeneous)Surface/Bulk (Very Slow)
Byproduct pH Neutral (Benzaldehyde + Diol)Acidic (Lactic/Glycolic Acid)Acidic (Caproic Acid)
Byproduct Toxicity Low (Benzaldehyde is GRAS, but dose-limit)Low (Metabolized via Krebs cycle)Low
"Burst Release" Risk Low (Stable at neutral pH)High (Initial porous release)Low
Half-Life (Physiological) Hours to Days (pH dependent)Weeks to MonthsMonths to Years
Protein Stability High (No acidic microclimate)Low (Acidic core denatures proteins)High (Slow degradation)

Scientist’s Insight:

Use PDXL when encapsulating acid-sensitive biologics (mRNA, proteins). The acidic microenvironment inside a degrading PLGA microsphere can drop to pH 2-3, denaturing the payload. PDXL avoids this.

Experimental Protocol: Assessing Biodegradability

To validate the biodegradability of a PDXL candidate, you must establish a pH-dependent degradation profile . A simple weight-loss study is insufficient; you must track molecular weight changes (GPC) and chemical shifts (NMR).

Diagram 2: Experimental Workflow

Standardized protocol for comparative degradation analysis.

Degradation_Protocol cluster_Incubation Incubation Conditions (37°C) Start Polymer Synthesis (Ring Opening / Transacetalization) Prep Sample Preparation (Films or Nanoparticles) Start->Prep CondA Condition A: PBS (pH 7.4) (Physiological Control) Prep->CondA CondB Condition B: Acetate Buffer (pH 5.0) (Endosomal Mimic) Prep->CondB Sampling Time Points: 0h, 4h, 24h, 3d, 7d CondA->Sampling CondB->Sampling Analysis Multi-Modal Analysis Sampling->Analysis Method1 1H-NMR (Track Acetal H signal loss) Analysis->Method1 Method2 GPC/SEC (Mn/Mw reduction) Analysis->Method2 Method3 HPLC (Quantify Benzaldehyde release) Analysis->Method3

Caption: Workflow for differential pH degradation profiling.

Step-by-Step Methodology
  • Buffer Preparation (Critical):

    • pH 7.4: 10 mM Phosphate Buffered Saline (PBS).

    • pH 5.0: 10 mM Acetate Buffer.

    • Note: Add 0.1% Tween-80 to maintain sink conditions if the polymer is highly hydrophobic.

  • Incubation:

    • Weigh 20 mg of polymer film or lyophilized nanoparticles into glass vials.

    • Add 10 mL of pre-warmed buffer.

    • Incubate at 37°C with orbital shaking (100 rpm).

  • Sampling & Analysis:

    • Gravimetric: At time

      
      , remove supernatant, wash with distilled water, lyophilize, and weigh.
      
    • NMR Validation (The "Truth" Test): Dissolve the degraded residue in

      
      . Look for the disappearance of the acetal proton peak  (typically 
      
      
      
      5.5 - 6.0 ppm) and the appearance of the aldehyde peak (
      
      
      9.5 - 10.0 ppm).
    • GPC: Monitor the shift in retention time. PDXL often shows a bimodal distribution during degradation (random scission).

Results Interpretation & Safety

Kinetic Profiles
  • PLGA: Typically follows First-Order degradation kinetics after an initial lag phase (bulk hydration).

  • PDXL: Follows Pseudo-Zero Order or Sigmoidal kinetics at pH 5.0. The degradation is often rapid once the hydrophobic barrier is breached or the pH threshold is met.

Toxicity Assessment: The Benzaldehyde Factor

Unlike PLGA's lactate (a natural metabolite), PDXL releases benzaldehyde .

  • Metabolism: Benzaldehyde is oxidized to benzoic acid in the liver, then conjugated with glycine to form hippuric acid, which is excreted in urine.[1]

  • Safety Threshold: While generally safe (GRAS), high local concentrations can be cytotoxic.

  • Recommendation: For high-dose applications, calculate the theoretical maximum benzaldehyde load. Ensure it remains below the cytotoxicity threshold for the specific tissue target (e.g., typically < 5 mM for fibroblasts).

References

  • Bachelder, E. M., et al. (2008). "Acetal-Derivatized Dextran: An Acid-Responsive Biodegradable Material for Therapeutic Applications."[2] Journal of the American Chemical Society. Link

  • Tomlinson, R., et al. (2002). "Polyacetal–Doxorubicin Conjugates Designed for pH-Dependent Degradation." Bioconjugate Chemistry. Link

  • Heller, J., et al. (2002). "Poly(ortho esters): synthesis, characterization, properties and uses." Advanced Drug Delivery Reviews. Link

  • Expert Panel for Cosmetic Ingredient Safety. (2006).[3] "Final Report on the Safety Assessment of Benzaldehyde." International Journal of Toxicology. Link

  • Makadia, H. K., & Siegel, S. J. (2011). "Poly Lactic-co-Glycolic Acid (PLGA) as Biodegradable Controlled Drug Delivery Carrier." Polymers.[4][5][6][7][8][9] Link

Sources

A Comparative Guide to the Elemental Analysis and Mass Spectrometry of 4-Phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the precise structural elucidation of compounds is paramount. This guide offers an in-depth technical comparison of elemental analysis and mass spectrometry for the characterization of 4-phenyl-1,3-dioxolane, a heterocyclic compound with applications in organic synthesis. We will delve into the theoretical underpinnings, experimental protocols, and expected data, while also providing a comparative look at alternative analytical techniques. This guide is designed to equip researchers with the necessary insights to make informed decisions for the robust characterization of this and similar molecules.

Introduction to this compound: The Imperative of Accurate Characterization

This compound (C9H10O2, Molar Mass: 150.17 g/mol ) is a cyclic acetal that serves as a valuable intermediate in the synthesis of various organic molecules.[1] Its structure, featuring a phenyl group attached to a dioxolane ring, necessitates rigorous analytical confirmation to ensure purity, identity, and stability, which are critical parameters in drug development and chemical manufacturing. Inaccurate characterization can lead to unforeseen side reactions, impurities in the final product, and compromised biological activity. This guide will focus on two fundamental techniques for its characterization: elemental analysis and mass spectrometry, while also exploring the complementary data provided by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Elemental Analysis: The Foundation of Molecular Formula Confirmation

Elemental analysis is a cornerstone technique that provides the empirical formula of a compound by determining the percentage composition of its constituent elements. For organic compounds like this compound, this typically involves the determination of carbon, hydrogen, and oxygen content.

Theoretical Composition

The first step in elemental analysis is the calculation of the theoretical elemental composition from the molecular formula (C9H10O2).

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.019108.0971.98
Hydrogen (H)1.011010.106.73
Oxygen (O)16.00232.0021.30
Total 150.19 100.00
Experimental Protocol: Combustion Analysis

The most common method for elemental analysis of organic compounds is combustion analysis.

Principle: A small, precisely weighed amount of the sample is combusted in a stream of oxygen at high temperatures. The resulting combustion gases (CO2, H2O, and N2) are passed through a series of absorbent traps, and the increase in mass of each trap is used to determine the amount of each element.

Workflow:

Caption: Workflow for Combustion-Based Elemental Analysis.

Step-by-Step Protocol:

  • Sample Preparation: A few milligrams of highly purified this compound are accurately weighed into a tin or silver capsule.

  • Combustion: The capsule is introduced into a combustion furnace heated to approximately 900-1000 °C in a constant stream of helium and a pulse of pure oxygen. This ensures complete combustion of the sample.[2]

  • Reduction and Gas Separation: The combustion products are passed through a reduction tube containing copper to convert nitrogen oxides to N2. The mixture of CO2, H2O, and N2 is then separated using a gas chromatography column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas.

  • Calculation: The instrument's software calculates the percentage of C, H, and N based on the detector's response and the initial sample weight. The percentage of oxygen is typically determined by difference.

Data Interpretation and Comparison

The experimental results should ideally match the theoretical values within an acceptable margin of error (typically ±0.4%).[3]

CompoundTheoretical C (%)Experimental C (%)Theoretical H (%)Experimental H (%)Source
(R,R)-4,5-bis-(4-bromo phenyl)-2,2-dimethyl-[4][5]dioxolane49.5449.533.913.90[6]
trans-4,4'-Dibromostilbene49.7449.332.982.94[6]

Note: Experimental data for this compound was not directly available in the searched literature. The table above shows data for similar compounds to illustrate the expected accuracy.

Trustworthiness of the Protocol: The use of certified reference materials for calibration and the inclusion of a blank run before sample analysis are crucial for ensuring the accuracy and reliability of the results. The self-validating nature of this protocol lies in the consistent and reproducible results obtained for a known standard.

Mass Spectrometry: Unveiling the Molecular Weight and Structural Fragments

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. For this compound, it is instrumental in confirming the molecular weight and elucidating its structure through the analysis of fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly suitable method for this volatile compound.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: In GC-MS, the sample is first vaporized and separated based on its volatility in a gas chromatograph. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their m/z ratio.

Workflow:

Caption: Workflow for GC-MS Analysis.

Step-by-Step Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation: A small volume of the sample is injected into the GC, where it is vaporized. The components are separated on a capillary column (e.g., a nonpolar column like DB-5ms). The oven temperature is programmed to ramp up to ensure good separation.

  • Ionization: As the separated this compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a common method. This high energy causes the molecule to lose an electron, forming a molecular ion (M+•), and also induces fragmentation.[7]

  • Mass Analysis: The ions are accelerated and separated by a mass analyzer, most commonly a quadrupole, based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, and a signal proportional to the number of ions is generated.

Expected Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to show a molecular ion peak at m/z 150, corresponding to its molecular weight. The fragmentation pattern will be characteristic of its structure.

Predicted Fragmentation of this compound:

  • Molecular Ion (M+•): m/z 150

  • Loss of H• (M-1): m/z 149, due to the stabilization of the resulting cation.

  • Loss of CH2O (M-30): m/z 120, a common fragmentation for dioxolanes.

  • Loss of C2H4O (M-44): m/z 106.

  • Phenyl Cation (C6H5+): m/z 77.

  • Tropylium Ion (C7H7+): m/z 91, a very common and stable fragment in compounds containing a benzyl group.

  • Benzoyl Cation (C6H5CO+): m/z 105.

m/z ValueProposed Fragment
150[C9H10O2]+• (Molecular Ion)
149[C9H9O2]+
120[C8H8O]+•
105[C7H5O]+
91[C7H7]+
77[C6H5]+

This table is based on general fragmentation patterns of similar compounds, as a detailed experimental spectrum was not found in the initial searches.

Comparison with Alternative Analytical Techniques

While elemental analysis and mass spectrometry are fundamental, a comprehensive characterization of this compound benefits from the complementary information provided by other spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for structural elucidation.[7]

Expected ¹H NMR Data:

  • Aromatic Protons: A multiplet in the region of δ 7.2-7.4 ppm, integrating to 5H, corresponding to the protons of the phenyl group.

  • Dioxolane Protons: Signals for the protons on the dioxolane ring will appear in the region of δ 3.5-5.5 ppm. The exact chemical shifts and coupling patterns will depend on the stereochemistry at the C4 position.

Expected ¹³C NMR Data:

  • Aromatic Carbons: Signals in the region of δ 125-140 ppm.

  • Dioxolane Carbons: The CH carbon attached to the phenyl group and the two O-CH2 carbons will have distinct signals in the region of δ 60-80 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

Expected FTIR Data:

  • C-H stretching (aromatic): Around 3030 cm⁻¹.

  • C-H stretching (aliphatic): Around 2850-2960 cm⁻¹.

  • C=C stretching (aromatic): Bands in the region of 1450-1600 cm⁻¹.

  • C-O stretching (acetal): Strong characteristic bands in the region of 1000-1200 cm⁻¹.

Conclusion: A Multi-faceted Approach to Characterization

The robust characterization of this compound, a critical step in its application in research and development, necessitates a multi-technique approach. Elemental analysis provides the foundational confirmation of the molecular formula, while mass spectrometry confirms the molecular weight and offers invaluable structural insights through fragmentation analysis. When combined with the detailed structural information from NMR and the functional group identification from FTIR, a complete and unambiguous picture of the molecule emerges. This guide underscores the importance of not just applying these techniques, but also understanding the causality behind the experimental choices and the self-validating nature of well-executed analytical protocols. By adhering to these principles, researchers can ensure the scientific integrity and trustworthiness of their findings.

References

  • Agilent Technologies. (2021, April 7). Analysis of 1,4-Dioxane in Consumer Products by Headspace-GC/MS. Retrieved from [Link]

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A Senior Application Scientist's Guide to Benchmarking Solvent Properties: 4-Phenyl-1,3-dioxolane as a Potential Alternative to Tetrahydrofuran (THF)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, tetrahydrofuran (THF) has been a cornerstone solvent in organic synthesis, prized for its excellent solvating power for a wide range of compounds and its crucial role in reactions like Grignard syntheses.[1][2] It is a polar aprotic solvent capable of dissolving both polar and nonpolar substances, making it indispensable in the pharmaceutical and polymer industries.[3][4] However, THF is not without its drawbacks, most notably its propensity to form explosive peroxides upon storage and its high water miscibility, which can complicate reactions and workups.[5] These challenges necessitate the exploration of viable alternatives.

This guide introduces 4-phenyl-1,3-dioxolane, a heterocyclic acetal, as a potential alternative to THF. While not a direct drop-in replacement, its distinct physicochemical properties suggest it may offer advantages in specific applications, particularly those requiring higher reaction temperatures. This document provides a detailed, objective comparison based on available data, presents robust experimental protocols for in-house benchmarking, and offers insights into the practical implications of making a solvent substitution in a research or drug development setting.

Physicochemical Properties: A Head-to-Head Comparison

The selection of a solvent is fundamentally guided by its physical and chemical properties.[6] A solvent's boiling point, polarity, and density dictate reaction conditions, solubility of reagents, and ease of removal. Below is a comparative table of key properties for this compound and THF.

PropertyThis compoundTetrahydrofuran (THF)Rationale & Significance
Molecular Formula C₉H₁₀O₂C₄H₈OThe presence of a phenyl group and an additional oxygen in this compound significantly impacts its molecular weight and other properties.
Molecular Weight 150.17 g/mol [7][8]72.11 g/mol Higher molecular weight influences density and boiling point, and may affect diffusion rates in solution.
Boiling Point 100-101 °C (at 12 Torr)[8]66 °C[4][9]The significantly higher boiling point of this compound allows for a much wider operating temperature range, enabling reactions that require higher energy input without the need for pressurized vessels.
Density ~1.13 g/cm³[8]0.888 g/cm³[1]A density greater than water could simplify aqueous extractions by causing the organic layer to be on the bottom, potentially streamlining workup procedures.
Polarity Aprotic, Moderately PolarAprotic, Moderately Polar[9]Both are polar aprotic solvents. The exact polarity of this compound relative to THF is not well-documented and should be experimentally determined. Its structure suggests it can dissolve a range of polar and nonpolar compounds.
Water Solubility Data not readily availableMiscible[1]THF's miscibility with water is a key feature, useful in some applications but problematic for moisture-sensitive reactions. The solubility of this compound should be tested as lower water miscibility could be a significant advantage.
Dielectric Constant Data not readily available7.6[1]The dielectric constant is a key measure of solvent polarity.[10] An experimental determination for this compound is necessary for a full comparison.

Performance in a Model Reaction: The Grignard Synthesis

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction where the choice of an ether solvent is critical.[11] The solvent must be aprotic and capable of solvating the Grignard reagent (RMgX), stabilizing it through coordination of the ether's oxygen lone pairs to the magnesium center.[12] THF is widely used for this purpose, often providing better results than diethyl ether due to its superior solvating ability and higher boiling point, which can accelerate the reaction.[13]

While specific performance data for this compound in Grignard reactions is not prevalent in the literature, its structure as a cyclic ether suggests it possesses the necessary coordinating oxygen atoms to stabilize the Grignard reagent.

Hypothesized Performance of this compound:

  • Potential Advantages: Its very high boiling point could allow for reactions with less reactive alkyl or aryl halides that are sluggish in refluxing THF.

  • Potential Challenges: The steric bulk of the phenyl group might hinder the coordination to the magnesium center compared to the less-encumbered oxygen in THF. This could potentially affect the rate of reagent formation and subsequent reaction kinetics.

This hypothesis underscores the need for direct experimental comparison, as outlined in the protocols below.

Experimental Benchmarking Protocols

To provide actionable data for researchers, this section details two key experimental workflows. These protocols are designed to be self-validating through the use of internal standards and direct comparison to a control (THF).

Protocol 1: Determination of Relative Polarity and Solubility

Objective: To empirically determine the relative polarity of this compound compared to THF and assess its solubility characteristics with common polar and nonpolar substances.

Rationale: A solvent's polarity dictates its miscibility and its ability to dissolve reactants and stabilize transition states.[10][14] This protocol uses miscibility tests with polar (water) and nonpolar (oil) liquids and solubility tests with a polar solid (sucrose) and a nonpolar solid (butter/lipid).[15]

Experimental Workflow: Solvent Characterization

G cluster_prep Preparation cluster_miscibility Miscibility Testing cluster_solubility Solubility Testing cluster_analysis Analysis prep_solvents Dispense 1 mL each: - this compound - THF (Control) - Water - Vegetable Oil mix_water Mix 0.5 mL Test Solvent + 0.5 mL Water prep_solvents->mix_water Test A mix_oil Mix 0.5 mL Test Solvent + 0.5 mL Oil prep_solvents->mix_oil Test B add_sucrose Add Sucrose (polar solid) to 1 mL Test Solvent prep_solvents->add_sucrose Test C add_lipid Add Butter (nonpolar solid) to 1 mL Test Solvent prep_solvents->add_lipid Test D observe_misc Vortex, Centrifuge, Observe Layers mix_water->observe_misc mix_oil->observe_misc analysis Compare observations to THF. Rank relative polarity. observe_misc->analysis observe_sol Vortex, Observe Dissolution add_sucrose->observe_sol add_lipid->observe_sol observe_sol->analysis

Caption: Workflow for determining solvent polarity and solubility.

Methodology:

  • Preparation: Label four sets of test tubes for each solvent to be tested (this compound and THF).

  • Miscibility with Water (Polar):

    • Add 0.5 mL of the test solvent to a tube.

    • Add 0.5 mL of deionized water.

    • Vortex the mixture for 30 seconds.

    • Allow the tube to stand for 2 minutes and observe if distinct layers form. If layers are present, the liquids are immiscible. If a single, clear phase results, they are miscible.[16]

  • Miscibility with Oil (Nonpolar):

    • Add 0.5 mL of the test solvent to a new tube.

    • Add 0.5 mL of a nonpolar liquid like vegetable oil or hexane.

    • Repeat the vortexing and observation steps as above.

  • Solubility of Sucrose (Polar):

    • Add 1 mL of the test solvent to a new tube.

    • Add a small spatula tip of sucrose (approx. 10 mg).

    • Vortex for 1 minute and observe if the solid dissolves.

  • Solubility of Butter/Lipid (Nonpolar):

    • Add 1 mL of the test solvent to a new tube.

    • Add a tiny speck of butter.

    • Vortex for 1 minute and observe if the solid dissolves.[15]

  • Analysis: Record all observations. A solvent that is miscible with water and dissolves sucrose is highly polar. A solvent that is miscible with oil and dissolves the lipid is nonpolar. Use the results for THF as a benchmark for moderate polarity.

Protocol 2: Benchmarking Performance in a Grignard Reaction

Objective: To quantitatively compare the performance of this compound and THF as solvents in a model Grignard reaction by measuring reaction yield and monitoring kinetics.

Rationale: Reaction yield is a primary measure of a solvent's effectiveness.[17][18] By using an internal standard, the yield can be accurately determined via Gas Chromatography (GC) or NMR spectroscopy, irrespective of potential isolation issues.[17] Monitoring the reaction over time provides insight into the reaction kinetics, revealing if one solvent promotes a faster reaction rate.

Model Reaction: The reaction of bromobenzene with magnesium to form phenylmagnesium bromide, followed by quenching with benzaldehyde to produce diphenylmethanol.

Logical Framework: Solvent Impact on Reaction Outcome

G Solvent Solvent Choice (THF vs. This compound) Properties Key Solvent Properties Solvent->Properties Polarity Polarity / Coordinating Ability Properties->Polarity BoilingPoint Boiling Point Properties->BoilingPoint Sterics Steric Hindrance Properties->Sterics Yield Product Yield Polarity->Yield Rate Reaction Rate Polarity->Rate Influences reagent stabilization & solubility BoilingPoint->Rate Determines max reaction temperature Sterics->Rate Affects coordination to Mg center Outcomes Reaction Outcomes Yield->Outcomes Rate->Outcomes Rate->Yield Selectivity Selectivity Selectivity->Outcomes

Caption: Relationship between solvent properties and reaction outcomes.

Methodology:

  • Reactor Setup (Perform in duplicate for each solvent):

    • Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings (1.2 eq) to a flame-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.

    • Add 5 mL of the anhydrous test solvent (THF or this compound).

  • Grignard Reagent Formation:

    • Dissolve bromobenzene (1.0 eq) in 5 mL of the same anhydrous solvent in the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium suspension. Gentle heating or a crystal of iodine may be needed to initiate the reaction.

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. For THF, this will be around 66 °C. For this compound, the reaction may need to be heated to a higher, controlled temperature (e.g., 80-100 °C) to achieve a comparable rate.

    • After addition is complete, stir the mixture at the same temperature for 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile & Kinetic Monitoring:

    • Dissolve benzaldehyde (0.95 eq) and an internal standard (e.g., dodecane, 0.5 eq) in 5 mL of the anhydrous solvent.

    • Cool the Grignard solution to 0 °C.

    • At time t=0, rapidly add the benzaldehyde/internal standard solution.

    • Immediately take the first sample (t=0) by withdrawing ~0.1 mL of the reaction mixture with a syringe and quenching it into a vial containing saturated aqueous NH₄Cl.

    • Take subsequent samples at regular intervals (e.g., 5, 15, 30, 60, 120 minutes).

  • Workup and Analysis:

    • After quenching each sample, add diethyl ether, shake, and allow the layers to separate.

    • Analyze the organic layer by Gas Chromatography (GC).

    • Calculate the concentration of the product (diphenylmethanol) relative to the internal standard at each time point.

  • Data Interpretation:

    • Yield: The final time point gives the isolated yield, which can be calculated based on the starting amount of the limiting reagent (benzaldehyde).[17]

    • Kinetics: Plot the product concentration versus time for each solvent to compare the reaction rates.

Safety, Handling, and Environmental Considerations

ParameterThis compoundTetrahydrofuran (THF)
Toxicity Specific toxicological data is limited. General dioxolanes are monitored for safety.[19] As with any chemical, appropriate personal protective equipment should be used.Relatively low acute toxicity, but chronic exposure is suspected of causing cancer.[1] It can penetrate the skin, causing dehydration.[1]
Flammability Combustible liquid.Highly flammable.[1]
Peroxide Formation As a cyclic ether, it may have the potential to form explosive peroxides, although specific data is less common than for THF. It should be handled with the same precautions.Notorious for forming explosive peroxides upon exposure to air and light, requiring inhibitors (like BHT) for storage and regular testing.[2]
"Green" Chemistry Data on biodegradability and environmental impact is not readily available. Its higher boiling point requires more energy for removal by distillation.THF is considered inherently biodegradable but can contribute to air pollution.[20] Its production and disposal have environmental footprints.

Conclusion and Future Outlook

Tetrahydrofuran remains a benchmark solvent in organic synthesis due to its excellent solvating power and versatility.[5] However, its significant safety concerns, particularly peroxide formation, warrant the investigation of alternatives.

This compound presents itself as a potential candidate, though a clear lack of direct, quantitative comparative data against THF is a major knowledge gap. Its most compelling feature is its high boiling point, which may be advantageous for reactions requiring elevated temperatures. Conversely, its steric bulk could present a kinetic disadvantage in reactions sensitive to solvent coordination.

Researchers and drug development professionals are encouraged to view this compound not as a universal replacement, but as a specialized tool. The experimental protocols provided in this guide offer a clear pathway for generating the necessary data to determine its suitability for specific applications. Small-scale trials are essential to validate its efficacy and optimize reaction conditions before any scale-up. Further academic and industrial research is crucial to fully elucidate the potential of this compound and other novel dioxolanes as safer, more effective solvents in modern organic chemistry.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: Understanding the Risks of 4-Phenyl-1,3-dioxolane

This compound is a cyclic acetal, a class of compounds that includes ethers, which are known for their potential to form explosive peroxides upon storage, especially when exposed to air.[1] It is prudent to treat this compound as a potential peroxide former. Furthermore, its nature as an organic solvent suggests it is a flammable liquid.[2][3] The primary hazards associated with this compound and its analogues are summarized below.

Property/HazardDescriptionSource(s)
Chemical Formula C₉H₁₀O₂[4][5]
CAS Number 1075-20-3[4][5]
Physical State Liquid[6]
Boiling Point 100-101 °C @ 12 Torr[5]
Flammability Assumed to be a flammable liquid, a common characteristic of organic solvents.[2] Vapors can be explosive.[3][2][3]
Reactivity Potential for peroxide formation upon storage and exposure to air.[1][1]
Toxicity While specific data is limited, related compounds cause skin, eye, and respiratory irritation.[6][7][6][7]
Environmental Hazards Improper disposal can lead to environmental contamination.[8][8]
Pre-Disposal Procedures: Collection and Storage of Waste

Proper handling of this compound waste from the point of generation is crucial to minimize risk.

  • Waste Container Selection : Use a dedicated, properly labeled, and sealable container for collecting waste this compound. The container should be made of a compatible material, such as glass or a suitable plastic.[2]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and an indication of its flammability.[2] Vague labels such as "Solvent Waste" are not acceptable.[2]

  • Segregation : Do not mix this compound waste with other chemical waste streams unless their compatibility is known. Store the waste container away from ignition sources, such as heat, sparks, or open flames.[8][9]

  • Storage Area : Keep the waste container in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.[8][10]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by hazardous waste regulations. Under no circumstances should it be poured down the drain or disposed of in regular trash.[9][11]

  • Personal Protective Equipment (PPE) : Before handling the waste container, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[12][13]

  • Container Inspection : Check that the waste container is in good condition, properly sealed, and not leaking.

  • Documentation : Maintain a log of the accumulated waste, noting the quantity and date of addition.

  • Contact a Licensed Disposal Service : The disposal of flammable and potentially reactive hazardous waste must be handled by a certified hazardous waste disposal company.[8][11] Your institution's Environmental Health & Safety (EH&S) department can provide guidance on approved vendors.[2]

  • Scheduling Pickup : Arrange for the pickup of the waste with the licensed disposal company or your institution's EH&S office.[2]

  • Handover : Ensure all necessary paperwork is completed for the waste transfer.

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_accumulation Waste Accumulation cluster_disposal Final Disposal A Generate this compound Waste B Select Compatible, Labeled Waste Container A->B C Store in Designated Hazardous Waste Area B->C D Segregate from Incompatible Wastes & Ignition Sources C->D E Contact EH&S or Licensed Disposal Company D->E F Schedule Waste Pickup E->F G Complete Paperwork & Handover for Disposal F->G

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures: Handling Spills

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.

  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as sand, vermiculite, or a chemical absorbent pad.[3][8]

    • Collect the contaminated absorbent material into a sealable container for hazardous waste.

    • Clean the spill area with soap and water.

  • Large Spills :

    • Evacuate the area immediately.

    • If flammable vapors are present, turn off all ignition sources if it is safe to do so.

    • Contact your institution's emergency response team or EH&S department.

    • Prevent the spill from entering drains.[8][11]

In case of personal exposure, follow these first-aid measures:

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][7]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]

  • Inhalation : Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[7][12]

  • Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

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Personal protective equipment for handling 4-Phenyl-1,3-dioxolane

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to ensure that your work in the lab is not only groundbreaking but also fundamentally safe. This guide addresses the specific handling of 4-Phenyl-1,3-dioxolane, providing a framework built on established safety principles and the best available data. We will delve into not just what to do, but why you're doing it, fostering a deep-seated culture of safety that extends beyond any single protocol.

Hazard Assessment: Understanding this compound

Inferred Hazard Profile:

Based on data from analogous compounds such as 4-Phenyl-1,3-dioxolan-2-one and 4-Methyl-2-phenyl-1,3-dioxolane, we must assume this compound presents the following risks[1]:

  • Skin Irritation (H315): Likely to cause skin irritation upon contact.

  • Serious Eye Irritation (H319): Poses a significant risk of causing serious, potentially damaging, eye irritation.[1]

  • Respiratory Irritation (H335): Inhalation of vapors or mists may lead to irritation of the respiratory tract.[1]

  • Potential for Peroxide Formation: As a cyclic acetal, which is structurally related to ethers, it may form explosive peroxides upon prolonged exposure to air and light. This is a critical consideration for storage and handling.

  • Flammability: While specific flash point data is absent, related dioxolane compounds are flammable.[2] Therefore, it must be treated as a flammable liquid.

This assessment dictates a stringent set of controls. The absence of complete data does not imply the absence of hazard; it necessitates a more cautious and protective stance.

Engineering and Administrative Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. It should never be the only one.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified and properly functioning chemical fume hood. This is non-negotiable and serves to control inhalation exposure.

  • Restricted Access: Work with this compound should be performed in a designated area of the lab, away from high-traffic zones.

  • Minimum Quantities: Only the minimum required amount of the chemical should be brought into the work area.[3]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is a direct response to the identified hazards of skin, eye, and respiratory irritation, along with the risk of flammability.

Primary Protection (Skin and Body)
  • Gloves: Standard disposable nitrile gloves are not recommended for prolonged contact. Data for the related compound 1,3-Dioxane shows poor resistance to nitrile.[4]

    • For Incidental Contact (Splash Protection): Double-gloving with two pairs of standard nitrile gloves is the absolute minimum. The outer glove must be removed and replaced immediately upon any splash.

    • For Extended Use or Immersion: Use a heavier-duty glove specifically rated for resistance to ethers and aromatic compounds. A combination of a flexible laminate glove (e.g., Silver Shield) worn under a pair of heavy-duty outer gloves (e.g., Viton® or Butyl rubber) is a robust choice.[5] Always consult the glove manufacturer's specific chemical resistance chart.[6][7]

  • Laboratory Coat: A flame-resistant (FR) lab coat is required due to the inferred flammability risk. It must be fully buttoned with the sleeves rolled down.[8]

  • Full-Length Pants and Closed-Toe Shoes: This is a mandatory laboratory practice to protect the skin on the lower body and feet.

Secondary Protection (Eyes and Face)
  • Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and vapors that can cause serious eye irritation.[9]

  • Face Shield: When handling larger quantities (>50 mL) or when there is a significant risk of splashing (e.g., during quenching or vigorous mixing), a full-face shield must be worn in addition to chemical splash goggles. The goggles provide a seal against vapors, while the shield protects the rest of the face.[10]

Respiratory Protection

Work within a chemical fume hood should prevent the need for respiratory protection. However, in the case of a significant spill or a failure of engineering controls, a respirator may be necessary. Use of a respirator requires prior medical clearance and fit-testing. A full-face respirator with organic vapor cartridges would be appropriate in such an emergency scenario.[9]

Procedural Guidance: Step-by-Step Operations

Adherence to a strict, logical workflow is essential for safety. The following table outlines the critical steps for donning and doffing PPE.

StepActionRationale
1 Inspect PPE Before starting, visually inspect all PPE for damage, degradation, or contamination.
2 Don Inner Gloves Put on the first pair of gloves (or the inner laminate glove for extended use).
3 Don Lab Coat Put on the flame-resistant lab coat and fasten all buttons.
4 Don Goggles/Face Shield Put on chemical splash goggles. Add a face shield if the procedure warrants it.
5 Don Outer Gloves Put on the second, outer pair of gloves, ensuring the cuff goes over the sleeve of the lab coat.
6 Perform Work Conduct all work inside the chemical fume hood.
7 Doff Outer Gloves Upon completion (or if contaminated), peel off the outer gloves without touching the outside surface. Dispose of them in the designated chemical waste.
8 Doff Face Shield/Goggles Remove the face shield (if used), followed by the goggles. Place them in a designated area for cleaning.
9 Doff Lab Coat Remove the lab coat, turning it inside out to contain any potential surface contamination.
10 Doff Inner Gloves Remove the final pair of gloves, again without touching the outer surface.
11 Wash Hands Immediately and thoroughly wash hands with soap and water.
Risk Assessment and PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation & Assessment cluster_controls Primary Controls cluster_ppe Personal Protective Equipment Selection cluster_ops Operation A Review Chemical Hazards (Skin/Eye/Resp Irritant, Flammable, Peroxide-Former) B Assess Task-Specific Risks (Volume, Duration, Splash Potential) A->B C Mandatory: Work in Chemical Fume Hood B->C D Body: Flame-Resistant Lab Coat C->D E Eyes: Chemical Splash Goggles C->E H Hands: Double Nitrile Gloves (Splash) OR Laminate/Butyl Gloves (Immersion) C->H I Execute Procedure Following Donning/Doffing Protocol D->I F Decision: High Splash Risk? E->F G Add Face Shield F->G Yes F->I No G->I H->I

Risk Assessment and PPE Selection Workflow

Disposal and Decontamination Plan

Proper disposal is as critical as safe handling to protect yourself, your colleagues, and the environment.

  • Chemical Waste: All materials contaminated with this compound, including used gloves, pipette tips, and absorbent materials from spills, must be disposed of as hazardous chemical waste.[11] Collect these materials in a designated, sealed, and properly labeled waste container.

  • Unused Product: Unused this compound must be disposed of through your institution's hazardous waste program. Do not pour it down the drain.

  • Spill Management:

    • Alert personnel in the immediate area and restrict access.

    • If the spill is large or you are not comfortable cleaning it, evacuate and contact your institution's emergency response team.

    • For a small spill within a fume hood, use a chemical spill kit with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels to absorb a flammable liquid.

    • Collect the absorbed material using non-sparking tools and place it in the hazardous waste container.[11][12]

    • Decontaminate the area with soap and water.

By integrating these principles and protocols into your daily workflow, you build a foundation of safety that allows for confident and responsible scientific advancement.

References

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Working with Chemicals. [Link]

  • PubChem, National Institutes of Health. 4-Phenyl-1,3-dioxolan-2-one | C9H8O3 | CID 234226. [Link]

  • R.S. Hughes. CHEMICAL RESISTANCE CHART. [Link]

  • University of California, Berkeley. OSHA Glove Selection Chart. [Link]

  • CP Lab Safety. Glove Compatibility. [Link]

  • Dartmouth College. Personal Protective Equipment in Chemistry. [Link]

  • USA Scientific, Inc. Chemical Resistance of Latex and Nitrile Gloves. [Link]

  • AMG Medical Inc. CHEMICAL RESISTANCE & BARRIER GUIDE. [Link]

  • CPAChem. Safety data sheet - 1,3-Dioxolane. [Link]

Sources

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